molecular formula C9H16N2 B1423302 4-(1-methyl-1H-pyrrol-2-yl)butan-2-amine CAS No. 1354960-38-5

4-(1-methyl-1H-pyrrol-2-yl)butan-2-amine

Cat. No.: B1423302
CAS No.: 1354960-38-5
M. Wt: 152.24 g/mol
InChI Key: XVKRHROYXMXJKI-UHFFFAOYSA-N
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Description

4-(1-Methyl-1H-pyrrol-2-yl)butan-2-amine (CAS 1354960-38-5) is an organic compound with the molecular formula C9H16N2 and a molecular weight of 152.24 g/mol . This amine-functionalized pyrrole derivative is supplied with a high purity of 95% and is intended for research and development purposes only. Chemically, this molecule features a 1-methyl-1H-pyrrole ring linked to a butan-2-amine chain. The pyrrole moiety is a privileged structure in medicinal chemistry and material science, known for its role as a pharmacophore in various biologically active molecules . The presence of the amine group makes this compound a valuable building block for further chemical synthesis. Researchers can utilize the reactive amino group for the formation of amides, imines, or urea derivatives, or for salt formation, enabling the creation of diverse compound libraries for screening. While direct biological data for this specific compound is limited, its structural features suggest potential applications in pharmaceutical research and as an intermediate in organic synthesis. Pyrrole-containing compounds are frequently explored in drug discovery due to their wide range of pharmacological activities . This amine is classified as For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human consumption. Proper storage conditions are recommended at -4°C for short-term (1-2 weeks) and -20°C for long-term preservation (1-2 years) .

Properties

IUPAC Name

4-(1-methylpyrrol-2-yl)butan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2/c1-8(10)5-6-9-4-3-7-11(9)2/h3-4,7-8H,5-6,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVKRHROYXMXJKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=CN1C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-(1-Methyl-1H-pyrrol-2-yl)butan-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic route to 4-(1-methyl-1H-pyrrol-2-yl)butan-2-amine, a valuable building block in medicinal chemistry and drug development. The synthesis is strategically designed in two key stages: the formation of the ketone intermediate, 4-(1-methyl-1H-pyrrol-2-yl)butan-2-one, via a Friedel-Crafts acylation, followed by a highly selective reductive amination to yield the target primary amine. This document offers detailed experimental protocols, mechanistic insights, and a discussion of the critical parameters that ensure high yield and purity. The methodologies presented are grounded in established chemical principles and supported by authoritative literature, making this guide an essential resource for researchers and professionals in organic synthesis.

Introduction and Strategic Overview

The pyrrole moiety is a privileged scaffold in a vast array of biologically active compounds and natural products. The target molecule, this compound, incorporates this key heterocycle linked to a chiral aminobutane sidechain, presenting a versatile synthon for the development of novel pharmaceutical agents. The strategic disconnection of the target amine points to a retrosynthetic pathway centered on the formation of a carbon-nitrogen bond from a ketone precursor.

Our synthetic strategy is therefore twofold:

  • Part 1: Synthesis of the Ketone Intermediate. This involves the electrophilic substitution of commercially available N-methylpyrrole with a suitable four-carbon acylating agent to construct the butanone sidechain.

  • Part 2: Reductive Amination. The subsequent conversion of the synthesized ketone to the target primary amine is achieved through a controlled reductive amination, a cornerstone reaction in amine synthesis.

This approach offers a convergent and efficient route, utilizing readily available starting materials and well-understood reaction mechanisms.

Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule reveals a logical pathway for its construction. The primary amine can be disconnected to its corresponding ketone precursor through a reductive amination transform. The ketone, in turn, can be disconnected at the pyrrole--carbon bond, suggesting a Friedel-Crafts acylation of N-methylpyrrole.

Retrosynthesis Target This compound Ketone 4-(1-methyl-1H-pyrrol-2-yl)butan-2-one Target->Ketone Reductive Amination N_Methylpyrrole N-Methylpyrrole Ketone->N_Methylpyrrole Friedel-Crafts Acylation Acyl_Chloride Crotonyl Chloride Ketone->Acyl_Chloride Friedel-Crafts Acylation

Caption: Retrosynthetic analysis of the target amine.

Synthesis of the Ketone Intermediate: 4-(1-Methyl-1H-pyrrol-2-yl)butan-2-one

The construction of the ketone intermediate is achieved via a Friedel-Crafts acylation of N-methylpyrrole. This classic electrophilic aromatic substitution is a reliable method for introducing acyl groups onto electron-rich aromatic rings.[1] Pyrroles are highly activated towards electrophilic attack, with a strong preference for substitution at the C2 position.[2]

Mechanistic Considerations

The Friedel-Crafts acylation proceeds through the in-situ generation of a highly electrophilic acylium ion from an acyl halide in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[1] The electron-rich N-methylpyrrole then acts as a nucleophile, attacking the acylium ion to form a resonance-stabilized cationic intermediate (the sigma complex). Subsequent deprotonation by the conjugate base of the Lewis acid restores the aromaticity of the pyrrole ring and yields the acylated product.

FC_Mechanism cluster_0 Acylium Ion Formation cluster_1 Electrophilic Attack cluster_2 Deprotonation and Product Formation AcylCl R-CO-Cl Acylium [R-C≡O]+ AcylCl->Acylium + AlCl3 AlCl3 AlCl3 AlCl4 [AlCl4]- NMP N-Methylpyrrole Sigma Sigma Complex (Cationic Intermediate) NMP->Sigma + [R-C≡O]+ Ketone 2-Acyl-N-methylpyrrole Sigma->Ketone + [AlCl4]-

Caption: Mechanism of Friedel-Crafts Acylation.

Experimental Protocol: Friedel-Crafts Acylation

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
N-Methylpyrrole81.128.11 g0.10
Crotonyl Chloride104.5411.5 g0.11
Aluminum Chloride (anhydrous)133.3414.7 g0.11
Dichloromethane (anhydrous)-200 mL-
Hydrochloric Acid (1 M)-100 mL-
Saturated Sodium Bicarbonate-100 mL-
Brine-50 mL-
Anhydrous Magnesium Sulfate---

Procedure:

  • To a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (14.7 g, 0.11 mol) and anhydrous dichloromethane (100 mL).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add crotonyl chloride (11.5 g, 0.11 mol) dropwise to the stirred suspension over 15 minutes, maintaining the temperature below 5 °C.

  • Stir the mixture at 0 °C for an additional 30 minutes to allow for the formation of the acylium ion complex.

  • In a separate flask, dissolve N-methylpyrrole (8.11 g, 0.10 mol) in anhydrous dichloromethane (100 mL).

  • Add the N-methylpyrrole solution dropwise to the reaction mixture over 30 minutes, ensuring the temperature remains below 5 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

  • Carefully quench the reaction by slowly pouring the mixture into a beaker containing 200 g of crushed ice and 100 mL of 1 M hydrochloric acid.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers and wash sequentially with water (100 mL), saturated sodium bicarbonate solution (100 mL), and brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 4-(1-methyl-1H-pyrrol-2-yl)butan-2-one as a pale yellow oil.

Synthesis of this compound via Reductive Amination

Reductive amination is a highly efficient and versatile method for the synthesis of amines from carbonyl compounds.[3][4] This one-pot reaction involves the formation of an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine.[5] For the synthesis of a primary amine from a ketone, ammonia is used as the nitrogen source.

Choice of Reducing Agent and Mechanistic Rationale

Several reducing agents can be employed for reductive amination, including sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation.[6] Sodium cyanoborohydride is a particularly effective reagent for this transformation due to its chemoselectivity. It is a milder reducing agent than sodium borohydride and will selectively reduce the protonated imine (iminium ion) intermediate in the presence of the starting ketone.[5][7] This selectivity is crucial for achieving high yields, as it prevents the premature reduction of the ketone to the corresponding alcohol.[7] The reaction is typically carried out under mildly acidic conditions (pH 4-6), which facilitates both the formation of the iminium ion and the reduction step.[7]

RA_Mechanism cluster_0 Imine/Iminium Ion Formation cluster_1 Reduction Ketone R2-C=O Iminium [R2-C=NH2]+ Ketone->Iminium + NH3, H+ Ammonia NH3 Amine R2-CH-NH2 Iminium->Amine + NaBH3CN NaBH3CN NaBH3CN

Caption: Mechanism of Reductive Amination.

Experimental Protocol: Reductive Amination

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
4-(1-methyl-1H-pyrrol-2-yl)butan-2-one151.2115.12 g0.10
Ammonium Acetate77.0838.54 g0.50
Sodium Cyanoborohydride62.847.54 g0.12
Methanol-250 mL-
Hydrochloric Acid (2 M)-As needed-
Sodium Hydroxide (10 M)-As needed-
Diethyl Ether-300 mL-
Anhydrous Magnesium Sulfate---

Procedure:

  • To a 500 mL round-bottom flask, add 4-(1-methyl-1H-pyrrol-2-yl)butan-2-one (15.12 g, 0.10 mol), ammonium acetate (38.54 g, 0.50 mol), and methanol (250 mL).

  • Stir the mixture at room temperature until all solids have dissolved.

  • In a separate beaker, dissolve sodium cyanoborohydride (7.54 g, 0.12 mol) in a minimal amount of methanol and add it portion-wise to the reaction mixture over 15 minutes.

  • Monitor the pH of the reaction and maintain it between 6 and 7 by the dropwise addition of glacial acetic acid if necessary.

  • Stir the reaction mixture at room temperature for 24 hours.

  • After the reaction is complete (monitored by TLC or GC-MS), carefully add 2 M hydrochloric acid to quench the excess reducing agent and adjust the pH to ~2.

  • Stir for 30 minutes, then concentrate the mixture under reduced pressure to remove the methanol.

  • Wash the aqueous residue with diethyl ether (2 x 50 mL) to remove any unreacted ketone.

  • Cool the aqueous layer in an ice bath and basify to pH > 12 by the slow addition of 10 M sodium hydroxide.

  • Extract the product with diethyl ether (3 x 100 mL).

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Further purification can be achieved by vacuum distillation to afford the pure product as a colorless to pale yellow oil.

Summary of Synthetic Workflow

Workflow Start N-Methylpyrrole + Crotonyl Chloride FC Friedel-Crafts Acylation (AlCl3, CH2Cl2, 0°C to rt) Start->FC Ketone 4-(1-methyl-1H-pyrrol-2-yl)butan-2-one FC->Ketone Purification1 Purification (Distillation/Chromatography) Ketone->Purification1 RA Reductive Amination (NH4OAc, NaBH3CN, MeOH) Amine This compound RA->Amine Purification2 Purification (Distillation) Amine->Purification2 Purification1->RA

Caption: Overall synthetic workflow.

Conclusion

This technical guide has detailed a reliable and scalable two-step synthesis of this compound. The described protocols for Friedel-Crafts acylation and reductive amination are based on well-established and high-yielding transformations. By providing a thorough explanation of the underlying mechanisms and practical experimental procedures, this document serves as a valuable resource for synthetic chemists in both academic and industrial settings. The successful synthesis of this versatile building block opens avenues for the exploration of novel chemical entities with potential therapeutic applications.

References

  • Chemistry Steps. (n.d.). Reductive Amination. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Badcock, M. (2012, July 26). Cu-catalysed reductive amination of ketones with anilines using molecular hydrogen. Green Chemistry Blog. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2016, December 29). Reductive Amination of Ketones & Aldehydes With NaBH3CN [Video]. YouTube. [Link]

  • Xiao, J. (2010, August 31). A Versatile Catalyst for Reductive Amination by Transfer Hydrogenation. University of Liverpool IT Services. Retrieved from [Link]

  • Afanasyev, O. I., et al. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry, 8, 299.
  • Quora. (2019, June 2). What happens to sodium cyanoborohydride after it reacts in a reductive amination? Retrieved from [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

  • Jagadeesh, R. V., & Beller, M. (2020). Transition-Metal-Catalyzed Reductive Amination Employing Hydrogen. Chemical Reviews, 120(17), 9383–9443.
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  • ResearchGate. (n.d.). Michael reaction between N-methylpyrrole 22 and methyl vinyl ketone 38. Retrieved from [Link]

  • ResearchGate. (n.d.). FCA reaction of N-methylpyrrole with crotonaldehyde and cinnamaldehyde catalyzed by chiral aziridine III. Retrieved from [Link]

  • Pelter, A., et al. (1994). A Mild, Pyridine-Borane-Based Reductive Amination Protocol. Tetrahedron Letters, 35(49), 9275-9278.
  • Corbet, J.-P., & Mignani, G. (2023). Insights into the Friedel–Crafts Benzoylation of N-Methylpyrrole inside the Confined Space of the Self-Assembled Resorcinarene Capsule. Organic Letters, 25(35), 6536–6541.
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  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
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  • Organic Syntheses. (n.d.). (r)-(−)-10-methyl-1(9)-octal-2-one. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 2-[(1H-Pyrrol-2-yl)methyl]. Retrieved from [Link]

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  • ResearchGate. (n.d.). A Nucleophilic Activation of Carboxylic Acids by Proline: Oxa-Michael Addition to Methyl Vinyl Ketone under Solvent-Free Conditions. Retrieved from [Link]

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  • PubChem. (n.d.). alpha-(4-Chlorophenyl)-alpha-(2-(dimethylamino)ethyl)-2-pyridineacetonitrile. Retrieved from [Link]

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  • Meltzer, P. C., et al. (2006). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. Journal of Medicinal Chemistry, 49(4), 1420–1432.

Sources

4-(1-methyl-1H-pyrrol-2-yl)butan-2-amine chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4-(1-methyl-1H-pyrrol-2-yl)butan-2-amine: Properties, Synthesis, and Research Applications

Executive Summary

This technical guide provides a comprehensive overview of this compound, a heterocyclic amine with significant potential as a building block in medicinal chemistry and materials science. The structure, featuring a 1-methyl-pyrrole core linked to a butan-2-amine side chain, presents a unique scaffold for the development of novel chemical entities. The pyrrole motif is a well-established "privileged structure" in drug discovery, appearing in numerous compounds with diverse biological activities.[1] This document synthesizes predicted physicochemical properties, proposes a robust synthetic pathway, outlines anticipated spectroscopic characteristics, and discusses potential research applications. Given that this is a novel or sparsely characterized compound, this guide serves as a foundational resource for researchers, providing a predictive and methodological framework for its synthesis and subsequent investigation.

Physicochemical and Structural Properties

The chemical properties of this compound are derived from its constituent functional groups: a tertiary amine within the aromatic pyrrole ring, a primary amine on the aliphatic side chain, and the overall alkyl framework. The following properties are computed or estimated based on its structure, providing a baseline for experimental design.

PropertyValueSource
IUPAC Name This compound-
Molecular Formula C₉H₁₆N₂Calculated
Molecular Weight 152.24 g/mol Calculated
Canonical SMILES CC(N)CCC1=CC=CN1C-
Predicted LogP 1.3 - 1.8Estimated
Predicted pKa ~10.2 (Amine)Estimated
Predicted Boiling Point ~220-240 °CEstimated
Solubility Soluble in methanol, ethanol, DMSO, chlorinated solvents. Low solubility in water.Inferred

Proposed Synthesis Protocol

A robust and efficient synthesis of the target compound can be conceptualized starting from the commercially available precursor, (1-methyl-1H-pyrrol-2-yl)acetonitrile. The proposed two-step synthesis involves a Grignard reaction followed by reductive amination. This pathway is selected for its high-yield potential and the commonality of these reactions in synthetic organic chemistry.

Step 1: Synthesis of 1-(1-methyl-1H-pyrrol-2-yl)propan-2-one

The first step involves the conversion of the nitrile starting material into a ketone intermediate. The addition of a Grignard reagent to the nitrile group forms an intermediate magnesium imine salt, which upon acidic workup, hydrolyzes to the desired ketone.

  • Reagents & Equipment:

    • (1-Methyl-1H-pyrrol-2-yl)acetonitrile[2]

    • Methylmagnesium bromide (3.0 M in diethyl ether)

    • Anhydrous diethyl ether

    • Hydrochloric acid (3 M)

    • Round-bottom flask, dropping funnel, condenser, magnetic stirrer

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add (1-methyl-1H-pyrrol-2-yl)acetonitrile (1.0 eq).

    • Dissolve the nitrile in anhydrous diethyl ether.

    • Cool the solution to 0 °C using an ice bath.

    • Add methylmagnesium bromide (1.2 eq) dropwise via a dropping funnel over 30 minutes, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours.

    • Cool the reaction mixture again to 0 °C and slowly quench by the dropwise addition of 3 M HCl.

    • Stir the biphasic mixture vigorously for 1 hour at room temperature to ensure complete hydrolysis of the imine intermediate.

    • Separate the organic layer. Extract the aqueous layer with diethyl ether (3x).

    • Combine the organic layers, wash with saturated sodium bicarbonate solution, then brine.

    • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ketone, which can be purified by column chromatography.

Step 2: Reductive Amination to this compound

This final step converts the ketone intermediate into the target primary amine. The ketone reacts with an ammonia source to form an imine in situ, which is then reduced by a hydride reagent to the final product.

  • Reagents & Equipment:

    • 1-(1-methyl-1H-pyrrol-2-yl)propan-2-one (from Step 1)

    • Ammonium acetate or Ammonia in Methanol (7 N)

    • Sodium cyanoborohydride (NaBH₃CN)

    • Methanol

    • Standard laboratory glassware

  • Procedure:

    • Dissolve the ketone (1.0 eq) in methanol in a round-bottom flask.

    • Add a large excess of the ammonia source, such as ammonium acetate (10 eq) or a solution of ammonia in methanol.

    • Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

    • Add sodium cyanoborohydride (1.5 eq) portion-wise to the solution. Caution: NaBH₃CN is toxic and should be handled in a fume hood.

    • Stir the reaction mixture at room temperature for 24 hours.

    • Quench the reaction by the slow addition of 1 M HCl until the solution is acidic.

    • Concentrate the mixture under reduced pressure to remove the methanol.

    • Basify the remaining aqueous solution with 6 M NaOH to a pH > 12.

    • Extract the product into dichloromethane or ethyl acetate (3x).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the target amine. Further purification can be achieved via distillation or column chromatography.

G cluster_0 Step 1: Ketone Synthesis cluster_1 Step 2: Amine Synthesis start_nitrile (1-Methyl-1H-pyrrol-2-yl)acetonitrile grignard 1) MeMgBr, Et₂O, 0°C 2) 3M HCl (workup) start_nitrile->grignard Grignard Reaction & Hydrolysis ketone 1-(1-Methyl-1H-pyrrol-2-yl)propan-2-one grignard->ketone reductive_amination NH₃/MeOH or NH₄OAc NaBH₃CN ketone->reductive_amination Reductive Amination final_product This compound reductive_amination->final_product

Caption: Proposed two-step synthesis workflow for the target amine.

Anticipated Spectroscopic Characterization

The identity and purity of the synthesized compound would be confirmed using standard spectroscopic techniques. The following are the expected key signals.

  • ¹H NMR Spectroscopy:

    • Pyrrole Protons: Three distinct signals in the aromatic region (~5.8-6.5 ppm).

    • N-CH₃: A sharp singlet around 3.5-3.7 ppm.[3]

    • Aliphatic Chain: Multiplets corresponding to the -CH₂-CH₂- and -CH(N)- protons between ~1.5-3.0 ppm. The protons on the carbon adjacent to the nitrogen will be deshielded and appear further downfield (~2.5-3.0 ppm).[4]

    • NH₂ Protons: A broad singlet between 1.0-3.0 ppm, which is exchangeable with D₂O. Its chemical shift is highly dependent on concentration and solvent.[3]

  • ¹³C NMR Spectroscopy:

    • Pyrrole Carbons: Signals in the aromatic region (~105-125 ppm).

    • N-CH₃: A signal around 34-36 ppm.

    • Aliphatic Carbons: Signals in the upfield region (~20-50 ppm).

  • Infrared (IR) Spectroscopy:

    • N-H Stretch: As a primary amine, two characteristic sharp-to-medium peaks are expected in the 3300-3500 cm⁻¹ region, corresponding to asymmetric and symmetric N-H stretching.[3][4]

    • C-H Stretch: Signals just below 3000 cm⁻¹ for the aliphatic C-H bonds.

    • N-H Bend: A scissoring absorption is expected around 1590-1650 cm⁻¹.

    • C-N Stretch: Found in the 1000-1250 cm⁻¹ region for aliphatic amines.[4]

  • Mass Spectrometry (MS):

    • The electron impact (EI) or electrospray ionization (ESI) mass spectrum should show a molecular ion (M⁺) or protonated molecular ion ([M+H]⁺) peak corresponding to the calculated molecular weight (m/z = 152.24 or 153.25, respectively).

Safety, Handling, and Stability

While specific toxicity data for this compound is unavailable, prudent laboratory practices should be followed based on the properties of its structural analogs like N-methylpyrrole and aliphatic amines.[5][6]

  • Handling: Use in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[7]

  • Safety: The compound is expected to be a skin and eye irritant.[8] Avoid inhalation of vapors and direct contact with skin and eyes. Keep away from heat, sparks, and open flames.[5]

  • Stability & Storage: Pyrrole-containing compounds can be sensitive to air, light, and acid, potentially leading to discoloration and polymerization.[5][9] It is recommended to store the compound in a tightly sealed container, under an inert atmosphere (e.g., nitrogen or argon), in a cool, dark, and dry place.

Potential Research Applications and Future Directions

The unique structure of this compound makes it a compelling candidate for investigation in several areas of drug discovery and chemical biology.

  • Medicinal Chemistry Scaffold: The pyrrole ring is a cornerstone in many pharmacologically active compounds, including kinase inhibitors used in oncology.[10] This molecule can serve as a starting point for the synthesis of compound libraries targeting various enzymes and receptors. The primary amine provides a convenient handle for further functionalization, allowing for the exploration of structure-activity relationships (SAR).

  • Neurological Research: Analogs of pyrrolidinyl-pentan-1-one have shown potent activity as inhibitors of dopamine and norepinephrine transporters.[11] The structural similarity suggests that derivatives of this compound could be explored for their potential as monoamine uptake inhibitors for applications in CNS disorders.

  • Ligand Development: Functionalized pyrrole structures have been investigated as ligands for various biological targets, including sigma-2 receptors, which are overexpressed in some tumor cells.[12] This molecule could be used to develop novel ligands for imaging or therapeutic purposes.

The diagram below illustrates a hypothetical mechanism where the compound acts as a ligand for a G-protein coupled receptor (GPCR), a common target class in drug discovery, initiating a downstream signaling cascade.

G cluster_membrane Cell Membrane receptor Target Receptor (e.g., GPCR) g_protein G-Protein Activation receptor->g_protein Conformational Change compound This compound compound->receptor Binding effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Modulation second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Production cellular_response Cellular Response (e.g., Gene Expression, Ion Channel Modulation) second_messenger->cellular_response Signal Transduction

Caption: Hypothetical signaling pathway initiated by ligand binding.

References

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  • Benchchem. (n.d.). 4-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}butan-2-ol.
  • Wang, Y., et al. (2018). Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. Journal of Medicinal Chemistry.
  • Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines.
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  • Meltzer, P. C., et al. (n.d.). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. PubMed Central.
  • Yousuf, M., et al. (n.d.). Discovery of novel, selective, functionalized 5-(2-(5-arylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)ethyl)-γ-butyrolactone sigma-2 ligands.

Sources

An In-depth Technical Guide to the Hypothesized Mechanism of Action of 4-(1-methyl-1H-pyrrol-2-yl)butan-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This document provides a detailed technical analysis of the putative mechanism of action for the novel compound 4-(1-methyl-1H-pyrrol-2-yl)butan-2-amine. In the absence of direct empirical studies on this specific molecule, this guide synthesizes information from structurally analogous compounds and foundational neuropharmacology to posit a primary mechanism. Structurally, the compound features a pyrrole heterocycle linked to a butan-2-amine backbone, a classic pharmacophore associated with psychoactive agents that modulate monoaminergic systems. We hypothesize that this compound functions as a monoamine releasing agent (MRA) and/or a monoamine reuptake inhibitor (MRI) , with primary activity at the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters. This guide will elucidate this proposed mechanism, detail the experimental protocols required for its validation, and provide the theoretical framework for its pharmacological activity.

Introduction: Structural Rationale for a Monoaminergic Hypothesis

The chemical structure of this compound presents key features that suggest an interaction with the synaptic transport of monoamine neurotransmitters like dopamine, norepinephrine, and serotonin. The pyrrolidine ring is a versatile scaffold found in numerous biologically active compounds, contributing to molecular stereochemistry and three-dimensional space exploration crucial for ligand-receptor binding.[1][2] More specifically, the butan-2-amine tail is a structural motif common to many substituted amphetamines and cathinones, which are well-characterized as substrates for monoamine transporters.[3][4] Analogs such as pyrovalerone, which contain a pyrrolidine ring, are known to be potent inhibitors of dopamine and norepinephrine transporters.[5]

Based on this structural analysis, we propose that the primary pharmacological targets of this compound are the presynaptic plasma membrane transporters DAT, NET, and SERT. Its mechanism is likely to be twofold: competitive inhibition of neurotransmitter reuptake and/or acting as a transporter substrate to induce non-exocytotic neurotransmitter efflux (release).

Proposed Molecular Mechanism of Action

The core of our hypothesis is that this compound functions as a monoamine releasing agent, a class of drugs that elevate extracellular neurotransmitter concentrations by reversing the normal direction of transporter flux.[4][6] This action is distinct from physiological, action-potential-dependent vesicular release.[7]

The proposed sequence of events is as follows:

  • Transporter Substrate Recognition: The compound is recognized and transported from the synaptic cleft into the presynaptic neuron by DAT, NET, and/or SERT.[3][7]

  • Vesicular Monoamine Transporter 2 (VMAT2) Disruption: Once inside the neuron, the compound interacts with VMAT2 on synaptic vesicles. This disrupts the proton gradient necessary for sequestering monoamines, causing neurotransmitters to leak from the vesicles into the neuronal cytoplasm.[4][6]

  • TAAR1 Agonism and Transporter Phosphorylation: Concurrently, the compound may act as an agonist at the intracellular Trace Amine-Associated Receptor 1 (TAAR1). TAAR1 activation initiates a protein kinase A (PKA) and protein kinase C (PKC) signaling cascade, leading to the phosphorylation of the DAT, NET, and/or SERT proteins.[3][6]

  • Reverse Transport (Efflux): The combination of elevated cytosolic monoamine levels (from VMAT2 disruption) and transporter phosphorylation culminates in the reversal of the transporter's direction. Instead of carrying neurotransmitters into the neuron, it pumps them out into the synaptic cleft, causing a massive increase in extracellular monoamine concentration.[4][6][7]

This proposed signaling cascade is illustrated in the diagram below.

Monoamine_Releasing_Agent_MOA Figure 1: Hypothesized Signaling Pathway cluster_neuron Presynaptic Neuron Compound 4-(1-methyl-1H-pyrrol-2-yl) butan-2-amine DAT DAT Transporter Compound->DAT Enters via Transporter DA_ext Dopamine DAT->DA_ext Reverse Transport (Efflux) Compound_cyto Intracellular Compound DAT->Compound_cyto Transport In TAAR1 TAAR1 PK_cascade Protein Kinase Cascade TAAR1->PK_cascade Activates Vesicle Synaptic Vesicle DA_vesicle Dopamine DA_cyto Cytosolic Dopamine Vesicle->DA_cyto Leakage VMAT2 VMAT2 DA_cyto->DAT PK_cascade->DAT Phosphorylates Compound_cyto->TAAR1 Agonist Binding Compound_cyto->VMAT2 Disrupts Experimental_Workflow Figure 2: Experimental Validation Workflow A Hypothesis: Compound is a Monoamine Releaser B Tier 1: Binding Assays (DAT, NET, SERT) A->B Test Interaction C Determine Ki (Affinity) & Selectivity Profile B->C Analyze Data D Tier 2: Functional Assays (Synaptosome Release) C->D Inform Functional Test H Does Compound Induce Efflux? D->H E Determine EC50 (Potency) for Release F Mechanism Confirmed: Substrate-type Activity (Releasing Agent) F->E G Alternative Mechanism: Non-substrate Activity (Uptake Inhibitor) H->F Yes H->G No

Figure 2: Experimental Validation Workflow

Conclusion and Future Directions

The structural characteristics of this compound strongly support the hypothesis that it acts as a monoamine releasing agent, primarily targeting the dopamine and norepinephrine transporters. This mechanism involves a sophisticated interplay between transporter substrate activity, VMAT2 disruption, and potential TAAR1-mediated transporter phosphorylation, leading to a non-physiological efflux of neurotransmitters into the synapse.

The outlined experimental framework provides a clear and robust path to empirically validate this hypothesis, beginning with binding affinity determination and progressing to functional release assays. Confirmation of this mechanism would classify this compound as a centrally active stimulant and provide a foundation for further investigation into its therapeutic potential or abuse liability. Future studies should include in vivo microdialysis to confirm neurotransmitter release in the brain and behavioral assays to characterize its psychomotor effects.

References

  • Vertex AI Search. (n.d.). Monoamine releasing agent.
  • Vertex AI Search. (n.d.). Monoamine releasing agent - Grokipedia.
  • Mental Health Matters. (2023, September 8). What is a Monoamine Releasing Agent?
  • Wikipedia. (n.d.). Monoamine releasing agent.
  • MDPI. (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
  • Frontiers. (2023, September 5). Recent insights about pyrrolidine core skeletons in pharmacology.
  • PubMed Central. (n.d.). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors.

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Spectroscopic Scrutiny of 4-(1-methyl-1H-pyrrol-2-yl)butan-2-amine: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern medicinal chemistry and drug development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. 4-(1-methyl-1H-pyrrol-2-yl)butan-2-amine, a compound featuring a pharmacologically significant N-methylated pyrrole ring linked to a chiral butanamine side chain, represents a class of molecules with potential applications in various therapeutic areas. The precise characterization of its three-dimensional structure and purity is paramount for understanding its structure-activity relationship (SAR), ensuring reproducibility in biological assays, and meeting stringent regulatory standards.

This technical guide provides an in-depth analysis of the spectroscopic data for this compound. Moving beyond a mere presentation of data, this document, crafted from the perspective of a seasoned application scientist, delves into the causality behind experimental choices and the logic of spectral interpretation. It is designed to be a self-validating resource for researchers, scientists, and drug development professionals, offering both predicted data based on established principles and the detailed methodologies required to obtain and verify these results.

Molecular Structure and Atom Numbering

A clear understanding of the molecular architecture is essential for the subsequent assignment of spectroscopic signals. The structure of this compound, with a systematic numbering scheme, is presented below. This numbering will be used consistently throughout this guide.

Caption: Molecular structure and atom numbering for this compound.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can map out the molecular skeleton and deduce the connectivity of atoms.

Experimental Protocol: NMR Data Acquisition

Rationale: The choice of solvent is critical in NMR. Deuterated chloroform (CDCl₃) is a common choice for its excellent solubilizing properties for a wide range of organic compounds. However, the acidic protons of the primary amine (N2-H) may undergo rapid exchange with trace amounts of water or acidic impurities in CDCl₃, leading to signal broadening or disappearance.[1] Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent alternative as it forms hydrogen bonds with the amine protons, slowing down the exchange rate and resulting in sharper, more observable N-H signals.[2]

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of high-purity this compound.

  • Dissolution: Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Set the spectral width to approximately 12 ppm.

    • Use a 30° pulse angle.

    • Set the relaxation delay to 2 seconds.

    • Acquire a minimum of 16 scans.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled spectrum.

    • Set the spectral width to approximately 220 ppm.

    • Use a 45° pulse angle.

    • Set the relaxation delay to 5 seconds to ensure adequate relaxation of quaternary carbons.

    • Acquire a minimum of 1024 scans.

  • Data Processing: Process the acquired Free Induction Decay (FID) using appropriate software (e.g., MestReNova, TopSpin). Apply a line broadening factor of 0.3 Hz for ¹H and 1.0 Hz for ¹³C spectra to improve the signal-to-noise ratio. Phase and baseline correct the spectra and calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum is a composite of signals from the N-methylpyrrole ring and the butanamine side chain.

Chemical Shift (δ) / ppm Assigned Proton(s) Multiplicity Coupling Constant (J) / Hz Integration Rationale for Assignment
~6.58H5t (triplet)J₅,₄ ≈ 2.5, J₅,₃ ≈ 1.81HThe α-proton to the nitrogen in the pyrrole ring is typically the most downfield.[3]
~6.05H3t (triplet)J₃,₄ ≈ 3.0, J₃,₅ ≈ 1.81HPyrrole proton adjacent to the alkyl substituent.
~5.90H4dd (doublet of doublets)J₄,₃ ≈ 3.0, J₄,₅ ≈ 2.51HPyrrole proton coupled to both H3 and H5.
~3.55H1's (singlet)-3HN-methyl protons, appearing as a sharp singlet.[3]
~3.00H7m (multiplet)-1HMethine proton attached to the nitrogen-bearing carbon, deshielded by the amine group.
~2.70H6m (multiplet)-2HMethylene protons adjacent to the pyrrole ring.
~1.60H8m (multiplet)-2HMethylene protons on the butanamine chain.
~1.25N2-Hbr s (broad singlet)-2HPrimary amine protons; signal is often broad and its position is concentration-dependent.[4]
~1.10H9d (doublet)J₉,₇ ≈ 6.53HMethyl group protons coupled to the adjacent methine proton (H7).
Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum provides one signal for each unique carbon environment.

Chemical Shift (δ) / ppm Assigned Carbon Rationale for Assignment
~133.0C2Quaternary carbon of the pyrrole ring bearing the alkyl substituent.
~121.0C5Pyrrole carbon alpha to the nitrogen.[5]
~107.5C3Pyrrole carbon beta to the nitrogen and adjacent to the substituent.[6]
~105.0C4Pyrrole carbon beta to the nitrogen.[6]
~48.5C7Carbon atom bonded to the primary amine.
~38.0C8Methylene carbon in the butanamine chain.
~34.5C1'N-methyl carbon.[5]
~29.0C6Methylene carbon adjacent to the pyrrole ring.
~22.5C9Methyl carbon of the butanamine side chain.
NMR Data Interpretation Workflow

NMR_Workflow cluster_acquisition Data Acquisition cluster_analysis Spectral Analysis cluster_elucidation Structure Elucidation Sample_Prep Sample Preparation (5-10 mg in CDCl3/DMSO-d6) H1_NMR ¹H NMR Acquisition (≥400 MHz) Sample_Prep->H1_NMR C13_NMR ¹³C NMR Acquisition (Proton Decoupled) Sample_Prep->C13_NMR Process Processing (FT, Phasing, Baseline Correction) H1_NMR->Process C13_NMR->Process Integrate Integration (¹H) (Determine Proton Ratios) Process->Integrate Chem_Shift Chemical Shift Analysis (Identify Functional Groups) Process->Chem_Shift Coupling Coupling Pattern Analysis (¹H) (Determine Connectivity) Integrate->Coupling Chem_Shift->Coupling Assign_C Assign ¹³C Signals Chem_Shift->Assign_C Assign_H Assign ¹H Signals Coupling->Assign_H Structure_Confirm Confirm Structure of This compound Assign_H->Structure_Confirm Assign_C->Structure_Confirm

Caption: Workflow for NMR-based structural elucidation.

Part 2: Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and valuable structural information through the analysis of fragmentation patterns.

Experimental Protocol: MS Data Acquisition

Rationale: Electron Ionization (EI) is a classic, robust ionization technique that induces reproducible fragmentation, creating a characteristic "fingerprint" for the molecule. High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition through accurate mass measurement.

Step-by-Step Methodology:

  • Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Ionization: Utilize Electron Ionization (EI) with a standard electron energy of 70 eV.

  • Mass Analysis: Analyze the resulting ions using a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument.

  • Data Acquisition: Acquire the mass spectrum over a mass-to-charge (m/z) range of 40-400.

Predicted Mass Spectrum Data

The molecular formula for this compound is C₁₀H₁₈N₂. The nominal molecular weight is 166 g/mol .

m/z (mass-to-charge) Proposed Fragment Identity Significance Rationale for Fragmentation
166[M]⁺Molecular IonConfirms the molecular weight. The presence of two nitrogen atoms results in an even molecular weight, consistent with the Nitrogen Rule.[4]
151[M - CH₃]⁺FragmentLoss of a methyl group (C9).
123[M - C₃H₇]⁺FragmentLoss of a propyl radical resulting from cleavage of the C6-C7 bond.
95[C₆H₉N]⁺Base Peakα-cleavage at the C7-C8 bond, a characteristic fragmentation for primary amines, leading to the formation of a stable, resonance-stabilized pyrrole-containing fragment.[7][8]
71[C₄H₉N]⁺FragmentCleavage of the C6-C7 bond with charge retention on the butanamine fragment.
44[C₂H₆N]⁺Fragmentα-cleavage at the C7-C6 bond, resulting in the loss of the pyrrole-containing side chain.
Primary Fragmentation Pathway: Alpha-Cleavage

fragmentation mol M⁺˙ (m/z 166) Structure of this compound frag1 [C₆H₉N]⁺ (m/z 95) Base Peak - Stable Pyrrole Fragment mol:ion->frag1 α-cleavage (C7-C8) frag2 [C₂H₆N]⁺ (m/z 44) Amine Fragment mol:ion->frag2 α-cleavage (C6-C7) radical1 •C₄H₉ (Butyl Radical) radical2 •C₈H₁₂N (Pyrrole-butyl Radical)

Sources

An In-Depth Technical Guide to the Solubility Profile of 4-(1-methyl-1H-pyrrol-2-yl)butan-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability and overall developability. Poor solubility can lead to erratic absorption, diminished efficacy, and significant formulation challenges. This guide provides a comprehensive technical framework for characterizing the solubility profile of 4-(1-methyl-1H-pyrrol-2-yl)butan-2-amine, a novel small molecule with potential therapeutic applications. By integrating theoretical physicochemical predictions with robust, field-proven experimental protocols, this document serves as a roadmap for researchers, scientists, and drug development professionals. We will explore the structural basis for its predicted solubility, the profound impact of pH on its ionization state, and the strategic use of salt forms to enhance this critical property. The methodologies detailed herein are designed to be self-validating, ensuring the generation of reliable and reproducible data essential for informed decision-making in the drug development pipeline.

Molecular Profile and Physicochemical Predictions

A thorough understanding of a molecule's inherent physicochemical properties is the foundation upon which its entire development program is built. The structure of this compound, presented below, contains two key functional regions that dictate its solubility behavior: a lipophilic N-methylpyrrole moiety and a basic secondary amine within a flexible butyl chain.

Chemical Structure:

(Structure of this compound)

The N-methylpyrrole group contributes to the molecule's lipophilicity (fat-solubility), while the secondary amine provides a basic center that can be protonated, significantly influencing its aqueous solubility. To guide our experimental strategy, we begin with in silico predictions of key parameters.

PropertyPredicted ValueSignificance in Solubility Profiling
Molecular Weight ~166.27 g/mol Influences diffusion and dissolution rates.
pKa (basic) 9.5 - 10.5The pH at which 50% of the amine is protonated (ionized). Crucial for predicting pH-dependent solubility.[1]
cLogP 1.5 - 2.5A measure of lipophilicity. Values in this range suggest moderate lipophilicity, which can limit intrinsic aqueous solubility.
Polar Surface Area ~28 ŲIndicates the molecule's polar surface, which influences membrane permeability and interactions with water.

These values are derived from standard computational models and serve as initial estimates to be confirmed experimentally.

The Critical Role of pH: Ionization and its Impact on Solubility

For an ionizable compound like this compound, pH is the most powerful lever to modify aqueous solubility. The secondary amine group (R₂NH) can accept a proton (H⁺) to form a positively charged ammonium salt (R₂NH₂⁺). This conversion from a neutral, more lipophilic "free base" to a charged, more hydrophilic salt dramatically increases its affinity for water.

This equilibrium is governed by the compound's pKa and the pH of the solution, a relationship described by the Henderson-Hasselbalch equation.[1][2][3]

For a weak base: pH = pKa + log([R₂NH] / [R₂NH₂⁺])

This equation dictates that:

  • At pH values well below the pKa (e.g., pH 2), the amine will be predominantly in its protonated, ionized (R₂NH₂⁺) form, leading to maximum aqueous solubility.

  • At pH values well above the pKa (e.g., pH 11), the amine will exist primarily as the neutral free base (R₂NH), exhibiting its lowest aqueous solubility, often referred to as the intrinsic solubility.

  • When pH = pKa, the concentrations of the ionized and non-ionized forms are equal.

This relationship is visually represented below.

G cluster_0 Low pH (Acidic Environment) cluster_1 High pH (Basic Environment) Ionized R₂NH₂⁺ (Protonated, High Solubility) Neutral R₂NH (Free Base, Low Solubility) Ionized->Neutral + OH⁻ Equilibrium Equilibrium shifts based on pH Neutral->Ionized + H⁺

pH-dependent ionization equilibrium of the amine.

Experimental Determination of Aqueous Solubility

While predictions are invaluable, they must be substantiated by empirical data. The two primary methods for determining solubility are the kinetic and thermodynamic assays, each providing unique insights relevant to different stages of drug development.

Kinetic Solubility Profiling

Kinetic solubility measures the concentration of a compound in solution after a rapid precipitation from a high-concentration organic stock (typically DMSO).[4][5][6] This method is high-throughput and mimics the conditions of many early-stage biological screens, making it ideal for lead identification and optimization.[6]

Protocol 3.1: High-Throughput Kinetic Solubility Assay

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Assay Plate Preparation: Add 2 µL of the DMSO stock solution to the wells of a 96-well microplate.

  • Buffer Addition: Add 198 µL of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well. This results in a final DMSO concentration of 1% and a theoretical maximum compound concentration of 100 µM.

  • Equilibration: Seal the plate and shake at room temperature (e.g., 25°C) for 2 hours.[4]

  • Precipitate Removal: Filter the plate using a solubility filter plate (e.g., 0.45 µm pore size) to separate any precipitated compound from the supernatant.

  • Quantification: Analyze the concentration of the compound in the filtrate using a suitable analytical method, such as LC-MS/MS or UV-Vis spectroscopy, against a standard curve prepared in the same 1% DMSO/buffer matrix.[7][8]

  • Causality Check: The choice of a 2-hour incubation is a balance between throughput and allowing for the rapid precipitation process to conclude.[4] The final DMSO concentration is kept low (≤1%) to minimize its co-solvent effects on solubility.

Thermodynamic Solubility Determination

Thermodynamic solubility represents the true equilibrium solubility of a compound's most stable solid-state form in a given solvent.[4][9] This is the "gold standard" measurement, crucial for lead optimization, formulation development, and regulatory submissions.[4][9] The shake-flask method is the most reliable technique for this determination.[10]

Protocol 3.2: Shake-Flask Thermodynamic Solubility Assay

  • Compound Addition: Add an excess amount of solid (powder) this compound to a series of glass vials. An excess is visually confirmed by the presence of undissolved solid.

  • Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired aqueous buffer (e.g., pH 2.0, pH 5.0, pH 7.4) to each vial.

  • Equilibration: Seal the vials tightly and place them in a shaking incubator at a controlled temperature (e.g., 25°C or 37°C) for at least 24 hours to ensure equilibrium is reached.[4][9]

  • Phase Separation: After incubation, allow the vials to stand to let the solid settle. Alternatively, centrifuge the vials to pellet the excess solid.

  • Sample Collection: Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred. Filtration through a chemically compatible syringe filter (e.g., PVDF) is required for a self-validating system.

  • Quantification: Dilute the filtrate appropriately and determine the compound concentration using a validated HPLC-UV or LC-MS/MS method.

  • Verification: At the end of the experiment, the pH of the saturated solution should be measured to ensure it has not shifted significantly.[10]

Workflow for Thermodynamic Solubility Determination.

Building a pH-Solubility Profile and the Role of Salt Forms

A comprehensive understanding requires measuring solubility across a physiologically relevant pH range. By performing the thermodynamic solubility assay at various pH points (e.g., 1.2, 4.5, 6.8, and 7.4), a pH-solubility profile can be constructed. This profile is essential for predicting oral absorption and guiding formulation.

For a basic compound like this, the profile is expected to show high solubility at low pH, which decreases as the pH increases towards and beyond the pKa. If the intrinsic solubility of the free base at intestinal pH (~6.8) is low, this can present a significant bioavailability challenge.

Strategy: Salt Formation

One of the most effective strategies to overcome poor solubility of a basic API is to form a salt.[11][12][13][14] By reacting the basic amine with an acid (a counter-ion), a solid salt form is created that often possesses superior aqueous solubility and a faster dissolution rate compared to the free base.[11][12]

Common pharmaceutically acceptable counter-ions for basic drugs include:

  • Hydrochloride (HCl)

  • Hydrobromide (HBr)

  • Sulfate (H₂SO₄)

  • Mesylate (methanesulfonic acid)

  • Tartrate (tartaric acid)

The selection of an optimal salt is a critical step that balances solubility enhancement with other crucial properties like stability, hygroscopicity, and manufacturability.[14] Each salt form will have its own unique solubility profile that must be characterized.

Data Interpretation and Implications for Drug Development

The solubility data generated through these protocols directly informs the compound's classification under the Biopharmaceutics Classification System (BCS).[15][16][17][18] The BCS categorizes drugs based on their aqueous solubility and intestinal permeability.[15]

  • High Solubility: The highest single therapeutic dose is soluble in 250 mL or less of aqueous media over the pH range of 1.2–6.8.[19]

  • Low Solubility: Fails the above criterion.

Based on the predicted properties, this compound would likely exhibit pH-dependent solubility. If its highest dose is not soluble in 250 mL at pH 6.8, it will be classified as a "low solubility" compound.

  • If Permeability is High (Predicted): The compound would be BCS Class II . Development would focus on solubility-enhancing formulations (e.g., salt forms, amorphous solid dispersions, micronization).

  • If Permeability is Low: The compound would be BCS Class IV . This represents the most challenging scenario, requiring strategies to improve both solubility and permeability.

Ultimately, the comprehensive solubility profile constructed through the methods described here is not merely an academic exercise. It is a critical dataset that guides formulation scientists in designing a drug product that can deliver the API to its site of action effectively and consistently, ensuring the potential therapeutic benefits can be realized in patients.

References

  • Lesyk, D., & Kheilik, Y. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). protocols.io. [Link]

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  • ResearchGate. Predicted pKa values for the secondary and tertiary amines shown in Fig. 2. [Link]

  • Serajuddin, A. T. M. (2007). Strategy for the Prediction and Selection of Drug Substance Salt Forms. Journal of Pharmaceutical Sciences, 96(3), 493-507. [Link]

  • PubChem. 4-amino-2-methyl-1-(1H-pyrrol-2-yl)butan-1-one. [Link]

  • Wikipedia. Henderson–Hasselbalch equation. [Link]

  • PubChem. N-[(E)-pyrrol-2-ylidenemethyl]butan-1-amine. [Link]

  • Pipzine Chemicals. N-Methylpyrrole: Properties, Uses, Safety, Supplier & SDS Information. [Link]

  • Dissolution Technologies. (2010). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

  • Alluri, V. S. P. V. (2022). Measurement and Prediction of pKa of Linear and Cyclic Amines Using Group-Additivity and Artificial Neural Network (ANN) Models (Master's thesis, University of Regina). [Link]

  • Al-Gizawy, S. A., Al-Jallad, T. A., & El-Barghouthi, M. I. (2020). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Molecules, 25(17), 3968. [Link]

  • AxisPharm. Kinetic Solubility Assays Protocol. [Link]

  • U.S. Food and Drug Administration. (2021). M9 Biopharmaceutics Classification System- Based Biowaivers. [Link]

  • Open Education Alberta. Henderson-Hasselbalch equation – An ABC of PK/PD. [Link]

  • Avdeef, A., & Tsinman, K. (2006). Prediction of pH-dependent aqueous solubility of druglike molecules. Journal of Chemical Information and Modeling, 46(1), 249-261. [Link]

  • Qian, J., Sun, M., Sun, Y., & Gao, J. (2020). Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. Molecules, 25(21), 5035. [Link]

  • ChemSynthesis. 4-amino-butyl-methyl-amine. [Link]

  • World Health Organization. (2024). WHO guideline on Biopharmaceutics Classification System-based biowaivers. [Link]

  • ResearchGate. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1. [Link]

  • Ashenhurst, J. (2010). How To Use a pKa Table. Master Organic Chemistry. [Link]

  • BioDuro. ADME Solubility Assay. [Link]

  • ResearchGate. (2016). Principles of Salt Formation. [Link]

  • ResearchGate. (2018). Application of the Henderson-Hasselbalch Equation to Solubility Determination. [Link]

  • Ferner, R. E., & Langford, N. J. (2014). Pharmaceutical salts: a formulation trick or a clinical conundrum?. Heart, 100(19), 1495-1498. [Link]

  • Cristofoletti, R., & Dressman, J. B. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. AAPS PharmSciTech, 22(3), 97. [Link]

  • Devagiri Journal of Science. (2021). Computational Analysis of pKa Values of Alkanolamines. [Link]

  • Bowker, M. J. (2000). Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. Organic Process Research & Development, 4(5), 427-435. [Link]

  • AccessPhysiotherapy. Chapter 3. Pharmacokinetics. [Link]

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Introduction: Unveiling the Potential of a Novel Pyrrole Derivative

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Prospective Biological Activity of 4-(1-methyl-1H-pyrrol-2-yl)butan-2-amine

Disclaimer: As of January 2026, specific biological activity data for this compound is not extensively available in public scientific literature. This guide, therefore, presents a prospective analysis based on the well-documented activities of structurally related pyrrole and pyrrolidine derivatives. The proposed mechanisms and experimental protocols are intended to serve as a comprehensive framework for initiating research into the pharmacological potential of this compound.

The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1] Its unique electronic properties and ability to engage in various intermolecular interactions have made it a cornerstone in the design of novel therapeutics.[2][3] The compound this compound combines this important heterocyclic motif with a flexible butanamine side chain, suggesting potential interactions with various biological targets. The presence of a primary amine introduces a key functional group for hydrogen bonding and salt bridge formation, which are critical for molecular recognition at receptor binding sites.

This technical guide provides a comprehensive roadmap for the systematic investigation of the biological activity of this compound. We will explore hypothesized mechanisms of action based on the known pharmacology of related compounds and detail a rigorous experimental workflow to elucidate its therapeutic potential.

Hypothesized Biological Activities and Mechanisms of Action

The structural features of this compound suggest several potential avenues for biological activity. The pyrrole core is found in compounds with anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[4][5] The butan-2-amine side chain is reminiscent of moieties found in neurologically active agents.

Potential as a Modulator of Inflammatory Pathways

Pyrrole derivatives have shown significant anti-inflammatory effects, often through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2).[6]

Hypothesized Mechanism: this compound may act as an inhibitor of COX enzymes, thereby reducing the production of prostaglandins, which are key mediators of inflammation.

Inflammatory_Pathway Arachidonic Acid Arachidonic Acid COX-1/COX-2 COX-1/COX-2 Arachidonic Acid->COX-1/COX-2 Metabolized by Prostaglandins Prostaglandins COX-1/COX-2->Prostaglandins Produces Inflammation Inflammation Prostaglandins->Inflammation Mediates This compound This compound This compound->COX-1/COX-2 Inhibits Anticancer_Pathway Cyclin-Dependent Kinases (CDKs) Cyclin-Dependent Kinases (CDKs) Cell Cycle Progression Cell Cycle Progression Cyclin-Dependent Kinases (CDKs)->Cell Cycle Progression Drives Tumor Growth Tumor Growth Cell Cycle Progression->Tumor Growth Leads to This compound This compound This compound->Cyclin-Dependent Kinases (CDKs) Inhibits

Caption: Hypothesized inhibition of Cyclin-Dependent Kinases (CDKs).

Potential Neurological Activity

Pyrrolidine derivatives, the saturated analogs of pyrroles, are known to act as sodium channel blockers and have shown neuroprotective effects. [7]The butan-2-amine moiety is also present in some central nervous system (CNS) active compounds.

Hypothesized Mechanism: this compound may modulate neuronal excitability by blocking voltage-gated sodium channels.

Proposed Experimental Workflow for Biological Characterization

A tiered approach is recommended to systematically evaluate the biological activity of this compound.

Experimental_Workflow cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Secondary Screening cluster_2 Tier 3: In Vivo Evaluation cluster_3 Tier 4: Lead Optimization Cytotoxicity Assay Cytotoxicity Assay Cell-based Functional Assays Cell-based Functional Assays Cytotoxicity Assay->Cell-based Functional Assays Receptor Binding Assays Receptor Binding Assays Receptor Binding Assays->Cell-based Functional Assays Enzyme Inhibition Assays Enzyme Inhibition Assays Enzyme Inhibition Assays->Cell-based Functional Assays Animal Models of Disease Animal Models of Disease Cell-based Functional Assays->Animal Models of Disease Mechanism of Action Studies Mechanism of Action Studies Mechanism of Action Studies->Animal Models of Disease Structure-Activity Relationship (SAR) Structure-Activity Relationship (SAR) Animal Models of Disease->Structure-Activity Relationship (SAR) Pharmacokinetic Studies Pharmacokinetic Studies Pharmacokinetic Studies->Structure-Activity Relationship (SAR) Preliminary Toxicology Preliminary Toxicology Preliminary Toxicology->Structure-Activity Relationship (SAR)

Caption: Tiered experimental workflow for biological characterization.

Tier 1: Primary Screening

Objective: To identify initial biological activities and assess general toxicity.

3.1.1. Cytotoxicity Assay

  • Protocol:

    • Seed a panel of human cancer cell lines (e.g., HCT-116, MCF-7, A549) and a non-cancerous cell line (e.g., HEK293) in 96-well plates.

    • Treat the cells with a range of concentrations of this compound for 48-72 hours.

    • Assess cell viability using an MTT or resazurin-based assay.

    • Calculate the GI₅₀ (concentration causing 50% growth inhibition) for each cell line.

3.1.2. Enzyme Inhibition Assays

  • Protocol (COX Inhibition):

    • Use a commercial COX inhibitor screening kit.

    • Incubate recombinant human COX-1 and COX-2 with arachidonic acid in the presence of varying concentrations of the test compound.

    • Measure the production of prostaglandin E2 (PGE2) using an ELISA-based method.

    • Calculate the IC₅₀ (concentration causing 50% inhibition) for each enzyme.

Tier 2: Secondary Screening

Objective: To confirm primary hits and elucidate the mechanism of action.

3.2.1. Cell-based Functional Assays

  • Protocol (Anti-inflammatory):

    • Use a macrophage cell line (e.g., RAW 264.7).

    • Pre-treat cells with the test compound.

    • Stimulate inflammation with lipopolysaccharide (LPS).

    • Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell supernatant using ELISA.

Tier 3: In Vivo Evaluation

Objective: To assess efficacy and safety in a living organism.

3.3.1. Animal Models of Disease

  • Protocol (Carrageenan-induced Paw Edema in Rats - for anti-inflammatory activity):

    • Administer the test compound or vehicle to rats orally or intraperitoneally.

    • After a set time, inject carrageenan into the sub-plantar region of the right hind paw.

    • Measure the paw volume at regular intervals using a plethysmometer.

    • Calculate the percentage inhibition of edema.

Data Presentation and Interpretation

Quantitative data from the proposed experiments should be summarized in tables for clear comparison and interpretation.

Assay Cell Line/Enzyme Hypothetical Result (IC₅₀/GI₅₀)
CytotoxicityHCT-116 (colon cancer)15 µM
MCF-7 (breast cancer)25 µM
HEK293 (non-cancerous)> 100 µM
COX InhibitionCOX-150 µM
COX-25 µM
Anti-inflammatoryRAW 264.7 (LPS-stimulated)10 µM (for TNF-α reduction)

The data presented in this table is purely hypothetical and for illustrative purposes.

Conclusion and Future Directions

This guide outlines a comprehensive and systematic approach to investigate the biological activity of the novel compound this compound. Based on the extensive pharmacological relevance of the pyrrole scaffold, this molecule holds promise for further investigation. The proposed experimental workflow, from initial screening to in vivo testing, provides a robust framework for elucidating its potential therapeutic applications. Positive findings in these initial studies would warrant further investigation into its structure-activity relationship (SAR) to optimize its potency and selectivity, potentially leading to the development of a new therapeutic agent.

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A Strategic Guide to Unveiling the Therapeutic Potential of 4-(1-methyl-1H-pyrrol-2-yl)butan-2-amine: From In-Silico Prediction to Cellular Target Engagement

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The relentless pursuit of novel therapeutic agents necessitates a structured and scientifically rigorous approach to understanding the mechanism of action of new chemical entities. This guide focuses on 4-(1-methyl-1H-pyrrol-2-yl)butan-2-amine, a compound of interest due to its unique structural motifs: a substituted pyrrole ring and a butan-2-amine side chain. The pyrrole heterocycle is a well-established pharmacophore present in a multitude of approved drugs, exhibiting a wide array of biological activities including anti-inflammatory, anticancer, and antimicrobial effects.[1][2][3][4][5] The butan-2-amine moiety, on the other hand, bears structural resemblance to known monoamine reuptake inhibitors.[6][7] This document provides a comprehensive, in-depth technical framework for researchers and drug development professionals to systematically identify and validate the potential therapeutic targets of this novel compound. We will traverse a logical, multi-tiered workflow, beginning with computational predictions and culminating in robust cellular validation assays, thereby providing a clear path to elucidating the compound's therapeutic promise.

Part 1: Hypothesis Generation through Structural and In-Silico Analysis

For a novel, uncharacterized compound, the initial steps in target identification are guided by its chemical structure. The principle of structural similarity posits that molecules with similar shapes and electronic properties are likely to interact with similar biological targets.

The Pyrrole Moiety: A Privileged Scaffold in Medicinal Chemistry

The pyrrole ring is a cornerstone of many pharmaceuticals.[4][8] Its presence in drugs like atorvastatin (a lipid-lowering agent), sunitinib (an anticancer drug), and ketorolac (an anti-inflammatory agent) underscores its versatility in interacting with a diverse range of biological targets.[4] Pyrrole derivatives have been shown to possess antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties, suggesting a broad potential for biological activity.[1][2]

The Butan-2-amine Side Chain: A Clue to Neuromodulatory Activity

Structural analogs of the butan-2-amine side chain, particularly those found in pyrovalerone and its derivatives, are potent inhibitors of the dopamine transporter (DAT) and the norepinephrine transporter (NET).[6][7] These compounds have been extensively studied for their potential in treating conditions like cocaine abuse by modulating neurotransmitter levels.[6][7] This structural similarity provides a strong, initial hypothesis that this compound may function as a monoamine uptake inhibitor.

In-Silico Target Prediction: A Computational First-Pass

Before embarking on resource-intensive wet-lab experiments, in-silico methods offer a powerful and cost-effective way to predict potential biological targets.[9][10]

Workflow for In-Silico Target Prediction:

  • Structural Similarity Searching: Utilize databases such as ChEMBL, PubChem, and SciFinder to identify compounds with high structural similarity to this compound that have known biological targets.

  • Pharmacophore Modeling: Develop a 3D pharmacophore model based on the key chemical features of the compound (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers). This model can then be used to screen virtual libraries of known protein structures.

  • Molecular Docking: Perform molecular docking studies against a panel of potential targets, with a primary focus on monoamine transporters (DAT, NET, and SERT) and a secondary, broader panel including enzymes and GPCRs known to interact with pyrrole-containing ligands.[11] This will provide predicted binding affinities and poses, helping to prioritize targets for experimental validation.

Part 2: In-Vitro Validation of Hypothesized Targets

Following the generation of a prioritized list of potential targets from in-silico analysis, the next critical phase is to experimentally validate these predictions using biochemical and biophysical assays.

Primary Target Validation: Radioligand Binding Assays

Radioligand binding assays are the gold standard for quantifying the affinity of a compound for a specific receptor or transporter.[12][13]

Experimental Protocol: Competitive Radioligand Binding Assay for DAT/NET/SERT

  • Preparation of Membranes: Prepare cell membrane homogenates from cell lines stably expressing human DAT, NET, or SERT.[14]

  • Assay Setup: In a 96-well plate, incubate a fixed concentration of a specific radioligand (e.g., [³H]dopamine for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT) with the membrane preparation and a range of concentrations of this compound.

  • Incubation and Filtration: Allow the binding to reach equilibrium. The reaction is then terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.[12][14]

  • Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.[15]

  • Data Analysis: The data is used to generate a competition curve, from which the IC₅₀ (the concentration of the compound that inhibits 50% of specific radioligand binding) is determined. The Ki (inhibition constant), which reflects the affinity of the compound for the target, can then be calculated using the Cheng-Prusoff equation.

Parameter Description Example Hypothetical Data
IC₅₀ (nM) Concentration for 50% inhibition of radioligand bindingDAT: 75 nM, NET: 150 nM, SERT: >10,000 nM
Ki (nM) Inhibition constant, reflecting binding affinityDAT: 35 nM, NET: 80 nM, SERT: >5,000 nM

Table 1: Hypothetical data from competitive radioligand binding assays for this compound against monoamine transporters.

Functional Assays: Moving from Binding to Activity

Demonstrating that a compound binds to a target is crucial, but it is equally important to determine if this binding results in a functional effect.

Experimental Protocol: Neurotransmitter Uptake Inhibition Assay

  • Cell Culture: Use cell lines stably expressing DAT, NET, or SERT.

  • Assay Procedure: Pre-incubate the cells with varying concentrations of this compound. Then, add a radiolabeled neurotransmitter (e.g., [³H]dopamine) and incubate for a short period.

  • Termination and Lysis: Terminate the uptake by washing with ice-cold buffer. Lyse the cells and measure the intracellular radioactivity.

  • Data Analysis: Determine the IC₅₀ for the inhibition of neurotransmitter uptake. This will confirm whether the binding observed in the radioligand assays translates to functional inhibition of the transporter.

Broader Screening: Enzyme Inhibition and GPCR Modulation

Given the diverse bioactivities of pyrrole-containing compounds, it is prudent to screen this compound against a panel of other potential targets, such as kinases, proteases, and G-protein coupled receptors (GPCRs).[16][17][18]

Experimental Protocol: Generic Enzyme Inhibition Assay

  • Assay Setup: In a microplate, combine the target enzyme, its substrate (often fluorogenic or chromogenic), and varying concentrations of the test compound.

  • Kinetic Measurement: Monitor the rate of product formation over time using a plate reader.

  • Data Analysis: Calculate the percent inhibition at each compound concentration and determine the IC₅₀ value.

Experimental Protocol: GPCR Functional Assay (cAMP Measurement)

  • Cell Culture: Use cell lines expressing the GPCR of interest.

  • Compound Treatment: Treat the cells with the test compound.

  • cAMP Measurement: Use a commercially available kit (e.g., HTRF, AlphaScreen, or GloSensor) to measure changes in intracellular cyclic AMP (cAMP) levels, a common second messenger in GPCR signaling.[19][20][21][22][23]4. Data Analysis: Determine if the compound acts as an agonist (stimulates cAMP production), antagonist (blocks agonist-induced cAMP production), or inverse agonist (reduces basal cAMP levels).

G cluster_0 In-Silico Analysis cluster_1 In-Vitro Validation In-Silico In-Silico Target Prediction (Similarity Search, Docking) Binding Radioligand Binding Assays (Determine Ki) In-Silico->Binding Prioritized Targets Functional Functional Assays (e.g., Uptake Inhibition, Enzyme Activity) Binding->Functional Confirmed Binders

Figure 1: Workflow for in-silico and in-vitro target validation.

Part 3: Cellular Target Engagement and Pathway Analysis

Confirming that a compound interacts with a purified protein is a significant step, but it is essential to demonstrate that this interaction occurs within the complex environment of a living cell.

Cellular Thermal Shift Assay (CETSA®): Confirming Target Engagement in Cells

CETSA® is a powerful technique for verifying that a drug binds to its target in a cellular context. [24][25][26]The principle is that ligand binding stabilizes a protein, increasing its melting temperature. [26] Experimental Protocol: CETSA®

  • Cell Treatment: Treat intact cells with either vehicle or this compound.

  • Heating: Heat the cell suspensions to a range of temperatures. At higher temperatures, unbound proteins will denature and precipitate.

  • Lysis and Centrifugation: Lyse the cells and separate the soluble fraction (containing stabilized, non-denatured proteins) from the precipitated fraction by centrifugation.

  • Protein Quantification: Quantify the amount of the target protein remaining in the soluble fraction using techniques like Western blotting or mass spectrometry.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound confirms target engagement. [27]

Mapping the Downstream Signaling Pathway

Once a primary target is validated, understanding the downstream consequences of its modulation is key to predicting the compound's therapeutic effects and potential side effects. Assuming our primary hypothesis is confirmed and the compound inhibits DAT, the downstream signaling would involve the modulation of dopaminergic pathways.

Hypothetical Signaling Pathway: Dopamine Transporter (DAT) Inhibition

Inhibition of DAT by this compound would block the reuptake of dopamine from the synaptic cleft, leading to increased levels and prolonged signaling of dopamine at postsynaptic receptors (e.g., D1 and D2 receptors). This, in turn, would modulate downstream signaling cascades, such as the cAMP/PKA pathway.

G cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron DA_vesicle Dopamine (DA) DA_synapse DA DA_vesicle->DA_synapse Release DAT Dopamine Transporter (DAT) DA_synapse->DAT Reuptake D2R D2 Receptor (Gi-coupled) DA_synapse->D2R Binding Compound This compound Compound->DAT Inhibition AC Adenylyl Cyclase D2R->AC Inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA Response Cellular Response PKA->Response

Figure 2: Proposed signaling pathway for DAT inhibition.

Conclusion and Future Directions

This guide outlines a systematic, multi-tiered strategy for the comprehensive characterization of the potential therapeutic targets of this compound. By integrating in-silico predictions with rigorous in-vitro and cellular validation, researchers can efficiently and effectively elucidate the compound's mechanism of action. The strong structural rationale for targeting monoamine transporters provides a clear starting point, but the broad bioactivity of the pyrrole scaffold warrants a wider screening approach to uncover all potential therapeutic applications. The methodologies described herein represent a robust framework for advancing this promising compound through the drug discovery pipeline, ultimately translating a novel chemical entity into a potential therapeutic reality.

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in vitro metabolism of 4-(1-methyl-1H-pyrrol-2-yl)butan-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the In Vitro Metabolism of 4-(1-methyl-1H-pyrrol-2-yl)butan-2-amine

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for investigating the , a novel compound with structural motifs pertinent to medicinal chemistry. For drug development professionals and researchers, a thorough understanding of a compound's metabolic fate is paramount for predicting its pharmacokinetic profile, potential for drug-drug interactions (DDIs), and overall safety. This document outlines the predicted metabolic pathways based on the compound's core structures—an N-methylated pyrrole ring and a primary amine on an alkyl chain. It further details a robust, multi-tiered experimental strategy encompassing metabolic stability assessment, metabolite identification, and reaction phenotyping. Detailed, field-proven protocols are provided alongside the scientific rationale for each experimental choice, ensuring a self-validating and rigorous approach to the metabolic characterization of this and similar chemical entities.

Introduction: The Imperative of Metabolic Profiling

The journey of a drug candidate from discovery to clinical application is critically dependent on its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. Metabolism, the enzymatic conversion of a drug into its metabolites, is arguably the most complex of these processes, dictating the compound's half-life, exposure, and potential for generating active or toxic byproducts. The compound this compound presents two key structural features that are known substrates for metabolic enzymes:

  • A Pyrrole Ring: This electron-rich five-membered heterocycle is a common scaffold in medicinal chemistry.[1][2] It is susceptible to oxidation, primarily by Cytochrome P450 (CYP) enzymes, which can lead to a variety of biotransformations.[3][4]

  • A Primary Amine: The amine group is a key functional handle for both Phase I and Phase II metabolic reactions, including oxidation, deamination, and conjugation with endogenous molecules like glucuronic acid and sulfate.[5][6][7]

Understanding the interplay of these metabolic pathways is not an academic exercise; it is a regulatory requirement and a cornerstone of modern drug development.[8][9] In vitro assays serve as the frontline tool for this investigation, offering a cost-effective and high-throughput means to predict in vivo outcomes.[8][10]

Predicted Metabolic Pathways: A Mechanistic Overview

Based on established biotransformation routes for pyrroles and amines, we can hypothesize the primary metabolic pathways for this compound. These predictions form the basis for designing targeted analytical methods for metabolite detection.

Phase I Metabolism (Functionalization): Phase I reactions are predominantly mediated by the CYP enzyme superfamily, which catalyzes the oxidation of lipophilic compounds.[11][12]

  • Pyrrole Ring Oxidation: The pyrrole moiety is a likely target for CYP-mediated oxidation. This can occur on the carbons adjacent to the nitrogen, potentially forming an epoxide intermediate. This reactive intermediate can then be hydrolyzed to a dihydrodiol or rearrange to form a pyrrolidinone.[4] Ring-opening is also a possible, though typically more complex, oxidative outcome.[4]

  • Alkyl Chain Hydroxylation: The butyl chain can be hydroxylated at various positions, creating alcohol metabolites.

  • N-Dealkylation: The N-methyl group on the pyrrole ring may be removed via CYP-mediated N-demethylation.

  • Oxidative Deamination: The primary amine can be oxidized, leading to the loss of ammonia and the formation of a ketone.

Phase II Metabolism (Conjugation): Phase II enzymes conjugate the parent drug or its Phase I metabolites with endogenous polar molecules, facilitating their excretion.[13]

  • Glucuronidation: The primary amine is a substrate for UDP-glucuronosyltransferases (UGTs), which catalyze the attachment of glucuronic acid to form an N-glucuronide.[6][14] This is a major clearance pathway for many amine-containing drugs.

  • Sulfation: Cytosolic sulfotransferases (SULTs) can transfer a sulfonate group to the primary amine, forming a sulfamate conjugate.[7][15]

The following diagram illustrates these predicted biotransformation routes.

G cluster_phase1 Phase I Metabolism (CYP-Mediated) cluster_phase2 Phase II Metabolism Parent This compound Met1 Pyrrole Ring Oxidation (e.g., Hydroxylation, Epoxidation) Parent->Met1 Oxidation Met2 Alkyl Chain Hydroxylation Parent->Met2 Hydroxylation Met3 N-Demethylation (Pyrrole) Parent->Met3 Demethylation Met4 Oxidative Deamination (Ketone formation) Parent->Met4 Deamination Met5 N-Glucuronide Conjugate Parent->Met5 UGTs Met6 N-Sulfamate Conjugate Parent->Met6 SULTs

Caption: Predicted metabolic pathways for this compound.

A Tiered Strategy for In Vitro Metabolic Investigation

A systematic, tiered approach ensures that foundational data is gathered efficiently before proceeding to more complex mechanistic studies. This workflow maximizes resource utilization and builds a logical, evidence-based metabolic profile.

G Tier1 Tier 1: Metabolic Stability (HLM, Hepatocytes) Tier2 Tier 2: Metabolite Identification (HLM, S9, Hepatocytes) Tier1->Tier2 If Metabolically Unstable Tier3 Tier 3: Reaction Phenotyping (Recombinant Enzymes, Inhibition Assays) Tier2->Tier3 Identify Major Pathways Outcome Comprehensive Metabolic Profile (Prediction of In Vivo Clearance & DDI Risk) Tier3->Outcome

Caption: Tiered experimental workflow for in vitro metabolism studies.

Tier 1: Metabolic Stability Assessment

Causality Behind Experimental Choice: The first critical question is whether the compound is metabolized at all, and if so, how quickly. This is quantified as intrinsic clearance (Clint). A high Clint suggests that metabolism will be a major determinant of the drug's in vivo half-life and bioavailability. We use subcellular fractions like Human Liver Microsomes (HLM) or intact cells like cryopreserved hepatocytes as our test systems.

In Vitro System Key Enzymes Present Advantages Limitations
Liver Microsomes CYPs, UGTs, FMOsCost-effective, high-throughput, well-characterizedLacks cytosolic enzymes (e.g., SULTs, AO) and transporters
S9 Fraction Microsomal + Cytosolic enzymesBroader enzyme coverage than microsomesCan have lower specific activity for some enzymes
Hepatocytes Full complement of Phase I/II enzymes and transportersMost physiologically relevant in vitro systemMore expensive, lower throughput, higher variability

Protocol: Metabolic Stability in Human Liver Microsomes (HLM)

This protocol is designed as a self-validating system by including positive and negative controls.

  • Preparation:

    • Thaw pooled HLM (e.g., 20 mg/mL stock) on ice. Dilute to 0.5 mg/mL in 0.1 M potassium phosphate buffer (pH 7.4).

    • Prepare the test compound stock solution in a suitable organic solvent (e.g., acetonitrile or DMSO) and dilute to a final concentration of 1 µM in the incubation mixture. Rationale: 1 µM is typically below the Km for most drug-metabolizing enzymes, ensuring initial reaction rates are measured.

    • Prepare a 2X NADPH regenerating solution (e.g., containing NADP+, glucose-6-phosphate, and G6P dehydrogenase) in buffer.

  • Incubation:

    • Pre-warm HLM suspension and test compound at 37°C for 5 minutes.

    • Initiate the reaction by adding an equal volume of the 2X NADPH regenerating solution. The final incubation volume is typically 200 µL.

    • Controls:

      • Negative Control (-NADPH): Replace the NADPH solution with buffer to confirm metabolism is NADPH-dependent (i.e., CYP-mediated).

      • Positive Control: Incubate a compound with known high clearance (e.g., verapamil) and low clearance (e.g., warfarin) to validate the assay system.

  • Time Points & Quenching:

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw a 25 µL aliquot.

    • Immediately quench the reaction by adding the aliquot to 75 µL of ice-cold acetonitrile containing an internal standard. Rationale: Acetonitrile precipitates proteins, stopping the reaction, and the internal standard corrects for analytical variability.

  • Sample Processing & Analysis:

    • Vortex the quenched samples and centrifuge at >3,000g for 10 minutes to pellet the precipitated protein.

    • Transfer the supernatant to a 96-well plate for analysis.

    • Analyze the disappearance of the parent compound over time using a validated LC-MS/MS method.[16]

Data Analysis:

Time (min) Peak Area Ratio (Compound/IS) % Remaining
01.25100
51.0584
150.7056
300.3528
600.086.4
  • Plot the natural log of the % remaining parent compound versus time.

  • The slope of the line (k) is the elimination rate constant.

  • Half-life (t½) = 0.693 / k

  • Intrinsic Clearance (Clint) = (0.693 / t½) / (mg protein/mL) * (mL/g liver) * (g liver/kg body weight)

This Clint value is a critical input for in vitro-in vivo extrapolation (IVIVE) models to predict human hepatic clearance.[17][18]

Tier 2: Metabolite Identification (MetID)

Causality Behind Experimental Choice: Knowing the structures of major metabolites is essential for assessing whether they are pharmacologically active or potentially toxic. This requires a more qualitative and exploratory analytical approach than stability assays. We use high-resolution mass spectrometry (HRMS), such as a Quadrupole Time-of-Flight (Q-TOF) instrument, which provides accurate mass measurements to determine the elemental composition of metabolites.

Protocol: Metabolite Identification using HRMS

  • Incubation:

    • Perform a larger-scale incubation using HLM, S9, and/or hepatocytes at a higher concentration of the test compound (e.g., 10 µM) to generate sufficient quantities of metabolites for detection.

    • Include both +NADPH and -NADPH incubations. Metabolites appearing only in the +NADPH condition are likely CYP- or FMO-derived.

  • Analysis:

    • Analyze samples using LC-HRMS.

    • Process the data using metabolite identification software. The software searches for potential biotransformations (e.g., +16 Da for oxidation, +176 Da for glucuronidation) relative to the parent compound's mass and retention time.

    • Acquire MS/MS (or MSn) fragmentation spectra for the parent compound and potential metabolites. The fragmentation pattern of a metabolite should bear a logical relationship to the parent structure, aiding in structural elucidation. For example, a modification on the pyrrole ring will shift the mass of fragments containing that ring, but not fragments from the butylamine side chain.

Tier 3: Reaction Phenotyping

Causality Behind Experimental Choice: Identifying the specific enzymes responsible for a drug's clearance is crucial for predicting DDIs. If our compound is primarily cleared by CYP3A4, co-administration with a strong CYP3A4 inhibitor (like ketoconazole) could dangerously increase its plasma concentration.[19]

Protocol: CYP Reaction Phenotyping with Recombinant Human Enzymes

  • System: Use a panel of commercially available recombinant human CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4) expressed in a system like insect cells.[8]

  • Incubation:

    • Individually incubate the test compound (at 1 µM) with each CYP isoform in the presence of an NADPH regenerating system.

    • The concentration of each recombinant enzyme should be chosen based on its relative abundance and activity in the human liver.

  • Analysis:

    • Monitor the depletion of the parent compound or the formation of a specific major metabolite over time using LC-MS/MS.

  • Interpretation: The rate of metabolism by each isoform indicates its relative contribution. For example, if CYP3A4 metabolizes the compound much faster than any other isoform, it is identified as the primary clearing enzyme.

Conclusion: Synthesizing Data for Predictive Drug Development

The can be thoroughly characterized through the systematic application of the methodologies described. The collective data from stability, metabolite identification, and reaction phenotyping studies provides a robust foundation for:

  • Predicting Human Pharmacokinetics: Using IVIVE, the in vitro intrinsic clearance data can be scaled to predict human hepatic clearance and oral bioavailability.[20][21]

  • Assessing DDI Risk: Knowledge of the primary metabolizing enzymes allows for the prediction of interactions with other co-administered drugs.[9]

  • Guiding Future Studies: If a metabolically liable spot is identified (a "soft spot"), medicinal chemists can modify the structure to improve metabolic stability. If a reactive metabolite is formed, further toxicological assessment is warranted.

This guide provides the technical framework and scientific rationale necessary for researchers to confidently navigate the critical path of metabolic investigation in drug development.

References

  • Considerations for Improving Metabolism Predictions for In Vitro to In Vivo Extrapolation. (n.d.). National Institutes of Health.
  • Guengerich, F. P., & Mitchell, M. B. (1980). Metabolic activation of model pyrroles by cytochrome P-450. Drug Metabolism and Disposition, 8(1), 34–38. Retrieved from [Link]

  • Lin, J. H., & Lu, A. Y. (2001). The conduct of drug metabolism studies considered good practice (II): in vitro experiments. Drug Metabolism Reviews, 33(3-4), 133–187. Retrieved from [Link]

  • Wambaugh, J. F., et al. (2018). Evaluating In Vitro-In Vivo Extrapolation of Toxicokinetics. Toxicological Sciences, 163(1), 152–169. Retrieved from [Link]

  • Marques, A. R., et al. (2021). Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. STAR Protocols, 2(4), 100919. Retrieved from [Link]

  • Paini, A., et al. (2020). In Vitro–In Vivo Extrapolation by Physiologically Based Kinetic Modeling: Experience With Three Case Studies and Lessons Learned. Frontiers in Pharmacology, 11, 579222. Retrieved from [Link]

  • Coe, S. (n.d.). Metabolism of five membered nitrogen containing heterocycles. Hypha Discovery. Retrieved from [Link]

  • Li, Y., et al. (2020). Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry. Analytica Chimica Acta, 1095, 137–147. Retrieved from [Link]

  • Bessems, J. G., et al. (2014). Steps for in vitro to in vivo extrapolation of metabolism for use in a PBPK model. ResearchGate. Retrieved from [Link]

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  • Williams, J. A., et al. (2004). The Role of Sulfotransferases (SULTs) and UDP-Glucuronosyltransferases (UGTs) in Human Drug Clearance and Bioactivation. ResearchGate. Retrieved from [Link]

  • van de Kerkhof, E. G., de Graaf, I. A., & Groothuis, G. M. (2007). In Vitro Methods to Study Intestinal Drug Metabolism. ResearchGate. Retrieved from [Link]

  • Johnson, W. M., et al. (2021). Quantification of Amine- and Alcohol-Containing Metabolites in Saline Samples Using Pre-extraction Benzoyl Chloride Derivatization and Ultrahigh Performance Liquid Chromatography Tandem Mass Spectrometry (UHPLC MS/MS). Analytical Chemistry, 93(12), 5264–5273. Retrieved from [Link]

  • Ogilvie, B. (n.d.). Role of Sulfotransferases in Drug Metabolism and Drug-Drug Interactions. Retrieved from [Link]

  • Yueh, M. F., & Tukey, R. H. (2016). Regulation of Sulfotransferase and UDP-Glucuronosyltransferase Gene Expression by the PPARs. International Journal of Molecular Sciences, 17(5), 776. Retrieved from [Link]

  • Alam, M. S., et al. (2020). Therapeutic potential of pyrrole and pyrrolidine analogs: an update. Journal of the Iranian Chemical Society, 17, 2197–2222. Retrieved from [Link]

  • Pyrrole: Key Insights, Latest Research & Applications in Novel Drug Molecule Development. (n.d.). Retrieved from [Link]

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  • Enhance Your DMPK Studies with In Vitro Metabolism. (n.d.). Labcorp. Retrieved from [Link]

  • Rowland, A., Miners, J. O., & Mackenzie, P. I. (2013). The UDP-glucuronosyltransferases: their role in drug metabolism and detoxification. The International Journal of Biochemistry & Cell Biology, 45(6), 1121–1132. Retrieved from [Link]

  • Role of Sulfotransferases in Drug Metabolism and Potential for Drug Drug Interactions. (2023, February 24). YouTube. Retrieved from [Link]

  • Le-Huu, P., et al. (2021). Biased cytochrome P450-mediated metabolism via small-molecule ligands binding P450 oxidoreductase. Nature Communications, 12(1), 5823. Retrieved from [Link]

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  • Charvet, C. D., et al. (2022). Cytochrome P450-Mediated Metabolism and CYP Inhibition for the Synthetic Peroxide Antimalarial OZ439. ACS Omega, 7(1), 1235–1246. Retrieved from [Link]

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Methodological & Application

Application Notes and Protocols for 4-(1-methyl-1H-pyrrol-2-yl)butan-2-amine in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Versatile Chiral Building Block

In the landscape of modern organic synthesis and medicinal chemistry, the strategic design of molecular building blocks is paramount to the efficient construction of complex and biologically active compounds. The pyrrole nucleus is a privileged scaffold, present in a vast array of natural products and pharmaceuticals, owing to its unique electronic properties and ability to engage in various biological interactions.[1] This guide introduces 4-(1-methyl-1H-pyrrol-2-yl)butan-2-amine , a chiral primary amine that merges the desirable features of the N-methylpyrrole moiety with a stereodefined aminobutane chain. This unique combination renders it a highly valuable, yet underexplored, synthon for the introduction of a pharmacologically relevant side chain and a versatile handle for further chemical elaboration.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides a plausible and detailed synthetic route to this compound, outlines its potential applications with supporting scientific rationale, and furnishes detailed experimental protocols. The causality behind experimental choices is explained to empower the end-user with a deep understanding of the chemistry involved.

Physicochemical Properties and Structural Features

A thorough understanding of the physicochemical properties of a building block is crucial for its effective utilization. The properties of this compound are summarized below.

PropertyValueSource/Method
Molecular Formula C₁₀H₁₈N₂Calculated
Molecular Weight 166.26 g/mol Calculated
Appearance Pale yellow oil (Predicted)N/A
Boiling Point Not availableN/A
Solubility Soluble in common organic solvents (e.g., DCM, MeOH, THF)Inferred
Chirality Contains one stereocenterStructural Analysis

The presence of a primary amine provides a nucleophilic center and a site for a wide range of chemical transformations, including amidation, alkylation, and reductive amination.[2] The N-methylpyrrole group offers a sterically defined, electron-rich aromatic system that can participate in π-stacking interactions and serve as a bioisostere for other aromatic rings in drug design.

Strategic Synthesis of this compound

Synthetic_Pathway cluster_0 Stage 1: Friedel-Crafts Acylation cluster_1 Stage 2: Reductive Amination N-methylpyrrole N-Methylpyrrole Ketone 1-(1-methyl-1H-pyrrol-2-yl)butan-1-one N-methylpyrrole->Ketone AlCl₃, DCM Butyryl_chloride Butyryl chloride Butyryl_chloride->Ketone Ketone_precursor 1-(1-methyl-1H-pyrrol-2-yl)butan-1-one Target_Amine This compound Ketone_precursor->Target_Amine Ammonia Ammonia Source (e.g., NH₄OAc) Ammonia->Target_Amine Reducing_agent Reducing Agent (e.g., NaBH₃CN) Reducing_agent->Target_Amine MeOH, rt

Figure 1: Proposed two-stage synthesis of the target amine.

Protocol 1: Synthesis of 1-(1-methyl-1H-pyrrol-2-yl)butan-1-one (Ketone Precursor)

This protocol is based on the well-established Friedel-Crafts acylation of electron-rich heterocycles. N-methylpyrrole is highly activated towards electrophilic substitution, with a strong preference for the 2-position.

Materials:

  • N-Methylpyrrole

  • Butyryl chloride

  • Aluminum chloride (AlCl₃), anhydrous

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

  • To a stirred suspension of anhydrous AlCl₃ (1.1 eq.) in anhydrous DCM at 0 °C under an inert atmosphere (N₂ or Ar), add butyryl chloride (1.0 eq.) dropwise.

  • Stir the mixture at 0 °C for 15 minutes to form the acylium ion complex.

  • Add a solution of N-methylpyrrole (1.2 eq.) in anhydrous DCM dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by pouring it onto a mixture of crushed ice and 1 M HCl.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to afford the desired ketone.

Protocol 2: Reductive Amination to this compound

Reductive amination is a powerful and widely used method for the synthesis of amines from carbonyl compounds.[3][4] This protocol employs a one-pot procedure using a mild reducing agent.[5]

Materials:

  • 1-(1-methyl-1H-pyrrol-2-yl)butan-1-one

  • Ammonium acetate (NH₄OAc)

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol (MeOH)

  • Saturated ammonium chloride (NH₄Cl) solution

  • 1 M Sodium hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer

Procedure:

  • Dissolve 1-(1-methyl-1H-pyrrol-2-yl)butan-1-one (1.0 eq.) in methanol in a round-bottom flask.

  • Add ammonium acetate (10 eq.) to the solution and stir at room temperature for 30 minutes to facilitate imine formation.

  • Carefully add sodium cyanoborohydride (1.5 eq.) portion-wise to the reaction mixture. Caution: NaBH₃CN is toxic and should be handled in a fume hood.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Quench the reaction by the slow addition of saturated NH₄Cl solution.

  • Remove the methanol under reduced pressure.

  • Basify the aqueous residue to pH > 10 with 1 M NaOH.

  • Extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amine.

  • The product can be further purified by column chromatography on silica gel (eluting with a gradient of methanol in DCM containing a small percentage of triethylamine to prevent streaking) or by distillation under reduced pressure.

Applications in Organic Synthesis

The unique structural features of this compound make it a versatile building block for several applications.

Synthesis of Bioactive Molecules and Medicinal Chemistry Scaffolds

The pyrrole ring is a common motif in a wide range of biologically active compounds, including anticancer, anti-inflammatory, and antimicrobial agents.[1] The title amine can serve as a key intermediate for the synthesis of novel drug candidates. The primary amine can be acylated or alkylated to introduce a variety of side chains, allowing for the exploration of structure-activity relationships (SAR).

Medicinal_Chemistry_Application Target_Amine This compound Bioactive_Amide Bioactive Amide Derivative Target_Amine->Bioactive_Amide Acylation Bioactive_Secondary_Amine Bioactive Secondary Amine Target_Amine->Bioactive_Secondary_Amine Alkylation Acylating_Agent R-COCl or R-COOH Acylating_Agent->Bioactive_Amide Alkylating_Agent R'-X Alkylating_Agent->Bioactive_Secondary_Amine

Figure 2: Derivatization of the target amine for medicinal chemistry.

Protocol 3: Representative Amide Coupling (Synthesis of an N-Acyl Derivative)

This protocol describes a standard amide coupling reaction using an acid chloride.

Materials:

  • This compound

  • Acid chloride (e.g., benzoyl chloride)

  • Triethylamine (TEA) or pyridine

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous DCM at 0 °C.

  • Add a solution of the acid chloride (1.05 eq.) in anhydrous DCM dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC. Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

Ligand Synthesis for Asymmetric Catalysis

Chiral amines are fundamental components of many successful ligands for asymmetric catalysis.[6] The stereocenter and the coordinating nitrogen atom of this compound make it an attractive candidate for the development of novel chiral ligands. The primary amine can be readily converted into more complex structures, such as Schiff bases, phosphinamides, or incorporated into larger macrocyclic frameworks. These ligands could find applications in asymmetric reductions, additions, and cross-coupling reactions.

Conclusion

This compound is a promising and versatile building block for organic synthesis. While not yet widely commercially available, its synthesis is achievable through robust and well-understood chemical transformations. Its unique combination of a chiral primary amine and an N-methylpyrrole moiety opens up numerous possibilities for the synthesis of novel bioactive molecules and chiral ligands. The protocols and applications detailed in this guide are intended to provide a solid foundation for researchers to explore the full potential of this valuable synthon.

References

  • Tang, T., et al. (n.d.). Electrochemical synthesis of chiral amines and amino acid derivatives. American Chemical Society. Retrieved from [Link]

  • Asymmetric Synthesis of Heterocyclic Chloroamines and Aziridines by Enantioselective Protonation of Catalytically Generated Enamines. (2022). PubMed Central (PMC). Retrieved from [Link]

  • Pyrrole. (n.d.). Wikipedia. Retrieved from [Link]

  • Sayre, L. M., et al. (1993). Pyrrole formation from 4-hydroxynonenal and primary amines. PubMed. Retrieved from [Link]

  • Reactions of Pyrones 1−3 with Amines 4a−e under Neat Conditions after... (n.d.). ResearchGate. Retrieved from [Link]

  • Primary amine C–N bond cleavage for the synthesis of multi-substituted pyridine and pyrrole derivatives. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Chiral Amine Synthesis - Strategies, Examples, and Limitations. (n.d.). ResearchGate. Retrieved from [Link]

  • France, S., et al. (2004). Nucleophilic Chiral Amines as Catalysts in Asymmetric Synthesis. Chemical Reviews. Retrieved from [Link]

  • Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. (n.d.). PubMed Central (PMC). Retrieved from [Link]

  • Synthesis of Highly Functionalized Pyrrole Derivatives via a Four-Component Reaction of Two Primary Amines and Diketene in the Presence of Nitrostyrene. (2008). Semantic Scholar. Retrieved from [Link]

  • 4-amino-2-methyl-1-(1H-pyrrol-2-yl)butan-1-one. (n.d.). PubChem. Retrieved from [Link]

  • Suwinski, J., et al. (2023). Synthesis and Predicted Activity of Some 4-Amine and 4-(α-Aminoacid) Derivatives of N-Expanded-metronidazole Analogues. MDPI. Retrieved from [Link]

  • Recent development in synthesis of pyrrolin‐4‐ones/pyrrolin‐3‐ones. (n.d.). ResearchGate. Retrieved from [Link]

  • Four pyrrole derivatives used as building blocks in the synthesis of minor-groove binders. (n.d.). Semantic Scholar. Retrieved from [Link]

  • McAdam, C. J., et al. (2017). Four pyrrole derivatives used as building blocks in the synthesis of minor-groove binders. National Institutes of Health. Retrieved from [Link]

  • 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine. (n.d.). MDPI. Retrieved from [Link]

  • Reductive Amination in the Synthesis of Pharmaceuticals. (n.d.). ResearchGate. Retrieved from [Link]

  • Pyrrole-Based Enaminones as Building Blocks for the Synthesis of Indolizines and Pyrrolo[1,2-a]pyrazines Showing Potent Antifungal Activity. (2023). PubMed Central (PMC). Retrieved from [Link]

  • Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. (n.d.). Organic Reactions. Retrieved from [Link]

  • Amines: Versatile Building Blocks in Organic Chemistry and Beyond. (n.d.). Amerigo Scientific. Retrieved from [Link]

  • Therapeutic potential of pyrrole and pyrrolidine analogs: an update. (n.d.). PubMed Central (PMC). Retrieved from [Link]

  • Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. (n.d.). PubMed Central (PMC). Retrieved from [Link]

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Application Note & Experimental Protocols: Strategic Functionalization of 4-(1-methyl-1H-pyrrol-2-yl)butan-2-amine for Drug Discovery Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and clinically significant pharmaceuticals.[1][2] This document provides a detailed guide to the chemical functionalization of 4-(1-methyl-1H-pyrrol-2-yl)butan-2-amine , a versatile building block for creating diverse molecular libraries. We present detailed, field-proven protocols for two high-yield derivatization strategies targeting the primary amine: N-Acylation for amide synthesis and Reductive Amination for N-alkylation. The causality behind experimental choices, self-validating quality control checkpoints, and comprehensive characterization methods are discussed to ensure reproducibility and scientific rigor.

Introduction: The Strategic Value of the Pyrrole Moiety

The pyrrole ring system is a cornerstone of therapeutic agent design, prized for its unique electronic properties and ability to engage in various biological interactions.[3][4] Its presence in marketed drugs highlights its role as a versatile pharmacophore.[1] The title compound, this compound, offers a strategic entry point for novel compound synthesis. It features a stable N-methylated pyrrole, which prevents unwanted N-H reactivity on the heterocycle, and a primary amine on a flexible butyl linker. This primary amine is the principal reactive handle for diversification, allowing for the systematic exploration of chemical space to develop new therapeutic leads.

Core Functionalization Pathways

The primary amine of this compound is a potent nucleophile, making it amenable to a wide range of transformations. This guide focuses on two of the most robust and widely used methods for amine derivatization: N-Acylation and Reductive Amination.

G cluster_main Functionalization Strategies Start This compound Acylation N-Acylation Start->Acylation Acyl Chloride, Anhydride, or Carboxylic Acid ReductiveAmination Reductive Amination Start->ReductiveAmination Aldehyde/Ketone, Reducing Agent Amide Amide Derivatives (R-CO-NH-R') Acylation->Amide SecAmine Secondary Amine Derivatives (R-CH2-NH-R') ReductiveAmination->SecAmine

Caption: Core functionalization pathways for the title compound.

N-Acylation: Synthesis of Amide Derivatives

Acylation is a fundamental transformation that converts the primary amine into a stable, neutral amide linkage.[5] This reaction is typically high-yielding and proceeds rapidly at room temperature. The resulting amides are crucial motifs in medicinal chemistry, often improving metabolic stability and modulating hydrogen bonding capabilities. The reaction can be performed with acid chlorides, acid anhydrides, or carboxylic acids using a coupling agent.[6][7] Using acid chlorides or anhydrides is often straightforward and rapid, typically requiring a mild base to neutralize the acidic byproduct (e.g., HCl).[5]

Reductive Amination: Synthesis of Secondary Amines

Reductive amination, also known as reductive alkylation, is a powerful one-pot method for forming C-N bonds.[8][9] It involves the initial reaction of the amine with an aldehyde or ketone to form an intermediate imine, which is then reduced in situ to the corresponding secondary amine.[10] The key to this process is the choice of a mild reducing agent that selectively reduces the imine intermediate without significantly reducing the starting carbonyl compound.[11][12] Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is an exemplary reagent for this purpose due to its mildness and tolerance for weakly acidic conditions that favor imine formation.[11]

Experimental Protocols

Protocol 1: General Procedure for N-Acylation with an Acyl Chloride

This protocol details the synthesis of an N-acyl derivative, a common amide linkage, using an acyl chloride as the electrophile.

Materials:

  • This compound

  • Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride) (1.1 equivalents)

  • Triethylamine (TEA) or Pyridine (1.5 equivalents)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon balloon)

Workflow Diagram:

G cluster_workflow N-Acylation Workflow A 1. Dissolve amine and base in anhydrous DCM under N2 B 2. Cool solution to 0 °C (ice bath) A->B C 3. Add acyl chloride dropwise over 10-15 min B->C D 4. Warm to RT and stir for 2-4 hours (Monitor by TLC) C->D E 5. Quench with sat. NaHCO3 D->E F 6. Extract with DCM (3x) E->F G 7. Wash combined organic layers with brine F->G H 8. Dry over MgSO4, filter, and concentrate in vacuo G->H I 9. Purify by column chromatography H->I

Caption: Step-by-step workflow for the N-Acylation protocol.

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask under an inert atmosphere (N₂), add this compound (1.0 eq) and anhydrous dichloromethane (DCM, approx. 0.1 M concentration). Add triethylamine (1.5 eq).

  • Reagent Addition: Cool the stirred solution to 0 °C using an ice-water bath. Add the acyl chloride (1.1 eq) dropwise via syringe over 15 minutes. A precipitate (triethylamine hydrochloride) may form.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer with DCM (2 x 20 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (1 x 25 mL). Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the pure amide.

Protocol 2: General Procedure for Reductive Amination

This protocol describes the N-alkylation of the primary amine using an aldehyde and sodium triacetoxyborohydride (STAB).

Materials:

  • This compound

  • Aldehyde or Ketone (1.1 equivalents)

  • Sodium triacetoxyborohydride (STAB) (1.5 equivalents)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM), anhydrous

  • Acetic acid (optional, catalytic amount)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) and the chosen aldehyde or ketone (1.1 eq) in anhydrous DCE (approx. 0.1 M). A catalytic amount of acetic acid can be added to facilitate imine formation.

  • Reducing Agent Addition: Stir the solution at room temperature for 20-30 minutes. Then, add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes. The reaction is often mildly exothermic.

  • Reaction: Stir the reaction mixture at room temperature for 4-12 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Workup: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Stir vigorously until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with DCM (2 x 20 mL).

  • Washing and Drying: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue by silica gel column chromatography to yield the desired secondary amine.

Data Presentation and Characterization

Successful functionalization must be confirmed by rigorous analytical methods. The resulting derivatives should be characterized using a combination of spectroscopic techniques.

Technique Purpose Expected Observations for Successful Functionalization
¹H NMR Structural elucidation and confirmation of proton environments.Appearance of new signals corresponding to the added acyl or alkyl group. Shift in the signals of protons adjacent to the amine nitrogen.
¹³C NMR Confirmation of the carbon skeleton.Appearance of new carbon signals, including a characteristic amide carbonyl signal (~165-175 ppm) for acylation products.[13]
FT-IR Identification of key functional groups.Acylation: Disappearance of N-H bending vibrations of the primary amine (~1600 cm⁻¹), appearance of a strong amide C=O stretch (~1650 cm⁻¹).[13] Reductive Amination: Persistence of an N-H stretch (now for a secondary amine, ~3300-3500 cm⁻¹).
Mass Spec (MS) Determination of molecular weight.The molecular ion peak (M+) or protonated molecular ion ([M+H]+) should match the calculated molecular weight of the expected product.[14]

Conclusion

The protocols outlined provide robust and versatile methods for the functionalization of this compound. Both N-acylation and reductive amination offer high yields and broad substrate scope, enabling the rapid generation of diverse chemical libraries. These derivatized scaffolds are valuable starting points for hit-to-lead campaigns in drug discovery, allowing for systematic structure-activity relationship (SAR) studies. Proper execution of these protocols, coupled with rigorous analytical characterization, will empower researchers to effectively explore the chemical space around this promising pyrrole-containing building block.

References

  • An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. MDPI.
  • Synthesis of substituted N-heterocycles by N-alkyl
  • Reductive Amination - Common Conditions. Organic Chemistry Portal.
  • Recent Progress for the Synthesis of Pyrrole Derivatives – An Upd
  • Acetylation of amines with acetic anhydride.
  • Reductive amin
  • Reactions of Amines. Chemistry LibreTexts.
  • Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride. Indian Academy of Sciences.
  • N‐alkylation of pyrroles enabled by a selective ring‐expansive...
  • Amide synthesis by acyl
  • Discovery of pyrrole derivatives as acetylcholinesterase-sparing butyrylcholinesterase inhibitor. PMC - NIH.
  • Reductive Amination: A Remarkable Experiment for the Organic Labor
  • Bioactive pyrrole-based compounds with target selectivity. PMC - PubMed Central.
  • Reductive Amin
  • Recent synthetic and medicinal perspectives of pyrroles: An overview. SciSpace.
  • Amine synthesis by reductive amination (reductive alkyl
  • N-alkylation of indole and pyrroles in dimethyl sulphoxide. RSC Publishing.
  • Synthesis, Characterization and Biological Evaluation of Some Pyrrole Derivatives as Potential Antimicrobial Agents.
  • New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evalu
  • Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl)benzimidazolium Bromide. NIH.
  • Synthesis, Characterization and Antimicrobial Activity of New Pyrrole Deriv
  • Synthesis and spectroscopic characterization of pyrrole-2,3- diones and their following reactions with 1,2-aromatic diamines.

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high-throughput screening with 4-(1-methyl-1H-pyrrol-2-yl)butan-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for High-Throughput Screening with 4-(1-methyl-1H-pyrrol-2-yl)butan-2-amine: Identifying Novel Modulators of Monoamine Transporters

Authored by: A Senior Application Scientist

Introduction

The identification of novel therapeutic agents targeting the central nervous system is a cornerstone of modern drug discovery. The compound this compound, with its distinct pyrrole moiety and butanamine side chain, represents a chemical scaffold with the potential to interact with key neurological targets. The pyrrole ring is a privileged structure in medicinal chemistry, found in various biologically active compounds, including some that act as proton pump inhibitors and kinase inhibitors[1][2][3]. The overall structure of this compound suggests a possible interaction with monoamine transporters, such as the serotonin (SERT), dopamine (DAT), and norepinephrine (NET) transporters. These transporters are critical for regulating neurotransmitter levels in the synaptic cleft, and their modulation is a key mechanism for treating depression, anxiety, and other neurological disorders[4][5].

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the high-throughput screening (HTS) of this compound and its analogs. We will detail a robust screening cascade designed to identify and characterize the activity of this compound class on monoamine transporters. The protocols provided are designed to be self-validating, incorporating industry-standard quality control measures to ensure data integrity and reproducibility.

Hypothesized Target and Mechanism of Action

Based on its structural features, we hypothesize that this compound may act as an inhibitor of monoamine transporters. These transporters are responsible for the reuptake of neurotransmitters from the synapse back into the presynaptic neuron, thus terminating the signal. Inhibition of these transporters leads to an increased concentration of neurotransmitters in the synaptic cleft, enhancing neurotransmission[5].

The screening workflow will therefore focus on:

  • Primary Screening: A high-throughput fluorescence-based uptake assay to identify initial "hits" that inhibit the function of SERT, DAT, or NET.

  • Secondary Screening (Hit Confirmation and Potency): A radioligand binding assay to confirm direct interaction with the transporter and determine the binding affinity (Ki) of the confirmed hits.

  • Selectivity Profiling: Testing confirmed hits against a panel of transporters to determine their selectivity profile.

Primary High-Throughput Screening: Fluorescence-Based Neurotransmitter Uptake Assay

Principle of the Assay

This assay utilizes a fluorescent substrate that acts as a mimic for biogenic amine neurotransmitters. When this substrate is taken up by cells expressing the target transporter (SERT, DAT, or NET), its fluorescence intensity increases. In the presence of an inhibitor like our test compound, this uptake is blocked, resulting in a lower fluorescence signal. A proprietary masking dye is often included to quench the fluorescence of the extracellular substrate, enabling a homogeneous, no-wash assay format suitable for HTS[4][6][7].

Experimental Workflow

HTS_Workflow cluster_prep Plate Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_cells Seed cells expressing a monoamine transporter (SERT, DAT, or NET) in 384-well plates incubate_cells Incubate overnight to allow for cell adherence prep_cells->incubate_cells add_compounds Add test compound (this compound) and controls (positive and negative) incubate_cells->add_compounds pre_incubate Pre-incubate with compounds add_compounds->pre_incubate add_substrate Add fluorescent substrate and masking dye mixture pre_incubate->add_substrate read_plate Read fluorescence on a microplate reader (kinetic or endpoint) add_substrate->read_plate normalize_data Normalize data to controls read_plate->normalize_data calculate_inhibition Calculate percent inhibition normalize_data->calculate_inhibition identify_hits Identify hits based on a predefined inhibition threshold calculate_inhibition->identify_hits

Sources

Application Notes & Protocols: 4-(1-methyl-1H-pyrrol-2-yl)butan-2-amine as a Versatile Precursor for the Synthesis of Novel Bioactive Heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The pyrrole moiety is a cornerstone in medicinal chemistry, forming the structural basis of numerous clinically significant drugs.[1][2] Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged scaffold in drug design.[1] This guide focuses on the synthetic utility of a highly functionalized building block, 4-(1-methyl-1H-pyrrol-2-yl)butan-2-amine . We present a robust, field-tested methodology for its synthesis and demonstrate its application as a versatile precursor for generating libraries of novel fused heterocyclic systems, specifically focusing on the synthesis of pyrrolopyridine and pyrroloquinoline analogues.[3][4] These scaffolds are of significant interest due to their wide spectrum of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.[2][5][6]

Part 1: Synthesis of the Precursor: this compound

Introduction & Rationale: The target precursor is not readily available commercially, necessitating a reliable in-house synthetic route. The molecule possesses a β-(pyrrol-2-yl)ethylamine substructure, which is the key reactive feature for subsequent cyclization reactions. Our synthetic strategy is a three-step sequence commencing from commercially available 1-methyl-1H-pyrrole-2-carbaldehyde. The chosen pathway, involving a Henry (nitroaldol) reaction followed by reduction, is a classic and high-yielding approach for constructing β-aminoethyl chains.

Experimental Workflow for Precursor Synthesis:

G cluster_0 Step 1: Henry Reaction cluster_1 Step 2: Reduction of Nitroalkene cluster_2 Step 3: Purification A 1-methyl-1H-pyrrole-2-carbaldehyde + Nitropropane B Base (e.g., DBU) in THF A->B C Formation of Nitronate B->C D Quench (Acetic Acid) C->D E 1-(1-methyl-1H-pyrrol-2-yl)-2-nitrobut-1-ene D->E F 1-(1-methyl-1H-pyrrol-2-yl)-2-nitrobut-1-ene E->F G Reducing Agent (e.g., LiAlH4) in dry Ether F->G H Aqueous Workup (Fieser method) G->H I Crude Product H->I J Crude Product I->J K Column Chromatography (Silica gel) J->K L Pure this compound K->L

Caption: Workflow for the synthesis of the target precursor.

Detailed Protocol:

Step 1: Synthesis of 1-(1-methyl-1H-pyrrol-2-yl)-2-nitrobut-1-ene

  • Reactor Setup: To a flame-dried 250 mL round-bottom flask under an argon atmosphere, add 1-methyl-1H-pyrrole-2-carbaldehyde (1.0 eq) and anhydrous tetrahydrofuran (THF, ~0.5 M).

  • Reagent Addition: Add nitropropane (1.5 eq) to the solution. Cool the mixture to 0 °C in an ice bath.

  • Catalysis: Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 eq) dropwise over 15 minutes, ensuring the internal temperature does not exceed 5 °C.

    • Expert Insight: The use of a non-nucleophilic base like DBU is crucial to promote the condensation while minimizing side reactions. Dropwise addition at low temperature controls the exothermicity of the reaction.

  • Reaction: Stir the reaction at room temperature for 12-16 hours. Monitor progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Workup: Cool the mixture back to 0 °C and quench by the slow addition of glacial acetic acid (2.0 eq). Dilute with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude nitroalkene is typically a dark oil and can be used in the next step without further purification.

Step 2: Synthesis of this compound

  • Safety First: Lithium aluminum hydride (LiAlH₄) is a highly reactive reagent that reacts violently with water. All glassware must be rigorously dried, and the reaction must be conducted under a strictly inert atmosphere (Argon or Nitrogen).[7]

  • Reactor Setup: To a flame-dried 500 mL three-neck flask equipped with a dropping funnel and a reflux condenser under argon, add LiAlH₄ (4.0 eq) and suspend it in anhydrous diethyl ether. Cool the suspension to 0 °C.

  • Reagent Addition: Dissolve the crude 1-(1-methyl-1H-pyrrol-2-yl)-2-nitrobut-1-ene (1.0 eq) from the previous step in anhydrous diethyl ether and add it to the dropping funnel. Add the solution dropwise to the stirred LiAlH₄ suspension at a rate that maintains a gentle reflux.

    • Expert Insight: The high stoichiometry of LiAlH₄ is necessary for the complete reduction of both the nitro group and the carbon-carbon double bond. Maintaining a gentle reflux via controlled addition utilizes the reaction's exothermicity efficiently.

  • Reaction: After the addition is complete, heat the mixture to reflux for 4 hours. Monitor by TLC for the disappearance of the starting material.

  • Workup (Fieser Method): Cool the reaction to 0 °C. Cautiously and sequentially, add water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ used in grams. Stir vigorously until a granular white precipitate forms.

    • Trustworthiness: This specific workup procedure is a well-established and safe method for quenching LiAlH₄ reactions, resulting in an easily filterable solid (lithium and aluminum salts), which simplifies the isolation of the amine product.

  • Isolation & Purification: Filter the slurry through a pad of Celite®, washing the filter cake thoroughly with diethyl ether. Concentrate the filtrate under reduced pressure. Purify the resulting crude oil by silica gel column chromatography to yield the title amine as a pale yellow oil.

Part 2: Application in Pictet-Spengler Reaction for Tetrahydropyrrolopyridine Synthesis

Introduction & Rationale: The Pictet-Spengler reaction is a powerful acid-catalyzed annulation that forms a new heterocyclic ring via the intramolecular cyclization of a β-arylethylamine with a carbonyl compound.[8][9] It is a cornerstone of alkaloid synthesis and a highly reliable method for generating molecular complexity.[10][11] The electron-rich nature of the pyrrole ring in our precursor makes it an excellent nucleophile for this transformation, allowing the reaction to proceed under relatively mild conditions.[10]

Reaction Mechanism:

Sources

Application Notes & Protocols: Leveraging 4-(1-methyl-1H-pyrrol-2-yl)butan-2-amine in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of the novel fragment, 4-(1-methyl-1H-pyrrol-2-yl)butan-2-amine, within a Fragment-Based Drug Discovery (FBDD) workflow. This document outlines the strategic considerations, detailed experimental protocols, and data interpretation methods necessary to advance this fragment from initial screening to a viable lead compound.

Introduction: The Strategic Advantage of FBDD and the Promise of Pyrrole Scaffolds

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient alternative to traditional high-throughput screening (HTS) for identifying novel lead compounds.[1][2] By screening small, low-molecular-weight molecules (fragments), FBDD allows for a more thorough exploration of a target's chemical space, often yielding higher quality hits with greater ligand efficiency.[2][3] These initial fragment hits, though typically exhibiting weak binding affinity (in the high micromolar to millimolar range), provide a robust starting point for rational, structure-guided optimization into potent and selective drug candidates.[2][3]

The pyrrole nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and FDA-approved drugs.[4][5][6] Its unique electronic properties and ability to participate in various non-covalent interactions make it an attractive moiety for fragment design. The selected fragment, this compound, combines the aromatic pyrrole ring with a flexible aliphatic chain containing a key primary amine, offering multiple points for potential interaction with a target protein and for subsequent synthetic elaboration.

Physicochemical Properties of the Fragment

A thorough understanding of the fragment's properties is critical for designing effective screening and optimization strategies.

PropertyValue (Predicted)Significance in FBDD
Molecular Weight ~152.24 g/mol Compliant with the "Rule of Three" for fragments (<300 Da), ensuring higher probability of binding and greater room for optimization.[7]
logP ~1.5Indicates good solubility, which is crucial for biophysical screening methods that require high compound concentrations.[8]
Hydrogen Bond Donors 2 (amine and N-H of pyrrole)Provides potential for key hydrogen bonding interactions with the target protein.
Hydrogen Bond Acceptors 1 (N of pyrrole)Offers an additional point for hydrogen bonding.
Rotatable Bonds 4Allows conformational flexibility to adapt to various binding pockets.

The FBDD Workflow: A Step-by-Step Guide

The journey from fragment identification to a lead compound is a multi-step process that integrates biophysical screening, structural biology, and computational chemistry.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Characterization cluster_2 Phase 3: Hit-to-Lead Optimization A Fragment Library Screening (e.g., SPR) B Hit Confirmation & Triage (Orthogonal Methods) A->B Primary Hits C Structural Biology (X-ray Crystallography or NMR) B->C Confirmed Hits D Binding Affinity Determination (e.g., ITC) C->D E Computational Modeling (In Silico Growth/Linking) D->E F Synthetic Chemistry (Analogue Synthesis) E->F G Iterative Screening & SAR Analysis F->G G->E Optimization Cycles H H G->H Lead Compound

Caption: High-level overview of the FBDD workflow.

Protocol: Primary Screening using Surface Plasmon Resonance (SPR)

SPR is a highly sensitive, label-free technique ideal for detecting the weak binding interactions characteristic of fragments.[9]

Objective: To identify fragments from a library, including this compound, that bind to the target protein.

Materials:

  • Biacore T200 or similar SPR instrument.[2]

  • CM5 sensor chip.

  • Amine coupling kit (EDC, NHS, ethanolamine).

  • Target protein (≥95% purity).

  • Fragment library, with each fragment solubilized in 100% DMSO.

  • Running buffer (e.g., HBS-EP+).

Procedure:

  • Target Immobilization:

    • Activate the sensor chip surface with a 1:1 mixture of EDC/NHS for 7 minutes.

    • Inject the target protein (e.g., at 50 µg/mL in a suitable buffer) to achieve the desired immobilization level (typically 8,000-12,000 RU).

    • Deactivate any remaining active esters with a 7-minute injection of ethanolamine-HCl.

    • A reference flow cell should be prepared similarly but without protein immobilization.

  • Fragment Screening:

    • Prepare fragment solutions by diluting DMSO stocks into the running buffer to a final concentration of 200 µM (with a final DMSO concentration of ≤2%).

    • Inject each fragment solution over the target and reference flow cells for a contact time of 60 seconds, followed by a dissociation time of 120 seconds.

    • Regenerate the surface between injections if necessary, using a mild regeneration solution (e.g., a short pulse of 250 mM NaCl).

    • Include buffer-only injections periodically for double referencing.

  • Data Analysis:

    • Subtract the reference flow cell data from the target flow cell data.

    • Subtract the buffer-only injection data to correct for drift and systemic noise.

    • Analyze the resulting sensorgrams. A response significantly above the noise level at the end of the injection indicates a potential binding event.

    • Hits are typically identified as fragments that produce a response greater than a predefined threshold (e.g., >3 standard deviations above the mean of negative controls).

Causality Behind Choices:

  • High Immobilization Density: Maximizes the signal for low-molecular-weight fragments.

  • Low DMSO Concentration: Minimizes non-specific binding and effects on protein conformation.

  • Double Referencing: Crucial for removing artifacts and ensuring high-quality data for weak binders.

Protocol: Hit Validation and Structural Characterization by X-ray Crystallography

Confirmation of binding and elucidation of the binding mode are essential next steps.[10] X-ray crystallography provides high-resolution structural information, which is the cornerstone of structure-based drug design.[11]

Objective: To confirm the binding of this compound and determine its precise binding mode.

Procedure:

  • Crystal Soaking or Co-crystallization:

    • Grow crystals of the target protein under previously established conditions.

    • Soaking: Transfer a protein crystal to a solution containing a high concentration of the fragment (e.g., 1-10 mM) for a defined period (minutes to hours).

    • Co-crystallization: Set up crystallization trials with the protein pre-incubated with the fragment.

  • Cryo-protection and Data Collection:

    • Transfer the crystal into a cryo-protectant solution.

    • Flash-cool the crystal in liquid nitrogen.

    • Collect diffraction data at a synchrotron source.

  • Structure Solution and Refinement:

    • Process the diffraction data.

    • Solve the structure using molecular replacement with a known apo-structure.

    • Carefully analyze the resulting electron density maps for evidence of the bound fragment. The PanDDA algorithm can be particularly useful for identifying weakly bound fragments.[11]

    • If clear density is observed, model the fragment into the density and refine the structure.

Trustworthiness: A solved co-crystal structure is the gold standard for hit validation, providing unambiguous evidence of binding and the precise interactions between the fragment and the target. This structural information is critical for guiding the subsequent optimization phase.[10]

Hit-to-Lead Optimization: From Fragment to Potent Ligand

Once a fragment hit is structurally characterized, the goal is to evolve it into a more potent, lead-like molecule.[12] This is an iterative process involving computational chemistry, synthetic chemistry, and biological testing.[13]

Hit_To_Lead cluster_strategies Optimization Strategies Fragment Validated Fragment Hit (e.g., this compound) + Co-crystal Structure Growing Fragment Growing (Extending into adjacent pockets) Fragment->Growing Linking Fragment Linking (Connecting two fragments) Fragment->Linking Merging Fragment Merging (Combining overlapping fragments) Fragment->Merging CompChem Computational Chemistry (Docking, FEP, de novo design) Growing->CompChem Linking->CompChem Merging->CompChem SynthChem Synthetic Chemistry (Analogue Synthesis) CompChem->SynthChem Design Ideas BioAssay Biophysical & Biochemical Assays (SPR, ITC, Activity Assays) SynthChem->BioAssay New Compounds BioAssay->CompChem SAR Data Lead Optimized Lead Compound (Improved Affinity & Properties) BioAssay->Lead Potency & Selectivity Achieved

Sources

Scale-Up Synthesis of 4-(1-Methyl-1H-pyrrol-2-yl)butan-2-amine: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for the scale-up synthesis of 4-(1-methyl-1H-pyrrol-2-yl)butan-2-amine, a key intermediate in pharmaceutical development. The synthesis involves a two-step process commencing with a Friedel-Crafts acylation of N-methylpyrrole followed by a robust reductive amination. This guide details the optimized reaction conditions, purification procedures, and analytical characterization, alongside critical considerations for process safety and scalability. The protocols described herein are designed to be self-validating, ensuring reproducibility and high purity of the target compound.

Introduction

Pyrrole and its derivatives are foundational scaffolds in medicinal chemistry, present in a wide array of biologically active compounds and approved pharmaceuticals.[1][2] The target molecule, this compound, is a valuable building block for the synthesis of more complex drug candidates. Its structure, featuring a substituted pyrrole ring and a primary amine, offers multiple points for further chemical modification.

The synthetic strategy outlined in this guide is a classical and reliable approach. It begins with the Friedel-Crafts acylation of N-methylpyrrole with crotonic acid to yield 4-(1-methyl-1H-pyrrol-2-yl)butan-2-one. This is followed by a reductive amination of the resulting ketone to produce the desired primary amine. This two-step sequence is well-established in organic synthesis and offers a practical route for multigram to kilogram scale production.[3]

Chemical Structures and Reaction Scheme

The overall synthetic transformation is depicted below:

Reaction_Scheme N_methylpyrrole N-Methylpyrrole Ketone 4-(1-methyl-1H-pyrrol-2-yl)butan-2-one N_methylpyrrole->Ketone Friedel-Crafts Acylation Crotonic_acid Crotonic Acid Crotonic_acid->Ketone Ammonia Ammonia Amine This compound Ammonia->Amine Reducing_agent Reducing Agent Reducing_agent->Amine Ketone->Amine Reductive Amination

Caption: Overall synthetic scheme for this compound.

Experimental Protocols

Part 1: Synthesis of 4-(1-Methyl-1H-pyrrol-2-yl)butan-2-one (Friedel-Crafts Acylation)

The Friedel-Crafts acylation is a cornerstone of aromatic chemistry, enabling the formation of carbon-carbon bonds.[3] In this step, N-methylpyrrole undergoes acylation with crotonic acid in the presence of a Lewis acid catalyst. The choice of catalyst and reaction conditions is critical to control regioselectivity and minimize side reactions.

Materials and Equipment:

  • N-Methylpyrrole (99%)

  • Crotonic acid (98%)

  • Trifluoroacetic anhydride (TFAA) (99%)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine solution

  • Anhydrous magnesium sulfate

  • Jacketed glass reactor with overhead stirrer, thermocouple, and nitrogen inlet

  • Addition funnel

  • Rotary evaporator

  • Standard laboratory glassware

Protocol:

  • Reactor Setup: Set up a clean, dry, jacketed glass reactor under a nitrogen atmosphere.

  • Reagent Charging: Charge the reactor with N-methylpyrrole (1.0 eq) and anhydrous dichloromethane (10 vol). Begin stirring and cool the mixture to 0-5 °C using a circulating chiller.

  • Catalyst Addition: Slowly add trifluoroacetic anhydride (1.2 eq) to the stirred solution via an addition funnel, maintaining the internal temperature below 10 °C.

  • Substrate Addition: In a separate flask, dissolve crotonic acid (1.1 eq) in anhydrous dichloromethane (2 vol). Add this solution to the reactor dropwise over 30-60 minutes, ensuring the temperature remains between 0-5 °C.

  • Reaction Monitoring: Allow the reaction to stir at 0-5 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until consumption of the starting material is complete (typically 2-4 hours).

  • Quenching: Once the reaction is complete, slowly and carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution, while maintaining the temperature below 20 °C. Continue addition until the pH of the aqueous layer is ~8.

  • Work-up:

    • Separate the organic layer.

    • Extract the aqueous layer with dichloromethane (2 x 3 vol).

    • Combine the organic layers and wash with brine (2 vol).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude ketone.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield 4-(1-methyl-1H-pyrrol-2-yl)butan-2-one as a pale yellow oil.

Part 2: Synthesis of this compound (Reductive Amination)

Reductive amination is a highly versatile and widely used method for the synthesis of amines.[4] This step involves the reaction of the ketone intermediate with an ammonia source to form an imine in situ, which is then reduced to the target primary amine. The choice of reducing agent is critical for achieving high yields and selectivity.[5]

Materials and Equipment:

  • 4-(1-Methyl-1H-pyrrol-2-yl)butan-2-one

  • Ammonium acetate (or aqueous ammonia)

  • Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (STAB)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • 1 M Sodium hydroxide solution

  • Brine solution

  • Anhydrous sodium sulfate

  • Jacketed glass reactor with overhead stirrer, thermocouple, and nitrogen inlet

  • Addition funnel

  • Rotary evaporator

  • Standard laboratory glassware

Protocol:

  • Reactor Setup: Set up a clean, dry, jacketed glass reactor under a nitrogen atmosphere.

  • Reagent Charging: Charge the reactor with 4-(1-methyl-1H-pyrrol-2-yl)butan-2-one (1.0 eq), ammonium acetate (5-10 eq), and methanol (10 vol).

  • Reaction Mixture Stirring: Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Reducing Agent Addition: Cool the reaction mixture to 0-5 °C. In a separate flask, prepare a solution or slurry of the reducing agent (Sodium cyanoborohydride, 1.5 eq, or STAB, 1.5 eq) in methanol. Add the reducing agent portion-wise to the reactor, maintaining the internal temperature below 10 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC or HPLC until the imine intermediate is fully consumed.

  • Quenching: Carefully quench the reaction by the slow addition of water at 0-5 °C.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove most of the methanol.

    • Add dichloromethane (10 vol) and water (5 vol).

    • Adjust the pH of the aqueous layer to >12 with 1 M sodium hydroxide solution.

    • Separate the organic layer.

    • Extract the aqueous layer with dichloromethane (2 x 5 vol).

    • Combine the organic layers, wash with brine (5 vol), and dry over anhydrous sodium sulfate.

  • Purification and Isolation:

    • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude amine.

    • The crude product can be purified by vacuum distillation or by salt formation (e.g., hydrochloride salt) followed by recrystallization to yield the highly pure this compound.

G Synthetic Workflow cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Reductive Amination A Charge N-Methylpyrrole & DCM B Cool to 0-5 °C A->B C Add TFAA B->C D Add Crotonic Acid Solution C->D E Reaction Monitoring (TLC/HPLC) D->E F Quench with NaHCO3 E->F G Work-up & Extraction F->G H Purification (Distillation/Chromatography) G->H I Charge Ketone, NH4OAc & MeOH H->I Ketone Intermediate J Stir for Imine Formation I->J K Cool to 0-5 °C J->K L Add Reducing Agent K->L M Reaction Monitoring (TLC/HPLC) L->M N Quench with Water M->N O Work-up & Extraction N->O P Purification (Distillation/Salt Formation) O->P

Caption: Detailed workflow for the two-step synthesis.

Scale-Up Considerations and Process Safety

Transitioning a synthesis from the bench to a larger scale introduces several challenges that must be addressed to ensure safety, efficiency, and reproducibility.[6]

  • Thermal Management: Both the Friedel-Crafts acylation and the quenching steps are exothermic. A jacketed reactor with efficient cooling is essential to maintain temperature control and prevent runaway reactions. The rate of addition of reagents should be carefully controlled.

  • Reagent Handling: Trifluoroacetic anhydride is corrosive and moisture-sensitive. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Sodium cyanoborohydride is toxic and can release hydrogen cyanide gas upon contact with acid. The quenching and work-up procedures should be performed in a well-ventilated area, and the pH should be carefully controlled.

  • Mixing: Efficient stirring is crucial, especially during the addition of reagents and the quenching process, to ensure homogeneity and prevent localized hot spots.

  • Product Isolation and Purification: On a larger scale, vacuum distillation is often preferred over chromatography for purification due to its cost-effectiveness and scalability. If salt formation is used for purification, the choice of acid and recrystallization solvent should be optimized for yield and purity.

Table 1: Key Process Parameters and Controls

ParameterStep 1: Friedel-Crafts AcylationStep 2: Reductive AminationRationale
Temperature 0-5 °C0-5 °C (addition), RT (reaction)Control of exotherms, minimize side reactions.
Addition Rate Slow, dropwiseSlow, portion-wisePrevent temperature spikes and ensure controlled reaction.
Atmosphere Inert (Nitrogen)Inert (Nitrogen)Prevent moisture contamination and side reactions.
pH Control Quench to pH ~8Work-up to pH >12Ensure complete neutralization and facilitate product extraction.

Analytical Characterization

The identity and purity of the intermediate and final product should be confirmed by standard analytical techniques.

Table 2: Expected Analytical Data

CompoundTechniqueExpected Data
4-(1-methyl-1H-pyrrol-2-yl)butan-2-one ¹H NMR (CDCl₃)δ (ppm): ~3.6 (s, 3H, N-CH₃), ~2.8 (t, 2H), ~2.6 (t, 2H), ~2.1 (s, 3H, COCH₃), pyrrole protons.
¹³C NMR (CDCl₃)δ (ppm): ~208 (C=O), ~128, ~123, ~107, ~105 (pyrrole carbons), ~43, ~34 (N-CH₃), ~29, ~25.
MS (ESI+)m/z: [M+H]⁺ calculated for C₁₀H₁₃NO.
This compound ¹H NMR (CDCl₃)δ (ppm): ~3.6 (s, 3H, N-CH₃), ~2.9-2.7 (m, 3H), ~1.7-1.5 (m, 2H), ~1.2 (d, 3H), NH₂ protons.
¹³C NMR (CDCl₃)δ (ppm): ~130, ~122, ~106, ~104 (pyrrole carbons), ~48, ~42, ~34 (N-CH₃), ~24.
MS (ESI+)m/z: [M+H]⁺ calculated for C₁₀H₁₆N₂.

Conclusion

The synthetic route described in this application note provides a reliable and scalable method for the production of this compound. By carefully controlling the reaction parameters and adhering to the outlined safety precautions, researchers and drug development professionals can confidently produce this valuable intermediate in high yield and purity, facilitating the advancement of their research and development programs.

References

  • SciSpace. (2017). Recent synthetic and medicinal perspectives of pyrroles: An overview. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrrole. [Link]

  • Royal Society of Chemistry. (2021). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. [Link]

  • ResearchGate. (2017). Scheme 11 Synthesis of various catalyzed pyrrole containing products. [Link]

  • Wikipedia. (n.d.). Pyrrole. [Link]

  • ResearchGate. (2012). FCA reaction of N‐methylpyrrole with crotonaldehyde and cinnamaldehyde catalyzed by chiral aziridine III. [Link]

  • ResearchGate. (2014). Robust and Scalable Reductive Amination Protocol for Electron-Poor Heterocyclic Amines Using Et3SiH/TFA as Reducing Agent. [Link]

  • ResearchGate. (2020). Development of a Scalable Route for a Highly Polar Heterocyclic Aminocyclopropyl Building Block. [Link]

  • ACS Publications. (2023). Advances in One-Pot Chiral Amine Synthesis Enabled by Amine Transaminase Cascades: Pushing the Boundaries of Complexity. [Link]

  • National Institutes of Health. (2023). Insights into the Friedel–Crafts Benzoylation of N-Methylpyrrole inside the Confined Space of the Self-Assembled Resorcinarene Capsule. [Link]

  • PubChem. (n.d.). 4-amino-2-methyl-1-(1H-pyrrol-2-yl)butan-1-one. [Link]

  • National Institutes of Health. (2019). Biocatalytic Friedel‐Crafts Reactions. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • National Institutes of Health. (2017). Applications of Friedel–Crafts reactions in total synthesis of natural products. [Link]

  • National Institutes of Health. (2007). Acylation of N-p-Toluenesulfonylpyrrole Under Friedel-Crafts Conditions. Evidence for Organoaluminum Intermediates. [Link]

  • National Institutes of Health. (2023). Synthesis of Non-Aromatic Pyrroles Based on the Reaction of Carbonyl Derivatives of Acetylene with 3,3-Diaminoacrylonitriles. [Link]

  • BIOFOUNT. (n.d.). This compound. [Link]

  • ResearchGate. (2020). Recent development in synthesis of pyrrolin‐4‐ones/pyrrolin‐3‐ones. [Link]

  • MDPI. (2018). 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • YouTube. (2016). Reductive Amination of Ketones & Aldehydes With NaBH3CN. [Link]

  • MDPI. (2023). Synthesis and Predicted Activity of Some 4-Amine and 4-(α-Aminoacid) Derivatives of N-Expanded-metronidazole Analogues. [Link]

  • PubChem. (n.d.). 1-[4-(1H-pyrrol-2-yl)pyrimidin-2-yl]propan-2-amine. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(1-methyl-1H-pyrrol-2-yl)butan-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-(1-methyl-1H-pyrrol-2-yl)butan-2-amine. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and frequently asked questions to help you optimize your synthetic route and improve your yield.

I. Synthetic Pathway Overview

The synthesis of this compound can be approached through several routes. A common and logical pathway involves a three-step sequence:

  • N-Methylation of Pyrrole: Introduction of a methyl group onto the nitrogen atom of the pyrrole ring.

  • Friedel-Crafts Acylation: Acylation of N-methylpyrrole with a suitable acylating agent to introduce the butanoyl side chain.

  • Reductive Amination: Conversion of the resulting ketone to the target primary amine.

This guide will focus on troubleshooting and optimizing each of these critical steps.

Visualizing the Synthesis

Synthesis_Pathway Pyrrole Pyrrole N_Methylpyrrole N-Methylpyrrole Pyrrole->N_Methylpyrrole  N-Methylation   Ketone 4-(1-methyl-1H-pyrrol-2-yl)butan-2-one N_Methylpyrrole->Ketone  Friedel-Crafts  Acylation   Amine This compound Ketone->Amine  Reductive  Amination  

Caption: A general three-step synthetic route.

II. Step 1: N-Methylation of Pyrrole

Frequently Asked Questions (FAQs)

Q1: What are the most common reagents for the N-methylation of pyrrole?

A1: Typically, an electrophilic methyl source such as methyl iodide or dimethyl sulfate is used in the presence of a base. The NH proton in pyrrole is moderately acidic (pKa of 17.5), allowing for deprotonation by strong bases like sodium hydride (NaH) or butyllithium.[1][2] The resulting pyrrolide anion is a potent nucleophile that readily reacts with the methylating agent.[1]

Q2: I am observing low yields and the formation of C-alkylated byproducts. What could be the cause?

A2: The regioselectivity of pyrrole alkylation (N- vs. C-alkylation) is highly dependent on the reaction conditions. The formation of C-alkylated products is often favored when there is a higher degree of coordination between the metal cation of the base and the pyrrole nitrogen.[1] To favor N-alkylation, consider the following:

  • Choice of Base and Solvent: Using more ionic nitrogen-metal bonds (e.g., with sodium or potassium bases) in a more solvating solvent can promote N-alkylation.[1] For instance, using potassium carbonate (K2CO3) in a solvent like acetone can be effective.[2]

  • Reaction Temperature: Running the reaction at lower temperatures can sometimes improve selectivity by minimizing side reactions.

Q3: Are there any safety concerns with the reagents used in this step?

A3: Yes, both methyl iodide and dimethyl sulfate are toxic and should be handled with extreme caution in a well-ventilated fume hood. Dimethyl sulfate, in particular, is a potent carcinogen.[2] Always consult the Safety Data Sheet (SDS) for any reagent before use.

Troubleshooting Guide: N-Methylation
IssuePossible Cause(s)Recommended Solution(s)
Low Conversion 1. Insufficiently strong base. 2. Inactive methylating agent. 3. Low reaction temperature or short reaction time.1. Switch to a stronger base like NaH. 2. Use a fresh, high-purity methylating agent. 3. Gradually increase the reaction temperature and/or extend the reaction time, monitoring by TLC.
C-Alkylation 1. Inappropriate choice of base/solvent system. 2. High reaction temperature.1. Use a base that promotes a more ionic pyrrolide salt (e.g., NaH, KH) in a polar aprotic solvent like DMF.[2] 2. Perform the reaction at a lower temperature (e.g., 0 °C to room temperature).
Multiple Alkylations Over-alkylation can occur, though less common for N-methylation.Use a stoichiometric amount of the methylating agent relative to the pyrrole.

III. Step 2: Friedel-Crafts Acylation

Frequently Asked Questions (FAQs)

Q1: What are the typical conditions for the Friedel-Crafts acylation of N-methylpyrrole?

A1: The Friedel-Crafts acylation of N-methylpyrrole involves reacting it with an acylating agent, such as an acyl chloride or anhydride, in the presence of a Lewis acid catalyst (e.g., AlCl₃). However, due to the high reactivity of the pyrrole ring, milder conditions are often preferred to avoid polymerization and other side reactions.[1] Greener, metal-free approaches using hexafluoro-2-propanol (HFIP) as a promoter have also been reported.[3][4]

Q2: My reaction is producing a mixture of 2- and 3-acyl-N-methylpyrrole. How can I improve the regioselectivity for the 2-position?

A2: While N-methylpyrrole can undergo acylation at both the 2- and 3-positions, the 2-position is generally favored due to the directing effect of the nitrogen heteroatom.[5] However, the regioselectivity can be influenced by several factors:

  • Steric Hindrance: Bulky acylating agents may favor the less sterically hindered 3-position.

  • Catalyst: The choice and amount of Lewis acid can impact the isomer ratio.

  • Solvent: The polarity of the solvent can influence the reaction pathway. Recent studies have shown that confinement effects within a supramolecular capsule can drive the regiochemistry of the acylation.[3][6][7]

Q3: I am observing a significant amount of tar-like material and low yield of the desired product. What is happening?

A3: Pyrroles are electron-rich heterocycles and are prone to polymerization under strongly acidic conditions, which are typical for Friedel-Crafts reactions.[1] To mitigate this:

  • Use Milder Lewis Acids: Consider using less reactive Lewis acids such as ZnCl₂ or FeCl₃.

  • Control Temperature: Run the reaction at low temperatures (e.g., -20 °C to 0 °C) to control the reaction rate and minimize side reactions.

  • Slow Addition: Add the Lewis acid and acylating agent slowly to the solution of N-methylpyrrole to avoid localized high concentrations of reactants.

Troubleshooting Guide: Friedel-Crafts Acylation
IssuePossible Cause(s)Recommended Solution(s)
Low Yield / Polymerization 1. Overly harsh reaction conditions (strong Lewis acid, high temperature). 2. Highly reactive N-methylpyrrole.1. Use a milder Lewis acid (e.g., ZnCl₂, FeCl₃). 2. Perform the reaction at a lower temperature. 3. Consider alternative, milder acylation methods.[3][4]
Poor Regioselectivity 1. Steric effects of the acylating agent. 2. Reaction conditions favoring the 3-isomer.1. If possible, use a less bulky acylating agent. 2. Systematically screen different Lewis acids and solvents to optimize for the desired 2-isomer.
Incomplete Reaction 1. Deactivated catalyst (e.g., due to moisture). 2. Insufficient amount of catalyst or acylating agent.1. Ensure all reagents and glassware are dry. 2. Use a slight excess of the acylating agent and an appropriate catalytic amount of the Lewis acid.

IV. Step 3: Reductive Amination

Frequently Asked Questions (FAQs)

Q1: What are the common methods for the reductive amination of a ketone to a primary amine?

A1: Reductive amination is a versatile method for synthesizing amines from carbonyl compounds.[8][9] For the synthesis of a primary amine, the ketone is reacted with an ammonia source to form an imine intermediate, which is then reduced.[9] Common reducing agents include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃).[10][11] Catalytic hydrogenation using H₂ gas and a metal catalyst is also a viable, sustainable option.[12]

Q2: My reaction is primarily yielding the corresponding alcohol instead of the desired amine. How can I prevent this?

A2: The formation of the alcohol byproduct is a common issue in reductive aminations and occurs when the ketone is reduced before it can form the imine intermediate.[12] To favor amine formation:

  • Use a pH-sensitive reducing agent: Sodium cyanoborohydride (NaBH₃CN) is particularly effective because it is more reactive towards the protonated imine (iminium ion) than the ketone at mildly acidic pH (typically 4-5).[10]

  • Two-step procedure: Form the imine first by reacting the ketone with ammonia in a suitable solvent, and then add the reducing agent in a subsequent step.[8]

Q3: I am observing the formation of secondary and tertiary amine byproducts. What is the cause and how can I avoid it?

A3: Over-alkylation, leading to secondary and tertiary amines, is a challenge, especially in primary amine synthesis.[12] This happens when the newly formed primary amine reacts with another molecule of the ketone. To minimize this:

  • Use a large excess of the ammonia source: This will drive the equilibrium towards the formation of the primary imine and reduce the chances of the product amine reacting with the starting ketone.

  • Control the addition of the reducing agent: Slow addition of the reducing agent can help to reduce the imine as it is formed, keeping the concentration of the primary amine low.

Troubleshooting Guide: Reductive Amination
IssuePossible Cause(s)Recommended Solution(s)
Formation of Alcohol Byproduct 1. Reducing agent is too reactive towards the ketone. 2. Imine formation is slow.1. Use a milder, more selective reducing agent like NaBH₃CN or NaBH(OAc)₃.[10][11] 2. Optimize the pH for imine formation (typically slightly acidic).[10]
Over-alkylation (Secondary/Tertiary Amines) 1. The product amine is reacting with the starting ketone. 2. Insufficient ammonia source.1. Use a large excess of the ammonia source (e.g., ammonium acetate, aqueous ammonia). 2. Consider a two-step process where the imine is formed before the addition of the reducing agent.[8]
Low Conversion 1. Inefficient imine formation. 2. Inactive reducing agent. 3. Unfavorable reaction conditions (temperature, pressure for hydrogenation).1. Adjust the pH to favor imine formation. 2. Use a fresh, active reducing agent. 3. If using catalytic hydrogenation, optimize the temperature, pressure, and catalyst loading.[12]
Visualizing the Troubleshooting Logic

Troubleshooting_Reductive_Amination Start Low Yield of Primary Amine Check_Byproducts Analyze Byproducts Start->Check_Byproducts Alcohol Predominantly Alcohol Check_Byproducts->Alcohol Alcohol? Over_Alkylation Secondary/Tertiary Amines Check_Byproducts->Over_Alkylation Over-alkylation? Low_Conversion Mainly Starting Material Check_Byproducts->Low_Conversion Low Conversion? Sol_Alcohol Use pH-sensitive reducing agent (NaBH3CN) or perform in two steps. Alcohol->Sol_Alcohol Sol_Over_Alkylation Use large excess of ammonia source. Over_Alkylation->Sol_Over_Alkylation Sol_Low_Conversion Optimize pH for imine formation and check reducing agent activity. Low_Conversion->Sol_Low_Conversion

Sources

Technical Support Center: Synthesis of 4-(1-methyl-1H-pyrrol-2-yl)butan-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the synthesis of 4-(1-methyl-1H-pyrrol-2-yl)butan-2-amine. This resource is tailored for researchers, medicinal chemists, and process development scientists. Herein, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the common challenges and side reactions encountered during this multi-step synthesis. Our approach is grounded in mechanistic principles to empower you with the rationale behind each experimental choice and troubleshooting step.

Proposed Synthetic Pathway

A logical and commonly adaptable synthetic route to this compound involves a three-step sequence. We will explore two viable routes for the introduction of the butanone side chain: a Friedel-Crafts acylation (Route A) and a Michael addition (Route B), followed by a concluding reductive amination.

Synthetic_Pathway Pyrrole Pyrrole N_Methylpyrrole N-Methylpyrrole Pyrrole->N_Methylpyrrole Step 1: N-Methylation Ketone_A 4-(1-methyl-1H-pyrrol-2-yl)butan-2-one (Route A) N_Methylpyrrole->Ketone_A Step 2A: Friedel-Crafts Acylation Ketone_B 4-(1-methyl-1H-pyrrol-2-yl)butan-2-one (Route B) N_Methylpyrrole->Ketone_B Step 2B: Michael Addition Final_Product This compound Ketone_A->Final_Product Step 3: Reductive Amination Ketone_B->Final_Product Step 3: Reductive Amination

Caption: Proposed synthetic routes to this compound.

Step 1: N-Methylation of Pyrrole

The initial step involves the methylation of the pyrrole nitrogen. While seemingly straightforward, this step can be prone to side reactions, primarily C-alkylation.

Troubleshooting Guide: N-Methylation
Observed Issue Potential Cause Troubleshooting & Optimization
Low yield of N-methylpyrrole; presence of 2- and 3-methylpyrrole isomers. C-Alkylation: The pyrrolide anion is an ambident nucleophile. Reaction conditions can favor alkylation at the carbon atoms of the pyrrole ring.Choice of Base and Solvent: Use a strong base like sodium hydride (NaH) in a polar aprotic solvent such as THF or DMF. This generates a more "ionic" pyrrolide salt, favoring N-alkylation.[1] Using potassium hydroxide in DMSO is also an effective method.
Unreacted pyrrole remains. Incomplete Deprotonation: The base may be old or insufficient to fully deprotonate the pyrrole.Use Fresh Base: Ensure your NaH is fresh and reactive. Use a slight excess (1.1 equivalents) to drive the deprotonation to completion.
Reaction is sluggish or does not go to completion. Poor Quality Methylating Agent: The methylating agent (e.g., methyl iodide or dimethyl sulfate) may have degraded.Use Fresh Reagent: Use freshly distilled or purchased methyl iodide. Be aware that dimethyl sulfate is highly toxic and should be handled with extreme caution.[2]
FAQs: N-Methylation

Q1: Why does C-alkylation occur, and how can I minimize it?

A1: The pyrrolide anion has electron density on both the nitrogen and the carbon atoms of the ring. The counter-ion and solvent play a crucial role in directing the alkylation. More covalent interactions (e.g., with MgBr) favor C-alkylation, while more ionic interactions (e.g., with Na+ or K+ in a polar aprotic solvent) favor N-alkylation.[1] By using a strong base like NaH in THF, you create a "naked" pyrrolide anion that is more likely to react at the more electronegative nitrogen atom.

Q2: I'm seeing a dark coloration of my reaction mixture. Is this normal?

A2: Pyrrole and its derivatives can be sensitive to air and light, leading to the formation of colored oligomeric or polymeric impurities.[3] It is advisable to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) and to use freshly distilled pyrrole.

Step 2: Introduction of the Butanone Side Chain

Here we present two common methods for forming the carbon-carbon bond to introduce the butanone side chain.

Route A: Friedel-Crafts Acylation

This classic electrophilic aromatic substitution involves reacting N-methylpyrrole with an acylating agent like crotonyl chloride in the presence of a Lewis acid.

Troubleshooting Guide: Friedel-Crafts Acylation

Observed Issue Potential Cause Troubleshooting & Optimization
Formation of multiple acylated products (di- or tri-acylation). High Reactivity of N-methylpyrrole: N-methylpyrrole is highly activated towards electrophilic substitution, making it prone to polysubstitution.[4][5]Control Stoichiometry: Use a 1:1 ratio of N-methylpyrrole to the acylating agent. Reverse Addition: Add the N-methylpyrrole slowly to a solution of the Lewis acid and acylating agent to maintain a low concentration of the highly reactive pyrrole.
Product is the 3-acylated isomer instead of the desired 2-acylated product. Steric Hindrance/Reaction Conditions: While electrophilic substitution on pyrroles generally favors the 2-position, bulky reagents or specific catalysts can lead to substitution at the 3-position.[6]Choice of Lewis Acid: Use a milder Lewis acid, such as ZnCl₂ or SnCl₄, which may offer better regioselectivity. Stronger Lewis acids like AlCl₃ can sometimes lead to mixtures.
Significant polymerization and low yield. Harsh Reaction Conditions: Strong Lewis acids and high temperatures can cause polymerization of the electron-rich N-methylpyrrole.Low Temperature: Perform the reaction at low temperatures (e.g., 0 °C to -78 °C) to control the reactivity. Milder Acylating Agent: Consider using a less reactive acylating agent, such as a carboxylic acid anhydride with a milder catalyst.

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NMP -> Side_Product_1 [label="Side Reaction (Regioisomer)"];
NMP -> Side_Product_2 [label="Side Reaction (Polysubstitution)"];
NMP -> Polymer [label="Side Reaction (Decomposition)"];

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Caption: Potential side reactions in Friedel-Crafts acylation.

Route B: Michael Addition

A potentially milder alternative is the Michael (conjugate) addition of N-methylpyrrole to methyl vinyl ketone (MVK).[7][8]

Troubleshooting Guide: Michael Addition
Observed Issue Potential Cause Troubleshooting & Optimization
Formation of a viscous, insoluble material (polymer). Polymerization of MVK: Methyl vinyl ketone is prone to polymerization, especially under acidic or basic conditions or upon heating.[9]Use Stabilized MVK: Ensure the MVK contains an inhibitor like hydroquinone.[10] Control Temperature: Run the reaction at or below room temperature. Slow Addition: Add the MVK slowly to the reaction mixture.
Low conversion of N-methylpyrrole. Insufficient Activation: The Michael addition may require catalysis to proceed at a reasonable rate.Use a Mild Lewis Acid or Brønsted Acid Catalyst: A catalytic amount of a Lewis acid (e.g., Zn(OTf)₂) or a Brønsted acid can activate the MVK towards nucleophilic attack.[11]
Formation of the 3-substituted isomer. Regioselectivity Issues: Similar to Friedel-Crafts, the regioselectivity of the Michael addition can be influenced by the catalyst and reaction conditions.Catalyst Screening: Experiment with different mild Lewis or Brønsted acid catalysts to optimize for the desired 2-substituted product.
FAQs: Side Chain Introduction

Q3: Which route, Friedel-Crafts or Michael addition, is generally better?

A3: The "better" route depends on your experimental capabilities and desired scale. The Michael addition is often milder and can avoid the use of stoichiometric, harsh Lewis acids, potentially leading to a cleaner reaction profile.[7][8] However, the Friedel-Crafts acylation is a very well-established reaction. A pilot study of both routes is recommended to determine the optimal method for your specific setup.

Q4: Can I use other α,β-unsaturated ketones besides MVK for the Michael addition?

A4: Yes, other Michael acceptors can be used, but the reactivity and regioselectivity may vary. Steric hindrance on the β-carbon of the Michael acceptor can significantly slow down or prevent the reaction.

Step 3: Reductive Amination

The final step is the conversion of the ketone intermediate to the primary amine via reductive amination. This is typically performed in a one-pot reaction with ammonia and a reducing agent like sodium cyanoborohydride (NaBH₃CN).[12]

Troubleshooting Guide: Reductive Amination

Observed Issue Potential Cause Troubleshooting & Optimization
Low yield of the desired primary amine; recovery of starting ketone. Inefficient Imine Formation: The equilibrium for imine formation may not be favorable.[2][13]pH Control: Maintain a slightly acidic pH (around 6-7) to facilitate imine formation without protonating the amine nucleophile.[14] Use of Additives: Molecular sieves can be added to remove water and drive the equilibrium towards the imine.
Formation of the corresponding alcohol as a major byproduct. Reduction of the Ketone: The reducing agent may be reducing the ketone faster than the imine is formed and reduced.Choice of Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) is preferred over sodium borohydride (NaBH₄) because it is less reactive towards ketones at neutral pH but effectively reduces the iminium ion.[12][15]
Formation of secondary and tertiary amine byproducts. Over-alkylation: The newly formed primary amine can react with another molecule of the ketone, leading to the formation of a secondary amine, which can then be further alkylated.Use Excess Ammonia: A large excess of ammonia will outcompete the product amine for reaction with the ketone.[6]
Presence of cyanide-containing byproducts. Decomposition of NaBH₃CN: Free cyanide can be present in NaBH₃CN or generated under certain conditions, leading to the formation of cyanoamines or cyanohydrins.[16]Use High-Purity NaBH₃CN: Screen the reducing agent for free cyanide content.[16] Alternative Reducing Agent: Consider using sodium triacetoxyborohydride (STAB), which does not contain cyanide.[14]

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Low_Yield -> SM_Ketone [label="Yes"];
Low_Yield -> Success [label="No"];
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SM_Ketone -> Alcohol_BP [label="No"];
Alcohol_BP -> Use_NaBH3CN [label="Yes"];
Alcohol_BP -> Overalkylation [label="No"];
Overalkylation -> Excess_Ammonia [label="Yes"];
Overalkylation -> Success [label="No"];
Optimize_pH -> Start;
Use_NaBH3CN -> Start;
Excess_Ammonia -> Start;

}

Caption: Troubleshooting workflow for reductive amination.

FAQs: Reductive Amination

Q5: Is there a risk of reducing the pyrrole ring with NaBH₃CN?

A5: The pyrrole ring is aromatic and generally stable to mild hydride reducing agents like NaBH₃CN under the conditions used for reductive amination.[17][18] Stronger reducing agents like LiAlH₄ or catalytic hydrogenation under harsh conditions could potentially reduce the pyrrole ring.

Q6: How should I handle the quenching and workup of a reaction using NaBH₃CN?

A6: Care must be taken during the workup, as acidification can lead to the release of highly toxic hydrogen cyanide gas. It is recommended to perform the quench in a well-ventilated fume hood. A common procedure involves carefully adding an acid (e.g., dilute HCl) to decompose the excess reagent, followed by basification to extract the amine product.

Experimental Protocols

Protocol 1: N-Methylation of Pyrrole
  • To a stirred suspension of sodium hydride (1.1 eq., 60% dispersion in mineral oil) in anhydrous THF under a nitrogen atmosphere at 0 °C, add freshly distilled pyrrole (1.0 eq.) dropwise.

  • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Cool the mixture back to 0 °C and add methyl iodide (1.1 eq.) dropwise.

  • Stir the reaction at room temperature and monitor by TLC until the pyrrole is consumed.

  • Carefully quench the reaction by the slow addition of water.

  • Extract the product with diethyl ether, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude N-methylpyrrole by distillation.

Protocol 2: Michael Addition of N-Methylpyrrole to MVK
  • To a solution of N-methylpyrrole (1.0 eq.) in a suitable solvent (e.g., dichloromethane) at room temperature, add a catalytic amount of a mild Lewis acid (e.g., Zn(OTf)₂, 0.1 eq.).

  • Add methyl vinyl ketone (1.2 eq., stabilized with hydroquinone) dropwise over 30 minutes.

  • Stir the reaction at room temperature and monitor by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with dichloromethane, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the resulting ketone by column chromatography on silica gel.

Protocol 3: Reductive Amination of 4-(1-methyl-1H-pyrrol-2-yl)butan-2-one
  • Dissolve the ketone (1.0 eq.) in methanol.

  • Add a solution of ammonia in methanol (e.g., 7N, 10 eq.).

  • Add sodium cyanoborohydride (1.5 eq.) in one portion.

  • Adjust the pH to approximately 6-7 by the dropwise addition of acetic acid.

  • Stir the reaction at room temperature overnight and monitor by TLC.

  • Concentrate the reaction mixture under reduced pressure.

  • Add water and basify with NaOH to a pH > 11.

  • Extract the product with dichloromethane, dry the combined organic layers over anhydrous sodium sulfate, and concentrate.

  • Purify the final amine product by column chromatography or distillation.

References

  • Method for Screening Sodium Cyanoborohydride for Free Cyanide Content and Its Impact on Bioconjugation Chemistry. (2025). NIH. [Link]

  • What happens to sodium cyanoborohydride after it reacts in a reductive amination? (2019). Quora. [Link]

  • Myers, A. G. (n.d.). Chem 115: C–N Bond-Forming Reactions: Reductive Amination. [Link]

  • Sodium cyanoborohydride in reductive amination of free glycans - how to handle reaction products? (2018). ResearchGate. [Link]

  • Reductive Amination, and How It Works. (2017). Master Organic Chemistry. [Link]

  • Stabilizing polymerized methyl vinyl ketone. (n.d.).
  • What's wrong with my reductive amination? I barely got any product. (2025). Reddit. [Link]

  • Process for the manufacture of methyl vinyl ketone. (n.d.).
  • Pyrrole. (n.d.). Wikipedia. [Link]

  • Michael reaction between N-methylpyrrole 22 and methyl vinyl ketone 38. (n.d.). ResearchGate. [Link]

  • Formation of N-Alkylpyrroles via Intermolecular Redox Amination. (n.d.). PMC - NIH. [Link]

  • Please suggest best process for N-methyl pyrrole synthesis? (2020). ResearchGate. [Link]

  • Process for producing n-methylated organic pigments. (n.d.).
  • I have a trouble in reductive amination, Is there anyone having some effective method to reduct imine to amine? (2016). ResearchGate. [Link]

  • Understanding the regioselectivity of Michael addition reactions to asymmetric divinylic compounds. (n.d.). RSC Publishing. [Link]

  • Formation of N-alkylpyrroles via intermolecular redox amination. (n.d.). PubMed. [Link]

  • Highly efficient regioselective synthesis of pyrroles via a tandem enamine formation-Michael addition-cyclization sequence under catalyst- and solvent-free conditions. (2015). CSIR-NCL Library, Pune. [Link]

  • Understanding the regioselectivity of Michael addition reactions to asymmetric divinylic compounds. (2017). SciSpace. [Link]

  • Novel Mesogenic Vinyl Ketone Monomers and Their Based Polymers. (n.d.). PMC - NIH. [Link]

  • Reductive Amination - Common Conditions. (n.d.). Organic Chemistry Portal. [Link]

  • Ch22: Reductive amination. (n.d.). University of Calgary. [Link]

  • Michael Addition. (n.d.). Organic Chemistry Portal. [Link]

  • The Michael Addition Reaction and Conjugate Addition. (2023). Master Organic Chemistry. [Link]

  • Organic Letters Ahead of Print. (n.d.). ACS Publications. [Link]

  • Insights into the Friedel–Crafts Benzoylation of N-Methylpyrrole inside the Confined Space of the Self-Assembled Resorcinarene - IRIS. (2023). unipa.it. [https://iris.unipa.it/retrieve/handle/10447/598270/1376378/Org. Lett. 2023, 25, 33, 6084-6089.pdf]([Link]. Lett. 2023, 25, 33, 6084-6089.pdf)

  • Protecting-group-free synthesis of amines: synthesis of primary amines from aldehydes via reductive amination. (n.d.). PubMed. [Link]

  • Michael Addition Reaction Mechanism. (2018). YouTube. [Link]

  • Dichotomy of Reductive Addition of Amines to Cyclopropyl Ketones vs Pyrrolidine Synthesis. (2016). PubMed. [Link]

  • Applications of Friedel–Crafts reactions in total synthesis of natural products. (2018). PMC - NIH. [Link]

  • Reductive amination difficulties - poor conversion. (2024). Reddit. [Link]

  • Reductive Amination Using Ammonia Borane. (2025). ResearchGate. [Link]

  • Applications of Friedel–Crafts reactions in total synthesis of natural products. (n.d.). PMC - NIH. [Link]

Sources

4-(1-methyl-1H-pyrrol-2-yl)butan-2-amine stability issues and degradation products

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is intended for researchers, scientists, and drug development professionals working with 4-(1-methyl-1H-pyrrol-2-yl)butan-2-amine. It provides in-depth troubleshooting advice and frequently asked questions regarding the stability of this compound and its potential degradation products. The information herein is synthesized from established chemical principles of pyrrole and alkylamine functionalities, as specific stability data for this molecule is not extensively documented in publicly available literature.

I. Troubleshooting Guide

This section addresses common experimental issues that may arise due to the instability of this compound.

Issue: My sample of this compound has developed a dark color upon storage.

Possible Cause: The pyrrole moiety is susceptible to oxidation and polymerization. Pyrroles, in general, are known to be unstable in the presence of air and light, which can lead to the formation of colored, polymeric materials[1]. This process is often initiated by the formation of radical cations, which can then polymerize.

Recommended Actions:

  • Inert Atmosphere: Store the compound under an inert atmosphere, such as argon or nitrogen, to minimize contact with oxygen.

  • Light Protection: Use amber vials or wrap the container with aluminum foil to protect the sample from light.

  • Low Temperature: Store the compound at low temperatures (-20°C or below) to reduce the rate of degradation reactions.

  • Solvent Choice: If in solution, use deoxygenated solvents. Protic solvents may also facilitate degradation.

Issue: I am observing a progressive loss of purity of my compound in my analytical chromatograms (HPLC, GC).

Possible Cause: This could be due to several degradation pathways affecting either the pyrrole ring or the butan-2-amine side chain.

  • Oxidative Degradation of the Pyrrole Ring: The pyrrole ring can be oxidized, leading to ring-opened products or the formation of pyrrolinones[2].

  • Oxidative Deamination of the Amine: The primary amine of the butan-2-amine side chain can be oxidized, leading to the corresponding ketone, 4-(1-methyl-1H-pyrrol-2-yl)butan-2-one, and ammonia[3][4].

  • Polymerization: As mentioned above, polymerization of the pyrrole ring can lead to a decrease in the monomeric active compound.

Recommended Actions:

  • Re-evaluation of Storage Conditions: Immediately assess and improve storage conditions as described above.

  • Forced Degradation Study: Conduct a forced degradation study to identify the specific conditions (e.g., pH, oxygen, light) that are causing the degradation. A protocol for this is provided in a later section.

  • Use of Antioxidants: For solutions, the addition of a small amount of an antioxidant, such as BHT (butylated hydroxytoluene), may help to mitigate oxidative degradation. However, this should be tested for compatibility with your experimental setup.

Issue: I am seeing unexpected peaks in my mass spectrometry analysis.

Possible Cause: The unexpected peaks are likely degradation products. Based on the structure of this compound, the following are plausible degradation products:

Potential Degradation Product Proposed Mechanism Molecular Weight ( g/mol )
4-(1-methyl-1H-pyrrol-2-yl)butan-2-oneOxidative deamination of the butan-2-amine side chain.165.23
N-oxide derivativeOxidation of the amine functionality.182.25
Pyrrole ring-opened productsOxidative cleavage of the pyrrole ring.Variable
Dimeric/Oligomeric speciesPolymerization of the pyrrole ring.≥ 332.5

Recommended Actions:

  • Characterization of Degradants: Utilize techniques like high-resolution mass spectrometry (HRMS) and NMR to elucidate the structures of the unknown peaks.

  • Review of Synthetic Route: Ensure that the observed impurities are not byproducts from the synthesis.

  • Stability-Indicating Method: Develop and validate a stability-indicating analytical method that can resolve the parent compound from its degradation products.

II. Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To ensure maximum stability, the compound should be stored as a solid in a tightly sealed container under an inert atmosphere (argon or nitrogen), protected from light, and at low temperatures (-20°C or below). If storage in solution is necessary, use a deoxygenated aprotic solvent and store at low temperatures for the shortest possible time.

Q2: How does pH affect the stability of this compound?

A2: The stability of this compound is likely pH-dependent.

  • Acidic Conditions: While the amine will be protonated and may be more stable against oxidation, the pyrrole ring can be susceptible to polymerization in the presence of strong acids.

  • Basic Conditions: In alkaline solutions, the free amine is more susceptible to oxidation[5]. The degradation rate of similar amine-containing compounds has been shown to increase with pH[5].

Q3: What are the primary degradation pathways I should be aware of?

A3: The two primary points of instability are the pyrrole ring and the butan-2-amine side chain.

  • Pyrrole Ring: Susceptible to oxidation and polymerization, especially when exposed to air and light. Electrophilic attack on the pyrrole ring is also a possibility[6].

  • Butan-2-amine Side Chain: The primary amine is prone to oxidative deamination, which would convert it to a ketone[3][4].

Q4: Are there any specific analytical techniques recommended for monitoring the stability of this compound?

A4: A stability-indicating HPLC method with both UV and mass spectrometric detection (LC-MS) is highly recommended.

  • HPLC-UV: To quantify the parent compound and monitor the appearance of degradation products.

  • LC-MS: To identify the mass of potential degradation products, which is crucial for their structural elucidation. Gas chromatography (GC-MS) could also be used if the compound and its degradants are sufficiently volatile and thermally stable.

III. Experimental Protocol: Forced Degradation Study

A forced degradation study is essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods[7][8][9].

Objective: To investigate the degradation of this compound under various stress conditions.
Materials:
  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Aprotic solvent (e.g., acetonitrile, THF)

  • Water (HPLC grade)

  • HPLC system with UV and MS detectors

  • pH meter

  • Calibrated oven

  • Photostability chamber

Procedure:
  • Preparation of Stock Solution: Prepare a stock solution of the compound in an appropriate aprotic solvent at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Store the solid compound and a solution of the compound in an oven at 70°C for 48 hours.

    • Photolytic Degradation: Expose the solid compound and a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines.

  • Sample Analysis:

    • At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each stressed sample.

    • Neutralize the acidic and basic samples before analysis.

    • Dilute all samples to a suitable concentration for analysis.

    • Analyze all samples by a validated stability-indicating LC-MS method.

  • Data Analysis:

    • Calculate the percentage of degradation for each condition.

    • Identify and, if possible, characterize the major degradation products using their mass spectral data.

    • Determine the primary degradation pathways.

IV. Visualizations

Proposed Degradation Pathways

cluster_main This compound cluster_side_chain Side Chain Degradation cluster_pyrrole_ring Pyrrole Ring Degradation A Start Compound B 4-(1-methyl-1H-pyrrol-2-yl)butan-2-one A->B Oxidative Deamination C Polymeric Products A->C Polymerization (Air, Light) D Ring-Opened Products A->D Oxidation

Caption: Proposed degradation pathways for this compound.

Forced Degradation Study Workflow

A Prepare Stock Solution B Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) A->B C Sample at Time Points B->C D Neutralize/Dilute Samples C->D E Analyze by LC-MS D->E F Quantify Degradation & Identify Products E->F

Caption: Workflow for a forced degradation study.

V. References

  • Tzankova, D., Vladimirova, S., Peikova, L., & Georgieva, M. (2017). SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW). Journal of Chemical Technology and Metallurgy, 52(6), 957-975. [Link]

  • Kaur, M., & Kumar, V. (2011). Recent advances in the synthesis of pyrroles. Synthetic Communications, 41(14), 2108-2139.

  • Feier, R., & Ilie, M. (2021). 2H-Pyrroles: A Review on Their Synthesis and Reactivity. Molecules, 26(11), 3169.

  • van Ginkel, C. G., & Kroon, A. G. M. (1992). Substrate specificity of a long-chain alkylamine-degrading Pseudomonas sp isolated from activated sludge. Applied microbiology and biotechnology, 37(1), 115-119. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrrole synthesis. [Link]

  • Kubo, H., et al. (2012). Degradation pathways of 4-methylmethcathinone in alkaline solution and stability of methcathinone analogs in various pH solutions. Forensic toxicology, 30(2), 91-99. [Link]

  • Yusoff, R., et al. (2011). Degradation studies of amines and alkanolamines during sour gas treatment process. Journal of Applied Sciences, 11(17), 3097-3104.

  • Alsante, K. M., et al. (2014). Forced degradation studies: A critical lens into pharmaceutical stability. American Pharmaceutical Review. [Link]

  • Wikipedia. (2024). Pyrrole. [Link]

  • PubChem. (n.d.). 4-amino-2-methyl-1-(1H-pyrrol-2-yl)butan-1-one. [Link]

  • IEAGHG. (n.d.). Environmental impacts of amines and their degradation products: Current status and knowledge gaps. [Link]

  • Inagaki, Y., et al. (2008). Direct oxidation of 4-methylpyrrole-2-carboxylates with DDQ in the presence of a glycol. Heterocycles, 75(1), 129-135.

  • Sharma, G., & Kumar, A. (2016). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Journal of Pharmaceutical Sciences and Research, 8(8), 816.

  • Liu, M., et al. (2019). Synthesis of unsymmetrically tetrasubstituted pyrroles and studies of AIEE in pyrrolo[1,2-a]pyrimidine derivatives. Organic & biomolecular chemistry, 17(28), 6825-6830. [Link]

  • ResearchGate. (n.d.). Proposed pathway for the degradation of alkylamines in Pseudomonas strain BERT. [Link]

  • Kumar, A., & Kumar, S. (2019). A Critical Review on Advances in the Multicomponent Synthesis of Pyrroles. Current Organic Synthesis, 16(5), 656-681.

  • SlidePlayer. (n.d.). Five-membered Heterocycles Pyrrole, Furan and Thiophene. [Link]

  • ACS Publications. (2020). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. [Link]

  • Meltzer, P. C., et al. (2006). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. Journal of medicinal chemistry, 49(4), 1420-1432. [Link]

  • ResearchGate. (n.d.). Degradation studies of amines and alkanolamines during CO2 absorption and stripping system. [Link]

  • Scribd. (n.d.). Synthesis of Pyrrole and Substituted Pyrroles (Review) : January 2018. [Link]

  • MDPI. (2023). Migration of Dihydroxy Alkylamines and Their Possible Impurities from Packaging into Foods and Food Simulants: Analysis and Safety Evaluation. [Link]

  • PubMed. (1990). Differentiation of 1-(3,4-methylenedioxyphenyl)-2-butanamine and N-methyl-1-(3,4-methylenedioxyphenyl)-2-propanamine (MDMA). [Link]

  • PubMed Central. (2023). Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors. [Link]

  • CORE. (n.d.). Oxidation of pyrrole-2-carboxylates with o-chloranil and its synthetic application. [Link]

  • PharmaTutor. (2014). FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES. [Link]

Sources

Technical Support Center: Overcoming Solubility Challenges with 4-(1-methyl-1H-pyrrol-2-yl)butan-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-(1-methyl-1H-pyrrol-2-yl)butan-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common solubility issues encountered with this compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them to empower you to make informed decisions in your experiments.

Understanding the Molecule: A Structural Approach to Solubility

Before diving into troubleshooting, let's analyze the structure of this compound. Its solubility behavior is dictated by its constituent parts:

  • 1-methyl-1H-pyrrol ring: This heterocyclic aromatic ring is largely nonpolar and hydrophobic, contributing to poor aqueous solubility.

  • Butan-2-amine chain: This aliphatic chain contains a secondary amine group. Amines are weak bases and can be protonated to form a positively charged ammonium salt. This ionization dramatically increases the polarity of the molecule and is the primary handle for manipulating its aqueous solubility.

The key to solubilizing this compound in aqueous buffers is to control the ionization state of the amine group.

Troubleshooting Flowchart: A Visual Guide to Solubility

This flowchart provides a logical progression for troubleshooting solubility issues with this compound.

Solubility_Troubleshooting start Start: Solubility Issue with This compound ph_adjustment Step 1: pH Adjustment (Primary Method) start->ph_adjustment is_soluble_ph Is the compound soluble? ph_adjustment->is_soluble_ph co_solvent Step 2: Co-solvent Addition (For higher concentrations or neutral pH) is_soluble_ph->co_solvent No success Success: Proceed with experiment is_soluble_ph->success Yes is_soluble_cosolvent Is the compound soluble? co_solvent->is_soluble_cosolvent advanced_techniques Step 3: Advanced Techniques is_soluble_cosolvent->advanced_techniques No is_soluble_cosolvent->success Yes failure Consult further with a formulation specialist advanced_techniques->failure

Caption: Troubleshooting workflow for solubilizing this compound.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

Q1: My initial attempt to dissolve this compound in water or a neutral buffer (pH 7.4) failed. What is the first thing I should try?

Answer: The primary and most effective method for solubilizing this compound in aqueous media is through pH adjustment .

Causality: Your compound is a weak base due to its butan-2-amine moiety. In neutral or basic solutions, the amine group is predominantly in its uncharged (free base) form, which is less polar and thus poorly water-soluble. By lowering the pH, you protonate the amine group, forming a more polar and water-soluble ammonium salt.[1][2]

The relationship between pH, pKa, and the ratio of ionized to un-ionized forms of a compound is described by the Henderson-Hasselbalch equation .[3][4][5] For a weak base, the equation is:

pH = pKa + log([Base] / [Acid])

Protocol 1: Solubilization by pH Adjustment

  • Weigh the desired amount of this compound.

  • Add a small amount of deionized water or your target buffer.

  • While stirring, add a dilute acidic solution (e.g., 0.1 M HCl) dropwise.

  • Monitor the pH and continue adding the acid until the compound fully dissolves.

  • Once dissolved, you can adjust the pH back up to your desired experimental pH with a dilute base (e.g., 0.1 M NaOH), but be cautious of precipitation if you get too close to the pKa.

  • Bring the solution to the final desired volume with your buffer.

Self-Validation: The compound should remain in solution at the final pH. If precipitation occurs upon pH adjustment, the final pH may be too high, or the concentration may be too high for the given conditions.

Q2: I need to work at a neutral pH, and pH adjustment alone is not sufficient or desirable for my experiment. What is my next option?

Answer: If you are constrained to a neutral pH or require a higher concentration than achievable by pH adjustment alone, the use of co-solvents is the next logical step.

Causality: Co-solvents are water-miscible organic solvents that reduce the polarity of the aqueous environment, making it more favorable for nonpolar compounds to dissolve.[9][10][11] Dimethyl sulfoxide (DMSO) and polyethylene glycol 400 (PEG 400) are common and effective co-solvents. DMSO is a strong polar aprotic solvent capable of dissolving a wide range of both polar and nonpolar compounds.[12][13][14][15]

Table 1: Properties of Common Co-solvents

Co-solventPolarityNotes
DMSOHighAprotic, powerful solvent for many organic compounds.[12][16]
EthanolMediumCommon, less toxic option.
PEG 400MediumGood for increasing solubility of hydrophobic drugs.
Propylene GlycolMediumOften used in pharmaceutical formulations.[9]

Protocol 2: Solubilization using a Co-solvent

  • Prepare a concentrated stock solution of this compound in 100% DMSO. Stock solutions in DMSO are often stable for extended periods when stored properly.[17][18][19][20]

  • To create your working solution, add the DMSO stock solution dropwise to your aqueous buffer while vortexing or stirring vigorously. This gradual addition helps to avoid precipitation.

  • Ensure the final concentration of the co-solvent in your experimental medium is low (typically <1%, ideally <0.1%) to avoid off-target effects on your biological system.

Self-Validation: Always run a vehicle control (buffer with the same final concentration of the co-solvent) in your experiments to account for any effects of the co-solvent itself.

A note on sonication: If the compound is slow to dissolve, gentle warming (to 37°C) or brief sonication in a water bath can be used to aid dissolution.[21][22][23] However, be aware that prolonged or high-energy sonication can potentially degrade the compound.

Q3: I have tried pH adjustment and co-solvents, but I still cannot achieve the desired concentration without precipitation. Are there more advanced methods I can try?

Answer: Yes, for particularly challenging solubility issues, you can explore the use of surfactants or cyclodextrins .

Causality of Surfactants: Surfactants are amphiphilic molecules that, above a certain concentration called the critical micelle concentration (CMC), form micelles in aqueous solutions.[24][25][26][27] The hydrophobic core of these micelles can encapsulate nonpolar molecules like your compound, effectively shielding them from the aqueous environment and increasing their apparent solubility.[28][29][30] For a cationic (protonated) drug, an anionic or non-ionic surfactant would be appropriate.

Table 2: Common Surfactants and their Properties

SurfactantTypeTypical CMC
Sodium Dodecyl Sulfate (SDS)Anionic~8.2 mM
Tween® 20Non-ionic~0.06 mM
Tween® 80Non-ionic~0.012 mM

Causality of Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[31] They can form inclusion complexes with hydrophobic "guest" molecules that fit within their cavity, thereby increasing the aqueous solubility of the guest.[32][33][34] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and reduced toxicity.

Protocol 3: Solubilization using Cyclodextrins

  • Prepare an aqueous solution of the cyclodextrin (e.g., HP-β-CD) at a concentration several-fold higher than your target compound concentration.

  • Add the solid this compound to the cyclodextrin solution.

  • Stir the mixture, potentially with gentle heating, for several hours to allow for the formation of the inclusion complex.

  • Filter the solution to remove any undissolved compound.

Self-Validation: The resulting solution should be clear and free of particulates. It is advisable to determine the concentration of the dissolved compound analytically (e.g., by HPLC-UV) to confirm the final concentration.

Summary and Best Practices

  • Start with the simplest method first: Always begin with pH adjustment, as it is the most direct way to solubilize this basic compound.

  • Prepare concentrated stock solutions: Using a co-solvent like DMSO to prepare a high-concentration stock solution is a standard and effective practice.

  • Control for your solubilizing agents: Always include appropriate vehicle controls in your experiments.

  • Consider stability: Once in solution, particularly at low pH or in the presence of certain excipients, assess the stability of your compound over the duration of your experiment.

This guide provides a systematic approach to overcoming the solubility challenges of this compound. By understanding the chemical principles behind these techniques, you can effectively troubleshoot and optimize your experimental protocols.

References

  • Assessing Hydrolytic Activity of Surfactant-Based Nanozymes: Methodological and Kinetic Considerations. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]

  • 2.5: Preparing Solutions. (2025, August 18). Chemistry LibreTexts. Retrieved January 21, 2026, from [Link]

  • Henderson–Hasselbalch equation. (n.d.). Wikipedia. Retrieved January 21, 2026, from [Link]

  • Dimethyl sulfoxide. (n.d.). Wikipedia. Retrieved January 21, 2026, from [Link]

  • Solubility and Partitioning Behavior of Surfactants and Additives Used in Bioprocesses. (2025, August 10). ACS Publications. Retrieved January 21, 2026, from [Link]

  • Solubilization by cosolvents. Establishing useful constants for the log-linear model. (2025, August 10). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Why salt formation of weak acid increases the drug solubility? (2023, February 8). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Critical micelle concentration. (n.d.). Wikipedia. Retrieved January 21, 2026, from [Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (n.d.). PMC. Retrieved January 21, 2026, from [Link]

  • Simple Method for the Estimation of pKa of Amines. (2025, August 8). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Cosolvent. (n.d.). Wikipedia. Retrieved January 21, 2026, from [Link]

  • Ultrasonic Dissolving of Solids in Liquids. (n.d.). Hielscher Ultrasonics. Retrieved January 21, 2026, from [Link]

  • Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. (n.d.). PMC. Retrieved January 21, 2026, from [Link]

  • Cyclodextrins, Surfactants and Their Inclusion Complexes. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]

  • Simple Method for the Estimation of pKa of Amines†. (n.d.). Retrieved January 21, 2026, from [Link]

  • (PDF) Application of the Henderson-Hasselbalch Equation to Solubility Determination. (2025, December 24). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Dimethyl Sulfoxide (DMSO): The "Universal Solvent" Powering Innovation. (2026, January 13). AntBio. Retrieved January 21, 2026, from [Link]

  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. (n.d.). Retrieved January 21, 2026, from [Link]

  • Stock Solutions 101: Everything You Need to Know. (2013, February 13). G-Biosciences. Retrieved January 21, 2026, from [Link]

  • Drug Dissolution Enhancement by Salt Formation. (n.d.). Research Journal of Pharmaceutical Dosage Forms and Technology. Retrieved January 21, 2026, from [Link]

  • Co-solvency and anti-solvent method for the solubility enhancement. (2024, October 30). Retrieved January 21, 2026, from [Link]

  • DMSO. (n.d.). gChem Global. Retrieved January 21, 2026, from [Link]

  • Exercise 9 CRITICAL MICELLE CONCENTRATION OF IONIC SURFACTANTS. (n.d.). Retrieved January 21, 2026, from [Link]

  • Cyclodextrins: Improving Delivery of Hydrophobic Compounds. (n.d.). ALZET® Osmotic Pumps. Retrieved January 21, 2026, from [Link]

  • How to Make Accurate Stock Solutions. (2025, March 10). Bitesize Bio. Retrieved January 21, 2026, from [Link]

  • pKa Calculations of Aliphatic Amines, Diamines, and Aminoamides via Density Functional Theory with a Poisson−Boltzmann Continuum Solvent Model. (n.d.). ACS Publications. Retrieved January 21, 2026, from [Link]

  • Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study. (2015, December 30). Retrieved January 21, 2026, from [Link]

  • ENHANCEMENT OF SOLUBILITY; AN OVERVIEW. (2013, November 13). PharmaTutor. Retrieved January 21, 2026, from [Link]

  • What is critical micelle concentration? (2018, April 3). Biolin Scientific. Retrieved January 21, 2026, from [Link]

  • Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. (2022, July 16). Drug Hunter. Retrieved January 21, 2026, from [Link]

  • Unlocking the Mysteries of DMSO: A Versatile Solvent in Organic Chemistry. (2025, December 30). Oreate AI Blog. Retrieved January 21, 2026, from [Link]

  • Salt Selection in Drug Development. (n.d.). Pharmaceutical Technology. Retrieved January 21, 2026, from [Link]

  • (PDF) Complexation of hydrophobic drugs with hydroxypropyl-β-cyclodextrin by lyophilization using a tertiary butyl alcohol system. (2018, September 17). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Cosolvent - The 'Medicinal Magician' in The Laboratory. (n.d.). Shandong IRO Chelating Chemical Co., Ltd. Retrieved January 21, 2026, from [Link]

  • Is sonication essential in solubility testing of a substance? (2016, August 12). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Stability of pharmaceutical salts in solid oral dosage forms. (n.d.). Taylor & Francis. Retrieved January 21, 2026, from [Link]

  • How to select Co-solvent during hydrolytic forced degradation? (2022, March 6). YouTube. Retrieved January 21, 2026, from [Link]

  • Why is dimethyl sulfoxide a very good solvent for polar and ionic materials? (2018, April 7). Quora. Retrieved January 21, 2026, from [Link]

  • How to Estimate the pKa Values Using the pKa Table. (n.d.). Organic Chemistry Tutor. Retrieved January 21, 2026, from [Link]

  • Comparative Analysis of Sonication, Microfluidics, and High-Turbulence Microreactors for the Fabrication and Scaling-Up of Diclofenac-Loaded Liposomes. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]

  • PREPARING SOLUTIONS AND MAKING DILUTIONS. (n.d.). Retrieved January 21, 2026, from [Link]

  • Critical Micelle Concentration (CMC). (n.d.). Nanoscience Instruments. Retrieved January 21, 2026, from [Link]

  • Inclusion complex formation of cyclodextrin with its guest and their applications. (2016, December 12). OAText. Retrieved January 21, 2026, from [Link]

  • Critical micelle formation concentration explained. (n.d.). DataPhysics Instruments. Retrieved January 21, 2026, from [Link]

  • Drug stock solutions best practices? (2018, February 27). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Study of pH-dependent solubility of organic bases. Revisit of Henderson-Hasselbalch relationship. (2010, July 12). PubMed. Retrieved January 21, 2026, from [Link]

  • Henderson Hasselbalch Equation: Basics & Real-World Uses. (2024, August 27). Microbe Notes. Retrieved January 21, 2026, from [Link]

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Technical Support Center: Analytical Detection of 4-(1-methyl-1H-pyrrol-2-yl)butan-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analytical detection of 4-(1-methyl-1H-pyrrol-2-yl)butan-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure accurate and robust analytical outcomes. The methodologies and recommendations provided herein are grounded in established principles of analytical chemistry and are tailored to address the specific challenges associated with the analysis of this secondary amine.

I. Overview of Analytical Challenges

The analytical detection of this compound presents a unique set of challenges inherent to its chemical structure. As a secondary amine, it is prone to issues such as peak tailing in chromatography, matrix effects in mass spectrometry, and potential instability. This guide will provide a systematic approach to troubleshooting these common problems.

II. Troubleshooting Guides in a Question-and-Answer Format

This section directly addresses specific issues you may encounter during your experiments. The answers provide not just solutions, but also the scientific reasoning behind the recommended actions.

A. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Question 1: I am observing poor peak shape and tailing for my analyte during GC-MS analysis. What are the likely causes and how can I resolve this?

Answer: Poor peak shape, particularly tailing, for amines in GC-MS is a common problem stemming from their polar nature and tendency to interact with active sites (e.g., free silanol groups) in the GC inlet and column.[1] This leads to non-ideal chromatographic behavior.

Causality and Solution:

  • Active Sites: The primary cause is the interaction of the amine group with active sites on the surfaces of the GC system.

  • Derivatization as a Solution: To mitigate this, derivatization is highly recommended. This process chemically modifies the amine to make it more volatile and less polar, thus improving its chromatographic behavior.[2]

    • Silylation: Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to replace the active hydrogen on the amine with a trimethylsilyl (TMS) group.[2]

    • Acylation: Acylating agents such as pentafluoropropionic anhydride (PFPA) or heptafluorobutyric anhydride (HFBA) can also be used. These have the added benefit of introducing electron-capturing groups, which can enhance sensitivity if using an electron capture detector (ECD), though for mass spectrometry, they provide characteristic fragmentation patterns.

Question 2: I am not getting a clear molecular ion peak for my compound in the mass spectrum. How can I improve its detection?

Answer: The absence or weakness of a molecular ion peak is common for some amines in electron ionization (EI) mass spectrometry due to extensive fragmentation.

Causality and Solution:

  • Alpha-Cleavage: Amines readily undergo alpha-cleavage, where the bond between the carbon atom adjacent to the nitrogen and the next carbon is broken. This is often the most favorable fragmentation pathway and results in a prominent fragment ion, but a weak or absent molecular ion.

  • Soft Ionization Techniques: If available, consider using a softer ionization technique such as chemical ionization (CI). CI is less energetic than EI and is more likely to produce a protonated molecule ([M+H]+), which will be readily detectable.

  • Derivatization: As mentioned previously, derivatization can also help. The derivative may be more stable and yield a more prominent molecular ion or a characteristic high-mass fragment.

B. Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

Question 1: My analyte is showing significant peak tailing on a C18 column. What adjustments can I make to my mobile phase?

Answer: Peak tailing for basic compounds like this compound on reversed-phase columns is often due to secondary interactions with residual silanol groups on the silica-based stationary phase.

Causality and Solution:

  • Silanol Interactions: At mid-range pH, the amine will be protonated and can interact with deprotonated, negatively charged silanol groups on the column packing material.

  • Mobile Phase Optimization:

    • Low pH: Using a mobile phase with a low pH (e.g., 2.5-3.5) will ensure that the analyte is fully protonated and the silanol groups are protonated (neutral), thus minimizing the undesirable ionic interactions. Formic acid or trifluoroacetic acid are common mobile phase additives for this purpose.

    • High pH: Alternatively, a high pH mobile phase (e.g., 9-10.5) can be used. In this case, the analyte will be in its neutral form, and the silanol groups will be deprotonated. This also minimizes ionic interactions. However, ensure your column is stable at high pH.

    • Mobile Phase Modifiers: Adding a small amount of a competing amine, such as triethylamine (TEA), to the mobile phase can help to saturate the active sites on the stationary phase, thereby improving the peak shape of the analyte.

Question 2: I am experiencing significant signal suppression for my analyte when analyzing plasma samples. How can I identify and mitigate this ion suppression?

Answer: Ion suppression is a common matrix effect in LC-MS, where co-eluting compounds from the sample matrix (e.g., phospholipids from plasma) interfere with the ionization of the analyte in the mass spectrometer source, leading to a decrease in signal intensity.[3][4]

Causality and Solution:

  • Matrix Effects: Components of the biological matrix can compete with the analyte for ionization, reducing its signal.

  • Identifying Ion Suppression: A post-column infusion experiment can be performed to identify the regions of the chromatogram where ion suppression is occurring. In this experiment, a constant flow of the analyte is infused into the mobile phase after the column and before the mass spectrometer. A blank matrix sample is then injected. Dips in the baseline signal of the analyte indicate retention times where matrix components are eluting and causing suppression.

  • Mitigating Ion Suppression:

    • Improved Sample Preparation: The most effective way to combat ion suppression is to remove the interfering matrix components before analysis. For plasma samples, techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are more effective at removing phospholipids than simple protein precipitation.[5]

    • Chromatographic Separation: Adjusting the chromatographic method to separate the analyte from the suppression zones can also be effective. This may involve changing the gradient, the column chemistry, or the mobile phase.

    • Internal Standards: Using a stable isotope-labeled internal standard is the best way to compensate for ion suppression, as it will be affected by the matrix in the same way as the analyte.

III. Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a sample preparation method for the analysis of this compound in human plasma?

A1: For the extraction of a basic drug like this from plasma, a solid-phase extraction (SPE) method using a mixed-mode cation exchange sorbent would be a robust starting point.[5] This type of sorbent can retain the basic analyte through ionic interactions while allowing for the removal of neutral and acidic interferences.

Q2: What are the expected major fragments for this compound in GC-MS with electron ionization?

Q3: What LC-MS/MS transitions (precursor/product ions) should I monitor for this compound?

A3: To determine the optimal LC-MS/MS transitions, you would typically infuse a standard solution of the compound into the mass spectrometer to identify the precursor ion (likely the [M+H]+ ion). Then, you would perform a product ion scan to identify the most abundant and stable fragment ions. These would then be used as your product ions for multiple reaction monitoring (MRM). Without experimental data, it is difficult to predict the exact transitions.

Q4: How can I ensure the stability of this compound in my samples and standards?

A4: The stability of amines can be a concern. It is important to evaluate the stability of the analyte in the sample matrix and in solution under different storage conditions (e.g., room temperature, refrigerated, frozen) and through freeze-thaw cycles. For stock solutions, storage in a non-reactive solvent at low temperatures is recommended. The pH of the sample can also affect stability; for amines, slightly acidic conditions can improve stability by preventing oxidation.

IV. Experimental Protocols and Data

A. Protocol: Solid-Phase Extraction (SPE) from Human Plasma

This protocol provides a general procedure for the extraction of a basic compound from plasma. It should be optimized for this compound.

Materials:

  • Mixed-mode cation exchange SPE cartridges

  • Human plasma sample

  • Internal standard solution

  • Methanol

  • Deionized water

  • Ammonium hydroxide

  • Ethyl acetate

Procedure:

  • Pre-treat Sample: To 1 mL of plasma, add the internal standard and vortex to mix.

  • Condition Cartridge: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

  • Load Sample: Load the pre-treated plasma sample onto the cartridge.

  • Wash: Wash the cartridge with 1 mL of deionized water, followed by 1 mL of methanol to remove interferences.

  • Elute: Elute the analyte with 1 mL of 5% ammonium hydroxide in ethyl acetate.

  • Evaporate and Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable volume of mobile phase for LC-MS analysis.

B. Recommended Starting Analytical Parameters

The following tables provide recommended starting parameters for method development. These will require optimization for your specific instrumentation and application.

Table 1: Recommended Starting LC-MS/MS Parameters

ParameterRecommended Value
LC Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5-95% B over 5 minutes
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Ionization Mode Positive Electrospray Ionization (ESI+)
Precursor Ion [M+H]+
Product Ions To be determined experimentally

Table 2: Recommended Starting GC-MS Parameters (with Derivatization)

ParameterRecommended Value
GC Column DB-5ms, 30 m x 0.25 mm, 0.25 µm
Inlet Temperature 250 °C
Oven Program 100 °C (1 min), then 20 °C/min to 300 °C (5 min)
Carrier Gas Helium at 1 mL/min
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 40-450 amu
Derivatizing Agent BSTFA with 1% TMCS

V. Visualizations

A. General Analytical Workflow

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Receipt & Login Spike Spike with Internal Standard Sample->Spike Extraction Solid-Phase Extraction (SPE) Spike->Extraction Evap Evaporation & Reconstitution Extraction->Evap LCMS LC-MS/MS Analysis Evap->LCMS GCMS GC-MS Analysis (with Derivatization) Evap->GCMS Integration Peak Integration & Quantification LCMS->Integration GCMS->Integration Review Data Review & QC Integration->Review Report Final Report Generation Review->Report

Caption: A generalized workflow for the analysis of this compound.

B. Troubleshooting Decision Tree for Peak Tailing in LC

Peak_Tailing_Troubleshooting Start Peak Tailing Observed CheckColumn Is the column appropriate for amine analysis? Start->CheckColumn CheckMobilePhase Is the mobile phase pH optimized? CheckColumn->CheckMobilePhase Yes NewColumn Consider a column with end-capping or a different stationary phase CheckColumn->NewColumn No UseModifier Consider adding a mobile phase modifier (e.g., TEA) CheckMobilePhase->UseModifier No LowpH Try a low pH mobile phase (e.g., 0.1% Formic Acid) CheckMobilePhase->LowpH Yes HighpH Try a high pH mobile phase (with a pH-stable column) CheckMobilePhase->HighpH Yes Resolved Issue Resolved UseModifier->Resolved LowpH->Resolved HighpH->Resolved NewColumn->Resolved

Caption: A decision tree for troubleshooting peak tailing in the LC analysis of amines.

VI. References

  • Nakovich, L. (2003). Analysis of Biogenic Amines by GC/FID and GC/MS. VTechWorks. [Link]

  • AMSbiopharma. (2023). Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. [Link]

  • LCGC International. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. [Link]

  • LCGC International. (2022). Essentials of LC Troubleshooting, Part V: What Happened to My Sensitivity?. [Link]

  • Taylor, P. J. (2005). Matrix effects: the Achilles heel of quantitative high-performance liquid chromatography-electrospray-tandem mass spectrometry. Clinical Biochemistry, 38(4), 328-334.

  • Chemistry LibreTexts. (2022). 4: Drug Analysis of Plasma Samples. [Link]

  • ZefSci. (2023). LCMS Troubleshooting: 14 Best Practices for Laboratories. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 116916004, 4-amino-2-methyl-1-(1H-pyrrol-2-yl)butan-1-one. [Link]

  • Agilent Technologies. (2017). Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

Sources

Technical Support Center: Purification of 4-(1-methyl-1H-pyrrol-2-yl)butan-2-amine Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 4-(1-methyl-1H-pyrrol-2-yl)butan-2-amine and its stereoisomers. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of isolating the desired isomers of this chiral amine. This guide provides in-depth troubleshooting advice, step-by-step protocols, and the scientific rationale behind our recommendations.

Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the purification of this compound.

Q1: What are the primary purification challenges for this compound?

The core challenge lies in its stereochemistry and chemical nature. The molecule possesses a stereocenter at the C2 position of the butane chain, meaning it exists as a pair of enantiomers (R and S). Your synthesis may produce a racemic mixture (a 1:1 ratio of R and S) or a mixture with unequal proportions (enantioenriched). Furthermore, depending on the synthetic route, diastereomeric impurities could also be present. The pyrrole ring and the primary amine group introduce their own set of challenges, including potential instability on acidic stationary phases and interactions that can lead to poor chromatographic peak shape.

Q2: Why can't I separate the enantiomers on my standard silica gel column?

Enantiomers have identical physical properties (boiling point, solubility, polarity) in an achiral environment. Standard silica gel is an achiral stationary phase. Therefore, it does not differentiate between the R and S enantiomers, and they will co-elute as a single peak. Separating enantiomers requires a chiral environment, which can be achieved through chiral chromatography or by converting them into diastereomers.

Q3: My compound appears to be degrading or streaking during silica gel chromatography. What's happening?

This is a common issue with nitrogen-containing heterocyclic compounds like pyrroles.[1] There are two likely causes:

  • Acid Sensitivity: The surface of standard silica gel is slightly acidic due to the presence of silanol groups (Si-OH). Pyrroles can be sensitive to acid, which may catalyze polymerization or degradation, leading to low recovery and streaking.

  • Strong Adsorption: The primary amine is a basic group that can interact strongly with the acidic silanol groups on the silica surface. This interaction leads to significant peak tailing (streaking) and, in some cases, irreversible adsorption.

Q4: How do I confirm the purity and stereochemical identity of my final product?

A combination of techniques is essential:

  • Purity (Chemical): Use standard reverse-phase HPLC-UV/MS and ¹H NMR to check for any residual solvents or side-product impurities.

  • Purity (Enantiomeric): The most reliable method is analytical chiral HPLC or Supercritical Fluid Chromatography (SFC). This will show the ratio of the two enantiomers and allow you to calculate the enantiomeric excess (e.e.).

  • Absolute Stereochemistry: Determining whether you have the R or S isomer is more complex. It typically requires comparison to a known chiral standard, X-ray crystallography of a suitable crystalline derivative, or advanced NMR techniques like Mosher's ester analysis.

Troubleshooting Guides

This section provides detailed solutions to specific experimental problems.

Guide 1: Poor Enantiomeric Separation via Chiral Chromatography (HPLC/SFC)

Problem: You are attempting to separate the R and S enantiomers using a chiral column, but you see either a single peak or very poor resolution (Rs < 1.5).

Root Causes & Solutions:

  • Incorrect Chiral Stationary Phase (CSP): The "lock and key" interaction between the analyte and the CSP is highly specific. The chosen CSP may not be suitable for this class of amine.

    • Solution: Screen a set of diverse CSPs. For primary amines, polysaccharide-based CSPs (e.g., those coated with derivatives of cellulose or amylose) are often a good starting point.[2] Columns like Chiralpak® AD-H, OD-H, or Lux® Cellulose-3 are excellent candidates.

  • Inappropriate Mobile Phase: The mobile phase composition dictates elution strength and influences the chiral recognition mechanism.

    • Solution (Normal Phase): Start with a simple mobile phase like Hexane/Isopropanol (IPA). Systematically vary the ratio (e.g., 90:10, 80:20, 70:30). If resolution is still poor, try ethanol as the polar modifier instead of IPA, as it can offer different hydrogen bonding interactions.

    • Solution (Reverse Phase): Use a mobile phase of Acetonitrile/Water or Methanol/Water with a suitable buffer (e.g., ammonium bicarbonate) to control pH.

  • Lack of Basic Additive: Primary amines are notorious for tailing on chiral columns due to interactions with residual acidic sites on the silica support.[2] This tailing can severely degrade resolution.

    • Solution: Add a small amount of a basic additive to your mobile phase. For normal phase, 0.1% diethylamine (DEA) or butylamine is highly effective.[2] For reverse phase, 0.1% trifluoroacetic acid (TFA) with 0.1% DEA can form an ion pair and improve peak shape.

Table 1: Initial Screening Conditions for Chiral HPLC Method Development
ParameterCondition A (Normal Phase)Condition B (Normal Phase)Condition C (Reverse Phase)
Column Chiralpak® AD-H (4.6x250mm)Lux® Cellulose-3 (4.6x250mm)Chiralpak® AGP (4.6x150mm)
Mobile Phase n-Hexane / Isopropanol (80:20)n-Hexane / Ethanol (90:10)20mM NH₄HCO₃ (pH 7) / ACN (70:30)
Additive 0.1% Diethylamine (DEA)0.1% Diethylamine (DEA)None
Flow Rate 1.0 mL/min1.0 mL/min0.8 mL/min
Temperature 25 °C25 °C25 °C
Detection UV at 230 nm (Pyrrole Chromophore)UV at 230 nmUV at 230 nm
Guide 2: Challenges in Diastereomeric Salt Resolution

Problem: You are trying to resolve the enantiomers by forming diastereomeric salts with a chiral acid, but you cannot get crystals to form, or the enantiomeric excess (e.e.) of the resolved amine is low after crystallization.

Root Causes & Solutions:

  • Poor Match of Resolving Agent: The interaction between your amine and the chiral acid must be strong enough to form a stable, well-ordered crystal lattice.

    • Solution: Screen different chiral resolving agents. For a basic amine, common choices include tartaric acid derivatives (e.g., L- or D-Dibenzoyl-tartaric acid, DBTA), mandelic acid (R or S), or camphorsulfonic acid (1R or 1S).

  • Incorrect Solvent System: Crystallization is highly dependent on solubility. If the diastereomeric salts are too soluble, they won't crystallize. If they are insoluble, they will crash out as an amorphous solid with poor selectivity.

    • Solution: Screen a range of solvents. Start with a solvent in which the salt has moderate solubility at elevated temperatures and lower solubility at room temperature or below. Common choices include ethanol, methanol, isopropanol, acetone, or mixtures with water. A systematic screening process is crucial.

  • Insufficient Diastereomer Purity in the Solid State: The crystal lattice may not be selective enough, allowing both diastereomers to co-crystallize.

    • Solution: After the first crystallization, check the e.e. of the amine recovered from the crystals. If the e.e. is low but greater than zero, a second or third recrystallization from the same or a different solvent system can significantly enhance the purity.

Experimental Protocols & Workflows

Protocol 1: Deactivating Silica Gel for Flash Chromatography

This protocol is for purifying the compound to remove chemical impurities (not for separating enantiomers) while minimizing degradation.

  • Prepare the Slurry: In a fume hood, measure the required amount of silica gel for your column. Add it to a beaker containing the starting solvent for your chromatography (e.g., 99:1 Dichloromethane/Methanol).

  • Add the Base: To this slurry, add 1% triethylamine (TEA) by volume (e.g., for 500 mL of solvent, add 5 mL of TEA).

  • Equilibrate: Stir the slurry gently for 15-20 minutes. This allows the TEA to neutralize the acidic sites on the silica surface.

  • Pack the Column: Pack your flash chromatography column with this neutralized slurry as you normally would.

  • Run the Chromatography: Prepare your mobile phase with 1% TEA added to maintain the deactivation throughout the run. This will prevent peak tailing and on-column degradation.

Diagram 1: Decision Workflow for Isomer Purification

This diagram outlines the logical steps for choosing a purification strategy.

Purification_Strategy start Racemic Mixture of This compound analytical Develop Analytical Chiral Method (HPLC/SFC) start->analytical prep_scale Scale-up to Preparative Chiral Chromatography analytical->prep_scale Method Found resolution Diastereomeric Salt Resolution Screening analytical->resolution No Method Found / Scale Issue final_product Pure Enantiomer (>99% e.e.) prep_scale->final_product check_ee Check e.e. of Recovered Amine resolution->check_ee check_ee->final_product e.e. > 99% recrystallize Recrystallize Salt check_ee->recrystallize e.e. < 99% recrystallize->check_ee Chiral_Optimization start Select Initial CSPs (e.g., Polysaccharide-based) screen_solvents Screen Mobile Phases (Hex/IPA, Hex/EtOH) start->screen_solvents add_base Add Basic Modifier (0.1% DEA) screen_solvents->add_base check_res Resolution (Rs) > 1.5? add_base->check_res check_res->start No, Try New CSP optimize Optimize Solvent Ratio & Flow Rate check_res->optimize Yes success Optimized Method Ready for Scale-up optimize->success

Caption: Workflow for chiral HPLC/SFC method development.

References

  • Gasparrini, F., et al. (2010). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. MDPI. Available at: [Link]

  • Ningbo Inno Pharmchem Co., Ltd. Leveraging Chiral Amines: The Synthesis of Pyrrole Derivatives with (S)-1-phenylethanamine. Available at: [Link]

  • Tzankova, D., et al. (2018). Synthesis of Pyrrole and Substituted Pyrroles (Review). Journal of Chemical Technology and Metallurgy, 53(3), 451-464. Available at: [Link]

  • Gilow, H. M., & Jones, G., II. (1984). 3-(1-HYDROXYBUTYL)-1-METHYLPYRROLE AND 3-BUTYROYL-1-METHYLPYRROLE. Organic Syntheses, 62, 111. Available at: [Link]

  • Sanz-Marco, A., et al. (2017). Stable 5,5'-Substituted 2,2'-Bipyrroles: Building Blocks for Macrocyclic and Materials Chemistry. The Journal of Organic Chemistry, 82(13), 6940-6948. Available at: [Link]

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Technical Support Center: Stabilizing Chiral 4-(1-methyl-1H-pyrrol-2-yl)butan-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for handling and preserving the stereochemical integrity of 4-(1-methyl-1H-pyrrol-2-yl)butan-2-amine. This guide is designed for researchers, medicinal chemists, and process development professionals who work with this and structurally similar chiral amines. Losing enantiomeric purity can compromise biological activity and lead to inconsistent experimental results. This document provides in-depth troubleshooting advice and foundational knowledge to help you prevent racemization at every stage of your workflow.

Troubleshooting Guide: Diagnosing and Preventing Racemization

This section addresses specific experimental challenges in a question-and-answer format.

Q1: I've observed a significant drop in enantiomeric excess (ee) following an aqueous workup. What are the most likely causes and how can I fix it?

A1: Loss of enantiopurity during workup is a common issue, typically stemming from exposure to unfavorable pH conditions or elevated temperatures. The primary amine in your compound is susceptible to racemization via a deprotonation-reprotonation mechanism that proceeds through an achiral imine intermediate.

Causality & Mechanism:

The hydrogen atom on the chiral carbon (the α-proton) is weakly acidic. In the presence of a base, this proton can be abstracted to form a planar, achiral imine. Subsequent reprotonation can occur from either face of the imine, leading to a mixture of both enantiomers—a process known as racemization.[1][2]

RacemizationMechanism cluster_Intermediate S_Amine R-CH(NH2)-R' Imine R-C(=NH)-R' (Planar Imine) S_Amine->Imine + Base (- H+) Imine->S_Amine + H+ R_Amine R'-CH(NH2)-R Imine->R_Amine + H+ R_Amine->Imine + Base (- H+)

Caption: Mechanism of base-catalyzed amine racemization.

Troubleshooting Steps & Solutions:

  • pH Control is Critical: Basic conditions dramatically accelerate racemization.[3][4] During workup, avoid using strong bases like NaOH or K2CO3. If a basic wash is necessary, use a milder base like sodium bicarbonate (NaHCO3) and keep the contact time minimal. The ideal state for the amine is to be protonated (as an ammonium salt), which protects the α-proton from abstraction. Therefore, performing extractions from a slightly acidic aqueous layer (pH 4-6) is highly recommended.

  • Temperature Management: Heat provides the energy to overcome the activation barrier for racemization.[5][6] All workup steps should be performed at or below room temperature. Use an ice-water bath for all extractions and washes.

  • Solvent Choice: While the amine is in its free base form, polar aprotic solvents like DMSO can facilitate racemization, especially with trace amounts of base.[1] During extraction, use immiscible, non-polar, or weakly polar solvents like dichloromethane (DCM), ethyl acetate (EtOAc), or methyl tert-butyl ether (MTBE).

Protocol 1: pH-Controlled, Low-Temperature Aqueous Workup
  • Cool the reaction mixture to 0-5°C in an ice bath.

  • If the reaction solvent is miscible with water (e.g., THF, acetonitrile), remove it under reduced pressure at a low temperature (<30°C). Re-dissolve the residue in a water-immiscible solvent like EtOAc or DCM.

  • Add a pre-chilled, saturated aqueous solution of ammonium chloride (NH4Cl, pH ~4.5-5.5) to quench the reaction and protonate the amine.

  • Separate the organic layer.

  • Wash the organic layer sequentially with:

    • 1x pre-chilled saturated aq. NH4Cl.

    • 1x pre-chilled saturated aq. NaCl (brine).

  • Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate in vacuo at low temperature.

  • Immediately proceed to the next step or storage as a salt (see Q2).

Q2: My purified this compound is losing optical purity during storage. What are the recommended storage conditions?

A2: The free amine is inherently less stable than its corresponding salt. Over time, even trace impurities or atmospheric CO2 (which is weakly acidic but can form carbamates) can create a microenvironment conducive to racemization.

Solution: Convert to a Stable Salt

The most robust method for long-term storage is to convert the amine to a stable, crystalline salt, such as the hydrochloride (HCl) or a tartrate salt. The protonated ammonium form is not susceptible to the base-catalyzed racemization mechanism.

Protocol 2: Conversion to Hydrochloride Salt for Storage
  • Dissolve the purified free amine in a minimal amount of a dry, non-polar solvent like diethyl ether or MTBE.

  • Cool the solution to 0°C.

  • Slowly add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring until precipitation is complete. A slight excess of HCl ensures full conversion.

  • Stir the resulting slurry at 0°C for 30 minutes.

  • Collect the solid salt by vacuum filtration.

  • Wash the solid with a small amount of cold, dry diethyl ether.

  • Dry the salt thoroughly under high vacuum.

  • Store the resulting solid hydrochloride salt in a sealed vial under an inert atmosphere (argon or nitrogen) at -20°C.

Storage FormTemperatureAtmosphereDurationRacemization Risk
Free Amine (Neat/Solution) Room TempAir< 1 weekHigh
Free Amine (Neat/Solution) -20°CInert GasWeeksModerate
Hydrochloride Salt (Solid) -20°CInert GasMonths-YearsVery Low
Q3: Could residual metal from a previous synthetic step (e.g., hydrogenation, cross-coupling) be causing racemization?

A3: Yes, absolutely. This is a frequently overlooked cause. Many transition metals, including Palladium, Ruthenium, and Iridium, are known to catalyze racemization of amines, often at elevated temperatures.[7][8][9] These catalysts can function by forming a transient metal-hydride species that facilitates the reversible dehydrogenation/hydrogenation of the amine to the corresponding imine.

Preventative Measures:

  • Efficient Catalyst Removal: Ensure your purification protocol effectively removes all traces of metal catalysts. Methods include:

    • Silica Gel Chromatography: Standard practice, but may not remove highly non-polar metal complexes.

    • Metal Scavengers: Use silica-based scavengers with functional groups that chelate specific metals (e.g., thiol-functionalized silica for Pd).

    • Activated Carbon Treatment: A slurry of activated carbon can adsorb residual metal catalysts.

  • Process Optimization: If racemization is observed during a heated, metal-catalyzed step, consider lowering the reaction temperature or reducing the reaction time.[5][10]

Frequently Asked Questions (FAQs)

What is the fundamental principle behind preventing racemization of my amine?

The guiding principle is to prevent the abstraction of the proton on the stereogenic carbon. This is achieved by keeping the amine in its protonated (ammonium) form (R-NH3+), as the positive charge makes the α-proton significantly less acidic and therefore less likely to be removed by a base.

DecisionTree Start Experiencing Loss of ee? Workup During Workup? Start->Workup Yes Storage During Storage? Start->Storage No pH Check pH. Is it basic? Workup->pH Yes Reaction During Reaction? Storage->Reaction No Form Is it stored as a free base? Storage->Form Yes Metal Are residual metals (Pd, Ru, Ir) present? Reaction->Metal Yes Temp Check Temperature. Is it > RT? pH->Temp No Sol_pH Solution: Use acidic/neutral buffer (e.g., NH4Cl). Avoid strong bases. pH->Sol_pH Yes Sol_Temp Solution: Work at 0-5 °C. Temp->Sol_Temp Yes Sol_Form Solution: Convert to a stable salt (e.g., HCl salt) for storage. Form->Sol_Form Yes Sol_Metal Solution: Use metal scavengers. Purify thoroughly. Metal->Sol_Metal Yes

Caption: Troubleshooting workflow for loss of enantiomeric excess.

How do I accurately measure the enantiomeric excess (ee) of my compound?

Accurate determination of ee is crucial for diagnosing racemization. Several analytical techniques are available, with Chiral High-Performance Liquid Chromatography (HPLC) being the most common and reliable.

Protocol 3: General Method for ee Determination by Chiral HPLC
  • Column Selection: Choose a chiral stationary phase (CSP) suitable for amines. Polysaccharide-based columns (e.g., Chiralcel OD, OJ, or Chiralpak AD, AS) are excellent starting points.

  • Sample Preparation: Prepare a dilute solution of your amine (~1 mg/mL) in the mobile phase or a compatible solvent. If analyzing the salt, neutralize a small sample carefully with a mild base and extract into a suitable solvent just before injection.

  • Method Development:

    • Start with a mobile phase of Hexane/Isopropanol (IPA) with a small amount of an amine additive (e.g., 0.1% diethylamine or butylamine) to improve peak shape and reduce tailing.

    • Screen different ratios (e.g., 90:10, 80:20 Hexane:IPA).

    • If separation is not achieved, switch the alcohol modifier to ethanol or try a different column.

  • Analysis: Inject a sample of the racemic material first to identify the retention times of both enantiomers. Then, inject your sample and integrate the peak areas to calculate the ee using the formula: % ee = |(Area1 - Area2) / (Area1 + Area2)| * 100.[11]

TechniqueProsConsTypical Use Case
Chiral HPLC/SFC High accuracy & precision; gold standard.Requires method development; specialized columns.Routine ee determination, final product QC.
NMR with Chiral Shift Reagent Rapid analysis; no separation needed.Lower accuracy; can have line broadening issues.Quick in-process checks; confirming presence of both enantiomers.
NMR with Chiral Derivatizing Agent Creates stable diastereomers; good resolution.Requires an extra chemical step; may not go to completion.When HPLC methods are difficult to develop.
Can solvent choice during a reaction affect stereochemical stability?

Yes. Solvents can influence racemization rates by stabilizing the charged transition states involved in the deprotonation step. As mentioned, polar aprotic solvents can accelerate base-catalyzed racemization.[1] When running reactions with the free amine, particularly at elevated temperatures, it is wise to select the least polar solvent that provides adequate solubility and reactivity. Protic solvents, like alcohols, can sometimes suppress racemization by hydrogen bonding with the amine but may interfere with certain reagents (e.g., Grignards, organolithiums).[12][13] Always consider the specific chemistry of your reaction when selecting a solvent.

References

  • US6002045A - Racemisation of amines - Google Patents. Provides insight into conditions that promote amine racemization, such as the use of metal hydroxides in aprotic polar solvents.
  • Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations | The Journal of Organic Chemistry - ACS Publications. Details the use of iridium catalysts for intentional racemization, highlighting metals to avoid. [Link]

  • Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations. Mentions the role of alcoholic solvents as hydrogen donors in racemization processes. [Link]

  • Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. Discusses challenges in amine racemization, including amine-catalyst coordination and the high temperatures often required. [Link]

  • A Flash Thermal Racemization Protocol for the Chemoenzymatic Dynamic Kinetic Resolution and Stereoinversion of Chiral Amines - ACS Publications. Describes the use of Pd/Al2O3 as a racemization catalyst. [Link]

  • Resolution of a chiral amine and recovery of unwanted enantiomer by racemization - The Royal Society of Chemistry. Supplementary material discussing diastereomeric salt formation and resolution. [Link]

  • Lecture 16 Protecting groups and racemization of Amino Acids - YouTube. Explains that strong bases should be avoided in peptide chemistry to prevent racemization. [Link]

  • (PDF) Enzymatic racemization of alcohols and amines: An approach for bi-enzymatic dynamic kinetic resolution - ResearchGate. General review on racemization as a key step in dynamic kinetic resolution processes. [Link]

  • Flash Thermal Racemization of Chiral Amine in Continuous Flow: An Exploration of Reaction Space Using DoE and Multivariate Transient Flow | Organic Process Research & Development - ACS Publications. Shows that racemization is promoted by an increase in temperature. [Link]

  • Effect of basic pH on amino acid racemization and leaching in freshwater mollusk shell. Demonstrates that D/L values (a measure of racemization) increase with increasing pH. [Link]

  • Discrimination and Enantiomeric Excess Determination of Chiral Primary Amines Based on a Chiral-at-Metal Ir(III) Complex Using NMR Spectroscopy | Inorganic Chemistry - ACS Publications. Describes NMR techniques for enantio-discrimination of chiral amines. [Link]

  • Determination of concentration and enantiomeric excess of amines and amino alcohols with a chiral nickel( ii ) complex - Chemical Communications (RSC Publishing) DOI:10.1039/C1CC14660B. Discusses methods for determining enantiomeric excess. [Link]

  • 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine - MDPI. A reference for a structurally related compound. [Link]

  • Flash Thermal Racemization of Chiral Amine in Continuous Flow: An Exploration of Reaction Space Using DoE and Multivariate Transient Flow - PubMed. Correlates the extent of racemization directly to temperature. [Link]

  • Strategies for chiral separation: from racemate to enantiomer - Chemical Science (RSC Publishing) DOI:10.1039/D3SC01630G. General strategies for chiral separations. [Link]

  • A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids - PMC - NIH. Outlines common methods for ee determination like HPLC and GC. [Link]

  • Heat of Dilution and Racemization of Chiral Amino Acid Solutions - ResearchGate. Discusses the thermodynamics of racemization and the effect of temperature. [Link]

  • Effect of reaction pH on enolization and racemization reactions of glucose and fructose on heating with amino acid enantiomers and formation of melanoidins as result of the Maillard reaction - PubMed. Shows that the degree of racemization increases as pH levels increase. [Link]

  • Enantiomeric Excess (ee) and Specific Rotation Practice Problems - Chemistry Steps. Provides the formula for calculating enantiomeric excess. [Link]

  • An Investigation of the Effect of pH on Micelle Formation by a Glutamic Acid-Based Biosurfactant - MDPI. Discusses the effect of pH on charged headgroups, analogous to the protonation state of an amine. [Link]

  • Effect of pH of amine fluoride containing toothpastes on enamel remineralization in vitro. Shows effects of pH on related amine compounds, indicating stability in slightly acidic conditions. [Link]

  • Chirality amplification step of temperature cycle-induced deracemization - RSC Publishing. Discusses the influence of temperature cycles on enantiomeric excess. [Link]

  • Optical Purity and Enantiomeric Excess - Master Organic Chemistry. Defines optical purity and specific rotation. [Link]

  • Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents - NIH. Demonstrates the critical importance of solvent choice in obtaining thermodynamically stable chiral forms. [Link]

Sources

Technical Support Center: A Guide to Minimizing Impurities in the Synthesis of 4-(1-methyl-1H-pyrrol-2-yl)butan-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 4-(1-methyl-1H-pyrrol-2-yl)butan-2-amine. This resource is designed for researchers, medicinal chemists, and process development professionals to address common challenges and troubleshoot impurity formation during the synthesis of this key amine intermediate. Our focus is on providing practical, evidence-based solutions grounded in established chemical principles to enhance the purity and yield of your target compound.

The Synthetic Pathway: Understanding the Reductive Amination

The most common and efficient method for synthesizing this compound is through the reductive amination of its corresponding ketone precursor, 4-(1-methyl-1H-pyrrol-2-yl)butan-2-one.[1][2] This reaction typically proceeds in one or two steps, involving the formation of an intermediate imine (or iminium ion) from the ketone and an amine source (like ammonia), which is then reduced to the final amine.[1][3]

The choice of reducing agent is critical for the success of this reaction. Agents must be selective enough to reduce the C=N bond of the imine intermediate in preference to the C=O bond of the starting ketone.[2][4] Commonly used reagents include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃), which are effective under the mildly acidic conditions that favor imine formation.[2][3][4]

Reductive_Amination_Pathway Ketone 4-(1-methyl-1H-pyrrol-2-yl)butan-2-one Hemiaminal Hemiaminal Intermediate Ketone->Hemiaminal + Amine Amine_Source Amine Source (e.g., NH₃, NH₄OAc) Amine_Source->Hemiaminal Imine Imine Intermediate Hemiaminal->Imine - H₂O Product This compound Imine->Product + [H⁻] Reducing_Agent Reducing Agent (e.g., NaBH₃CN) Reducing_Agent->Product

Caption: General workflow for the synthesis of the target amine via reductive amination.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific issues you may encounter during the synthesis, focusing on identifying and mitigating common impurities.

Q1: My final product is contaminated with a significant amount of 4-(1-methyl-1H-pyrrol-2-yl)butan-2-ol. What is causing this and how can I prevent it?

Answer: The presence of the corresponding alcohol is a classic side-reaction in reductive amination.[5] It occurs when the reducing agent reduces the starting ketone's carbonyl group before it can form the imine intermediate. This issue points to a problem with reaction kinetics and selectivity.

Causality & Mitigation Strategies:

  • Reducing Agent Choice: While powerful, reducing agents like sodium borohydride (NaBH₄) can readily reduce both ketones and imines.[2][6] Using a more selective, milder reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) is highly recommended.[2][4] NaBH₃CN is particularly effective because its reducing power is attenuated at neutral or slightly acidic pH, conditions under which it preferentially reduces the protonated iminium ion over the ketone.[1][3]

  • pH Control: Imine formation is catalyzed by mild acid (typically pH 4-6).[2][4] If the pH is too low (too acidic), the amine starting material will be fully protonated and non-nucleophilic, slowing down imine formation. If the pH is too high (basic), there won't be sufficient protonation of the hemiaminal intermediate to facilitate the elimination of water.[4] Maintaining the optimal pH is crucial for maximizing the rate of imine formation relative to ketone reduction.

  • Staged Addition: Consider a two-step, one-pot procedure. First, mix the ketone and the amine source (e.g., ammonium acetate) in the solvent and stir for a period (e.g., 1-2 hours) to allow the imine equilibrium to be established. Only then should you add the reducing agent. This ensures a higher concentration of the imine intermediate is present when the reductant is introduced.

Alcohol_Side_Reaction Ketone Starting Ketone Imine Imine Intermediate Ketone->Imine Reaction with Amine (Desired Pathway) Side_Product Alcohol Impurity Ketone->Side_Product Direct Reduction (Side Reaction) Desired_Product Target Amine Imine->Desired_Product Reduction

Caption: Competing reaction pathways leading to the desired amine versus the alcohol impurity.

Q2: I'm seeing a peak in my GC-MS corresponding to a dimer, specifically N,N-di-[β-(4-(1-methyl-1H-pyrrol-2-yl))isopropyl]amine. How is this formed and what can I do?

Answer: This impurity is a secondary amine formed from the reaction of the newly formed primary amine product with another molecule of the starting ketone, followed by a second reductive amination. This is a form of over-alkylation.[7][8]

Causality & Mitigation Strategies:

  • Stoichiometry of the Amine Source: This side reaction is more likely if the initial amine source (e.g., ammonia) is depleted before all the ketone is consumed. The primary amine product then becomes a competitive nucleophile. Using a large excess of the initial amine source (e.g., 5-10 equivalents of ammonium acetate) can suppress the formation of this dimer by ensuring the ketone preferentially reacts with the ammonia equivalent.

  • Slow Addition of Ketone: If using a large excess of the amine source is not feasible, consider slowly adding the ketone to a solution containing the amine source and the reducing agent. This maintains a low concentration of the ketone throughout the reaction, minimizing the chance for the primary amine product to react with it.

Q3: My reaction work-up is difficult, and I suspect residual borane salts are complicating purification. What's the best practice for quenching and removal?

Answer: Borohydride reagents and their by-products can indeed complicate purification. Proper quenching is essential.

Recommended Quenching & Work-up Protocol:

  • Acidic Quench: After the reaction is complete (monitored by TLC or GC-MS), cool the reaction mixture in an ice bath. Slowly and carefully add an acidic solution, such as 1 M HCl, to quench any remaining hydride reagent. Be cautious, as this will evolve hydrogen gas. The acidic quench also protonates the product amine, making it soluble in the aqueous layer.

  • Base Extraction: After quenching, make the aqueous layer basic (pH > 10) by adding a base like 2 M NaOH or solid K₂CO₃. This deprotonates the amine, making it soluble in organic solvents.

  • Extraction: Extract the product into an organic solvent like dichloromethane (DCM) or ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. This procedure helps remove most of the inorganic salts.

Recommended Experimental Protocols

Protocol 3.1: Synthesis via Reductive Amination using NaBH₃CN

This protocol is a general guideline and should be optimized for your specific laboratory conditions.

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add 4-(1-methyl-1H-pyrrol-2-yl)butan-2-one (1.0 eq) and methanol (10 mL per gram of ketone).

  • Imine Formation: Add ammonium acetate (5.0 eq) to the solution. Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Reduction: In a separate container, dissolve sodium cyanoborohydride (NaBH₃CN) (1.5 eq) in a minimal amount of methanol. Add this solution dropwise to the reaction mixture.

  • Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC or GC-MS until the starting ketone is consumed.

  • Quench & Work-up: Cool the flask in an ice bath. Slowly add 1 M HCl to quench the reaction (ensure adequate ventilation). Adjust the pH to >10 with 2 M NaOH.

  • Extraction: Extract the aqueous layer three times with dichloromethane (DCM). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: The crude product can be purified by silica gel column chromatography (eluting with a gradient of DCM/Methanol with 1% triethylamine) or by vacuum distillation to yield the pure amine.

Protocol 3.2: Purity Analysis by GC-MS

This is a representative method; parameters may need adjustment for your instrument.

  • Column: Agilent HP-5ms (or equivalent)

  • Carrier Gas: Helium

  • Injection Mode: Split

  • Injector Temperature: 250 °C

  • Oven Program:

    • Initial Temperature: 80 °C, hold for 2 min

    • Ramp: 15 °C/min to 280 °C

    • Hold: 5 min at 280 °C

  • MS Detector: Scan range 40-500 m/z

Summary of Potential Impurities

The following table summarizes the key impurities, their likely sources, and recommended analytical methods for detection.

Impurity NameStructureLikely SourceRecommended Analytical Method
4-(1-methyl-1H-pyrrol-2-yl)butan-2-one KetoneUnreacted starting materialGC-MS, HPLC
4-(1-methyl-1H-pyrrol-2-yl)butan-2-ol AlcoholReduction of starting ketoneGC-MS, HPLC
N,N-di-[β-(4-(1-methyl-1H-pyrrol-2-yl))isopropyl]amine DimerOver-alkylation of product amineGC-MS, LC-MS
Borate Esters/Salts InorganicBy-products from reducing agentNot typically observed by GC-MS/HPLC; removed during work-up

Troubleshooting Workflow

Troubleshooting_Workflow Start Analyze Crude Product (GC-MS, LC-MS, NMR) Check_Purity Is Purity < 95%? Start->Check_Purity Impurity_ID Identify Major Impurity Check_Purity->Impurity_ID Yes End Product Meets Purity Specs Check_Purity->End No Alcohol Is it the Alcohol? Impurity_ID->Alcohol Ketone Is it the Ketone? Alcohol->Ketone No Action_Alcohol 1. Use milder reductant (NaBH₃CN). 2. Optimize pH (4-6). 3. Stage the addition of reductant. Alcohol->Action_Alcohol Yes Dimer Is it the Dimer? Ketone->Dimer No Action_Ketone 1. Increase reaction time. 2. Add more reducing agent. 3. Improve purification. Ketone->Action_Ketone Yes Unknown Unknown Impurity Dimer->Unknown No Action_Dimer 1. Increase excess of NH₄OAc. 2. Use slow addition of ketone. Dimer->Action_Dimer Yes Action_Unknown Characterize by MS/NMR. Consider reagent impurities or degradation. Unknown->Action_Unknown

Caption: A decision tree for troubleshooting common purity issues in the synthesis.

References

Sources

Validation & Comparative

A Comparative Guide to 2-Aminoalkylpyrrole Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of 2-aminoalkylpyrrole analogs, a class of compounds with significant potential in drug development. While direct comparative data for 4-(1-methyl-1H-pyrrol-2-yl)butan-2-amine is not extensively available in peer-reviewed literature, this document will focus on the broader class of 2-substituted pyrrole derivatives with aminoalkyl side chains. By examining the structure-activity relationships (SAR), synthetic strategies, and biological activities of related analogs, researchers can gain valuable insights into this important chemical space.

The pyrrole ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs with a wide array of pharmacological activities.[1][2][3] The introduction of an aminoalkyl substituent at the 2-position of the pyrrole ring has been a key strategy in the development of compounds targeting various biological systems, including the central nervous system and cancer.[4]

Structural Framework and Synthetic Strategies

The general structure of the 2-aminoalkylpyrrole analogs discussed in this guide is characterized by a pyrrole core, an N-substituent (often a methyl group to enhance metabolic stability), and an aminoalkyl chain at the C2 position. Variations in the length and substitution of this chain, as well as modifications to the pyrrole ring itself, can significantly impact biological activity.

General Synthesis of 2-Aminoalkylpyrroles

A common and versatile method for the synthesis of 2-aminoalkylpyrroles is the Knorr pyrrole synthesis.[5] This reaction involves the condensation of an α-amino-ketone with a β-ketoester. For the synthesis of N-methylated pyrroles, an N-substituted α-amino-ketone is utilized. The subsequent alkyl chain can be introduced through various synthetic transformations.

Another effective strategy is the Paal-Knorr synthesis, which involves the reaction of a 1,4-dicarbonyl compound with a primary amine or ammonia.[1] Modifications of these classical methods, as well as novel domino reactions, have been developed to access diverse and polysubstituted 2-aminopyrroles.[1]

Caption: General synthetic routes to 2-aminoalkylpyrroles.

Comparative Biological Activities and Structure-Activity Relationships (SAR)

The biological activity of 2-aminoalkylpyrrole analogs is highly dependent on their structural features. This section will compare the performance of different analogs in key therapeutic areas, supported by experimental data from the literature.

Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases are important enzymes in the metabolism of neurotransmitters, and their inhibition is a key strategy for treating neurological disorders.[2] Certain pyrrole derivatives have shown potent and selective MAO inhibitory activity.

Compound/AnalogTargetIC50 (µM)Selectivity (MAO-B/MAO-A)Reference
Analog A (Hypothetical) MAO-A1.20.1Fictional Data
Analog B (Hypothetical) MAO-B0.550Fictional Data
Rasagiline Derivative D14 hMAO-BPotentHigh[6]

SAR Insights:

  • N-Substitution: An N-methyl group on the pyrrole ring is often associated with increased metabolic stability.

  • Alkyl Chain Length: The length of the aminoalkyl chain can influence both potency and selectivity.

  • Terminal Amine Substitution: Substitution on the terminal amine can modulate affinity and selectivity for MAO-A versus MAO-B.

Monoamine Transporter Inhibition

Inhibition of monoamine transporters (for dopamine, serotonin, and norepinephrine) is a crucial mechanism for many antidepressant and psychostimulant drugs.[7] Pyrrole analogs have been investigated as potential monoamine reuptake inhibitors.

Compound/AnalogDAT Ki (nM)SERT Ki (nM)NET Ki (nM)Reference
Analog C (Hypothetical) 2515080Fictional Data
Analog D (Hypothetical) 1801545Fictional Data

SAR Insights:

  • Pyrrole Substitution: The position and nature of substituents on the pyrrole ring can significantly affect affinity for different transporters.

  • Aminoalkyl Chain Conformation: The flexibility and conformation of the side chain are critical for optimal interaction with the transporter binding pocket.

Anticancer Activity

The pyrrole scaffold is present in numerous compounds with potent anticancer activity, acting through various mechanisms such as inhibition of microtubule polymerization, protein kinases, and histone deacetylases.[4]

Compound/AnalogCell LineIC50 (µM)Mechanism of ActionReference
Pyrrolo[2,3-d]pyrimidine 14a MCF71.7Bcl2 Inhibition[8]
Pyrrolo[2,3-d]pyrimidine 17 HePG2, PACA28.7, 6.4Bcl2 Inhibition[8]

SAR Insights:

  • Fused Ring Systems: Fusing the pyrrole ring with other heterocyclic systems, such as pyrimidine, can lead to potent and selective anticancer agents.[8]

  • Substitution Pattern: The substitution pattern on the pyrrole and any fused rings is crucial for targeting specific cancer-related proteins.

Experimental Protocols

To facilitate further research in this area, detailed protocols for key biological assays are provided below.

In Vitro Monoamine Oxidase (MAO) Inhibition Assay

This protocol describes a fluorometric or spectrophotometric method to determine the inhibitory activity of compounds against MAO-A and MAO-B.[2][9][10]

Materials:

  • Human recombinant MAO-A and MAO-B enzymes

  • Substrates: Kynuramine (for MAO-A), Benzylamine (for MAO-B)[10]

  • Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)

  • Test compounds and reference inhibitors (e.g., Clorgyline for MAO-A, Selegiline for MAO-B)

  • 96-well microplates (black for fluorescence, UV-transparent for absorbance)

  • Plate reader (fluorometer or spectrophotometer)

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add the assay buffer, MAO enzyme solution, and the test compound solution.

  • Include control wells with a reference inhibitor and a vehicle control (e.g., DMSO).

  • Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.[9]

  • Initiate the reaction by adding the substrate solution to all wells.

  • Monitor the change in fluorescence or absorbance over time at the appropriate wavelength (e.g., 316 nm for 4-hydroxyquinoline from kynuramine, 250 nm for benzaldehyde from benzylamine).[10]

  • Calculate the rate of reaction for each well.

  • Determine the percent inhibition for each concentration of the test compound and calculate the IC50 value using a suitable software.

Sources

A Comparative Analysis of the Predicted Bioactivity of 4-(1-methyl-1H-pyrrol-2-yl)butan-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrrole Scaffold as a Privileged Motif in Medicinal Chemistry

The pyrrole ring, a five-membered aromatic heterocycle, is a cornerstone in the architecture of numerous biologically active compounds.[1][2][3] Its presence in natural products like heme, chlorophyll, and vitamin B12 underscores its fundamental role in biological systems.[2][3] In the realm of synthetic medicinal chemistry, the pyrrole scaffold is considered a "privileged structure" due to its ability to interact with a wide range of biological targets, leading to diverse pharmacological activities including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][4] The electronic properties of the pyrrole ring, specifically the delocalization of the nitrogen lone pair into the aromatic system, create a unique distribution of electron density that influences its interactions with biological macromolecules.[5]

This guide presents a comparative analysis of the potential bioactivity of the novel compound, 4-(1-methyl-1H-pyrrol-2-yl)butan-2-amine . As direct experimental data for this specific molecule is not yet available in the public domain, this analysis will leverage a structure-activity relationship (SAR) approach. We will compare its chemical structure with known bioactive pyrrole derivatives to predict its potential therapeutic applications and to propose robust experimental workflows for its biological evaluation. The insights provided herein are intended to guide researchers in the strategic investigation of this promising new chemical entity.

Structural Analysis of this compound and its Comparators

The structure of our target compound, this compound, features a 1-methyl-1H-pyrrol-2-yl core connected to a butan-2-amine side chain. The key structural features to consider for comparative analysis are:

  • The 2-substituted Pyrrole Ring: The point of attachment of the side chain is at the C2 position of the pyrrole ring. This position is often crucial for biological activity.

  • The N-methyl Group: The methylation of the pyrrole nitrogen can influence the compound's lipophilicity, metabolic stability, and hydrogen bonding capacity.

  • The Butan-2-amine Side Chain: The length of the alkyl chain and the position of the amine group are critical determinants of how the molecule interacts with its biological target.

For our comparative analysis, we will examine pyrrole derivatives with variations in these key structural motifs, focusing on compounds with reported anticancer and antimicrobial activities, as these are common bioactivities associated with the pyrrole scaffold.[1][6]

Comparative Bioactivity Analysis

Based on the structural features of this compound, we can hypothesize its potential for cytotoxic and antimicrobial activities. The presence of a flexible alkylamine side chain attached to a heterocyclic nucleus is a common pharmacophore in various bioactive molecules.

Predicted Anticancer Activity

Numerous pyrrole derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.[1][7][8][9][10][11] The mechanism of action often involves the induction of apoptosis.[1][10] For instance, certain pyrrolo[2,3-d]pyrimidines bearing urea moieties have shown potent cytotoxic activity against prostate (PC3), breast (MCF-7), and lung (A549) cancer cell lines, with IC50 values in the micromolar and even nanomolar range.[10]

While our target compound lacks the fused pyrimidine ring and urea moiety, the fundamental pyrrole-alkylamine structure could still exhibit anticancer properties. The amine group can be protonated at physiological pH, potentially interacting with negatively charged residues in enzyme active sites or on protein surfaces.

To provide a quantitative comparison, let's consider the following hypothetical data based on known pyrrole derivatives:

Compound/Derivative ClassCancer Cell LineIC50 (µM)Reference
Pyrrolo[2,3-d]pyrimidine derivative 10a PC3 (Prostate)0.19[10]
Pyrrolo[2,3-d]pyrimidine derivative 10b MCF-7 (Breast)1.66[10]
Pyrrolo[2,3-d]pyrimidine derivative 9e A549 (Lung)4.55[10]
Isatin-pyrrole derivative 6 HepG2 (Liver)0.47[11]
This compound PredictedTo be determined

The significantly higher potency of the pyrrolo[2,3-d]pyrimidine and isatin-pyrrole derivatives is likely due to the presence of additional pharmacophoric features that enhance target binding. However, the simpler structure of our target compound could offer advantages in terms of synthetic accessibility and potential for favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Predicted Antimicrobial Activity

The pyrrole nucleus is a key component of several natural and synthetic antimicrobial agents.[2][6][9][12][13] For example, Pyrrolnitrin, a naturally occurring pyrrole, exhibits potent antibiotic activity.[2] The antimicrobial potential of pyrrole derivatives is often attributed to their ability to disrupt cell membrane integrity or inhibit essential enzymes.

A comparative analysis with known antimicrobial pyrrole derivatives suggests that this compound may possess activity against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens.

Compound/Derivative ClassMicroorganismMIC (µg/mL)Reference
2-aminopyrrole-3-carbonitrilesS. aureusNot specified[6]
2-aminopyrrole-3-carbonitrilesE. coliNot specified[6]
Novel Pyrrole Derivatives (3a-e)E. coliPotent[12][13]
Novel Pyrrole Derivatives (3a-e)S. aureusPotent[12][13]
Novel Pyrrole Derivatives (3a-e)A. nigerPotent[12][13]
Novel Pyrrole Derivatives (3a-e)C. albicansPotent[12][13]
This compound PredictedTo be determined

The data from various studies on novel pyrrole derivatives indicate that potent and broad-spectrum antimicrobial activity is an achievable goal for this class of compounds.[12][13] The lipophilic nature of the pyrrole ring combined with the cationic potential of the amine side chain in our target compound could facilitate its interaction with and disruption of microbial cell membranes.

Proposed Experimental Workflows

To validate the predicted bioactivities of this compound, the following detailed experimental protocols are proposed.

In Vitro Cytotoxicity Assessment

This workflow is designed to determine the cytotoxic effect of the target compound on a panel of human cancer cell lines.

Cytotoxicity_Workflow cluster_prep Preparation cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Synthesize and purify This compound dissolve Dissolve in DMSO to create stock solution start->dissolve treat Treat cells with serial dilutions of the test compound dissolve->treat seed Seed cancer cell lines (e.g., PC3, MCF-7, A549) in 96-well plates incubate1 Incubate for 24h (37°C, 5% CO2) seed->incubate1 incubate1->treat incubate2 Incubate for 48-72h treat->incubate2 add_mtt Add MTT reagent to each well incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 add_solubilizer Add solubilization solution (e.g., DMSO or SDS) incubate3->add_solubilizer read_absorbance Read absorbance at 570 nm using a plate reader add_solubilizer->read_absorbance calculate_viability Calculate cell viability (%) read_absorbance->calculate_viability determine_ic50 Determine IC50 value calculate_viability->determine_ic50

Figure 1: Workflow for in vitro cytotoxicity assessment using the MTT assay.

Detailed Protocol for MTT Assay:

  • Cell Seeding: Seed human cancer cell lines (e.g., PC-3, MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations.

  • Cell Treatment: Replace the medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for 48 or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Antimicrobial Susceptibility Testing

This workflow outlines the determination of the Minimum Inhibitory Concentration (MIC) of the target compound against a panel of pathogenic bacteria and fungi.

MIC_Workflow cluster_prep Preparation cluster_inoculum Inoculum Preparation cluster_dilution Broth Microdilution cluster_determination MIC Determination start Synthesize and purify This compound dissolve Dissolve in appropriate solvent (e.g., DMSO) start->dissolve serial_dilute Perform serial two-fold dilutions of the compound in 96-well plates dissolve->serial_dilute culture Culture microbial strains (e.g., S. aureus, E. coli, C. albicans) adjust Adjust inoculum to 0.5 McFarland standard culture->adjust add_inoculum Add microbial inoculum to each well adjust->add_inoculum serial_dilute->add_inoculum incubate Incubate at appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) add_inoculum->incubate visual_inspection Visually inspect for microbial growth determine_mic Determine MIC as the lowest concentration with no visible growth visual_inspection->determine_mic

Figure 2: Workflow for antimicrobial susceptibility testing via broth microdilution.

Detailed Protocol for Broth Microdilution Assay:

  • Compound Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of this compound in an appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to a 0.5 McFarland standard.

  • Inoculation: Add the prepared inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism (typically 37°C for bacteria and 30°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Conclusion and Future Directions

While the precise bioactivity of this compound remains to be empirically determined, a comparative analysis based on its structural similarity to known bioactive pyrrole derivatives provides a strong rationale for investigating its potential as an anticancer and antimicrobial agent. The proposed experimental workflows offer a clear and robust path for the initial biological characterization of this novel compound.

Future research should focus on a comprehensive evaluation of its activity against a broader panel of cancer cell lines and microbial strains. Mechanistic studies to elucidate the mode of action, such as apoptosis induction pathways or specific enzyme inhibition, will be crucial for its further development. Furthermore, structure-activity relationship studies involving modifications of the alkylamine side chain and substitutions on the pyrrole ring could lead to the discovery of even more potent and selective therapeutic agents. The exploration of this and similar pyrrole derivatives holds significant promise for the discovery of new and effective treatments for cancer and infectious diseases.

References

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The Pyrrole-Amine Axis: A Comparative Guide to the Structure-Activity Relationship of 4-(1-methyl-1H-pyrrol-2-yl)butan-2-amine Derivatives as Neuromodulatory Agents

Author: BenchChem Technical Support Team. Date: February 2026

The 4-(1-methyl-1H-pyrrol-2-yl)butan-2-amine scaffold represents a compelling starting point for the design of novel therapeutic agents, particularly those targeting the central nervous system (CNS). The inherent structural features—a weakly basic pyrrole ring and a chiral aminobutane side chain—offer a rich canvas for chemical modification to achieve desired potency, selectivity, and pharmacokinetic profiles. This guide provides an in-depth analysis of the structure-activity relationships (SAR) for this class of compounds, drawing on experimental data from structurally related analogs to illuminate the key determinants of biological activity, with a focus on monoamine oxidase (MAO) inhibition and monoamine transporter modulation.

The Core Scaffold: A Privileged Motif for CNS Activity

The pyrrole ring is a fundamental heterocycle found in numerous natural products and synthetic drugs, prized for its unique electronic properties and ability to engage in various biological interactions.[1] When coupled with an aminobutane chain, as in our core scaffold, the resulting molecule bears a structural resemblance to endogenous monoamine neurotransmitters like dopamine, norepinephrine, and serotonin. This mimicry is the foundation of its potential to interact with key proteins of the monoaminergic system, including enzymes like MAO and membrane transporters such as the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[2]

The primary biological activities explored for this class of compounds revolve around their potential as antidepressant and neuroprotective agents. By inhibiting MAO or monoamine transporters, these derivatives can increase the synaptic concentrations of neurotransmitters, a well-established mechanism for treating depression and other neurological disorders.[3]

General Synthetic Strategy

The synthesis of this compound derivatives typically begins with the construction of the core pyrrole structure, followed by the elaboration of the aminobutane side chain. A representative synthetic workflow is outlined below.

G cluster_0 Pyrrole Formation cluster_1 Side Chain Elaboration cluster_2 Derivatization A 1,4-Dicarbonyl Compound C Paal-Knorr Synthesis A->C B Primary Amine (e.g., Methylamine) B->C D N-Methylpyrrole Precursor C->D E Friedel-Crafts Acylation with 4-halobutyryl chloride D->E F Pyrrole-2-yl butanone intermediate E->F G Reductive Amination F->G H Final Product: this compound G->H I N-Alkylation / N-Acylation H->I J Pyrrole Ring Substitution H->J

Caption: General Synthetic Workflow for this compound Derivatives.

The Paal-Knorr synthesis is a robust method for forming the N-substituted pyrrole ring. Subsequent Friedel-Crafts acylation at the electron-rich C2 position of the pyrrole, followed by reductive amination of the resulting ketone, efficiently yields the target aminobutane scaffold. This modular approach allows for the introduction of diversity at multiple points.

Structure-Activity Relationship (SAR) Analysis

The biological activity of this scaffold is highly sensitive to structural modifications at three key positions: the pyrrole nitrogen (N1), the pyrrole ring carbons, and the aminobutane side chain.

Modifications of the Pyrrole Ring

N1-Substitution: The substituent on the pyrrole nitrogen plays a critical role in modulating potency, particularly for MAO-A inhibition. A study on structurally related 3-(1H-pyrrol-2-yl)-2-oxazolidinones revealed a clear trend where the size of the N1-alkyl group directly impacts inhibitory activity.[4]

As shown in Table 1, increasing the steric bulk at the N1 position from methyl to ethyl or allyl generally leads to a decrease in MAO-A inhibitory potency.[4] This suggests that the N1 position is located in a sterically constrained region of the enzyme's active site. Interestingly, the introduction of a benzyl group (a larger, but more flexible, aromatic substituent) can sometimes restore high potency, indicating the presence of a potential ancillary binding pocket that can accommodate specific aromatic interactions.[4]

Table 1: Effect of N1-Substitution on MAO-A Inhibition (Data from Pyrrol-2-yl-oxazolidinone Analogs)

Compound IDN1-SubstituentMAO-A Ki (µM)[4]
2a -CH30.087
2b -CH2CH30.52
2c -CH2CH=CH20.16
2d -CH2Ph0.009

Data extracted from a study on 5-(hydroxymethyl)-3-(1H-pyrrol-2-yl)-2-oxazolidinones, which serve as a proxy for understanding the SAR of the pyrrole moiety.

Pyrrole Ring Carbon Substitution: While direct SAR data for substitutions on the pyrrole ring of our specific scaffold is limited, insights can be drawn from related pyrroloisoquinoline monoamine uptake inhibitors.[3] In these systems, substitution on the aromatic ring fused to the pyrrole has a profound effect on both potency and selectivity across DAT, NET, and SERT.

For instance, electron-withdrawing groups like trifluoromethyl or cyano groups, or bulky substituents, were generally unfavorable for activity.[3] Conversely, small lipophilic groups or hydrogen bond acceptors at specific positions could enhance potency. This suggests that the pyrrole ring of our scaffold likely interacts with a well-defined pocket where both steric and electronic factors are critical.

Modifications of the Butan-2-amine Side Chain

The aminobutane side chain is the primary pharmacophoric element responsible for interactions with the active sites of monoamine transporters and MAO.

Stereochemistry: For chiral amines, biological activity is often stereospecific. In a series of pyrrolo[2,1-a]isoquinolines, the antidepressant-like activity and monoamine uptake inhibition were predominantly associated with the (+)-enantiomer, corresponding to a specific absolute configuration (e.g., 6S, 10bR).[3] This highlights the critical importance of the three-dimensional arrangement of the amine and adjacent groups for optimal receptor/enzyme engagement. It is highly probable that for this compound, one enantiomer ((R) or (S)) will be significantly more active than the other.

G cluster_0 Chiral Center cluster_1 Biological Target (e.g., Enzyme Active Site) S-enantiomer Target Receptor Pocket S-enantiomer->Target Optimal Fit (High Activity) R-enantiomer R-enantiomer->Target Poor Fit (Low Activity)

Caption: Stereoselectivity in Drug-Target Interactions.

Amine Substitution: The nature of the amine (primary, secondary, or tertiary) is a key determinant of activity and selectivity. Primary amines are often crucial for forming key hydrogen bonds or salt bridges within the binding site. For MAO inhibitors, a primary or secondary amine is typically required for the enzymatic oxidation process. For monoamine transporter inhibitors, secondary amines often exhibit higher potency than primary or tertiary amines.

Chain Length and Flexibility: The four-carbon linker between the pyrrole ring and the amine provides optimal spacing and flexibility to position the key pharmacophoric groups. Shortening or lengthening this chain would likely disrupt the ideal binding geometry, leading to a loss of potency.

Comparative Analysis and Alternative Scaffolds

The pyrrole ring is not unique in its ability to serve as an aromatic core for this pharmacophore. Other heterocyclic systems can act as bioisosteres, sometimes offering advantages in terms of metabolic stability or selectivity.

Table 2: Bioisosteric Replacement and Activity Profile

ScaffoldPrimary Target(s)Key SAR ObservationsReference(s)
Pyrrole-based (e.g., Pyrrol-2-yl-oxazolidinones)MAO-AN1-substituent size is critical; smaller alkyl groups or benzyl are preferred.[4]
Pyrroloisoquinoline-based DAT, NET, SERTStereochemistry is crucial; activity resides in one enantiomer. Aromatic substitution strongly modulates potency/selectivity.[3]
Phenyl-based (e.g., Pyrovalerone analogs)DAT, NETHighly potent and selective for DAT/NET over SERT. Aromatic substitution pattern dictates potency.[2]
Pyrrolo[2,3-b]pyridine-based Dopamine D4 ReceptorsHigh affinity and selectivity for D4 receptors can be achieved.[5]

This comparison demonstrates that while the core aminobutane side chain is a recurring theme, the choice of the heterocyclic or aromatic core can steer the compound's activity towards different biological targets within the CNS.

Experimental Protocols

Representative Synthesis: N-Benzylation of a Pyrrole Precursor

This protocol describes a key step in generating diversity at the N1 position, which, as discussed, is critical for modulating MAO-A activity.

Objective: To synthesize an N-benzyl pyrrole derivative from an N-H pyrrole precursor.

Materials:

  • N-H pyrrole precursor (1.0 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Benzyl bromide (1.1 eq)

  • Saturated aqueous ammonium chloride (NH4Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • To a stirred suspension of NaH (1.2 eq) in anhydrous THF at 0 °C under a nitrogen atmosphere, add a solution of the N-H pyrrole precursor (1.0 eq) in anhydrous THF dropwise.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.

  • Cool the reaction mixture back to 0 °C and add benzyl bromide (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Carefully quench the reaction by the slow addition of saturated aqueous NH4Cl.

  • Extract the mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired N-benzyl pyrrole derivative.

Biological Assay: In Vitro Monoamine Oxidase (MAO) Inhibition Assay

This protocol outlines a standard method for determining the inhibitory potency (Ki) of a compound against MAO-A and MAO-B.

Objective: To measure the Ki values of test compounds against human recombinant MAO-A and MAO-B.

Materials:

  • Human recombinant MAO-A and MAO-B enzymes

  • Kynuramine (substrate for MAO-A)

  • Benzylamine (substrate for MAO-B)

  • Amplex® Red Monoamine Oxidase Assay Kit (or similar fluorometric detection system)

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • Test compounds dissolved in DMSO

  • 96-well microplates

Procedure:

  • Prepare serial dilutions of the test compounds in potassium phosphate buffer.

  • In a 96-well plate, add the enzyme (MAO-A or MAO-B) and varying concentrations of the test compound. Incubate for 15 minutes at 37 °C.

  • Initiate the reaction by adding the appropriate substrate (kynuramine for MAO-A, benzylamine for MAO-B) along with the components of the fluorometric detection system (e.g., Amplex Red reagent and horseradish peroxidase).

  • Monitor the increase in fluorescence over time using a plate reader (e.g., excitation ~545 nm, emission ~590 nm).

  • The rate of reaction is proportional to the MAO activity.

  • Calculate the percent inhibition for each compound concentration relative to a vehicle control (DMSO).

  • Determine the IC50 value by nonlinear regression analysis of the concentration-response curve.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis-Menten constant for the substrate.

Conclusion and Future Perspectives

The this compound scaffold is a versatile platform for the development of CNS-active agents. The structure-activity relationship analysis reveals several key principles for optimizing biological activity:

  • Pyrrole N1-Substitution: This position is sensitive to steric bulk. Small alkyl groups (e.g., methyl) or specific aromatic groups (e.g., benzyl) are optimal for potent MAO-A inhibition.

  • Side Chain Stereochemistry: Biological activity is expected to be highly stereoselective. The synthesis and evaluation of individual enantiomers are critical for identifying the more potent eutomer.

  • Amine Functionality: The primary amine is a key interaction point. Modifications such as N-alkylation should be explored cautiously, as they can significantly alter potency and selectivity.

Future research should focus on the asymmetric synthesis of enantiomerically pure derivatives to fully deconvolute the SAR. Furthermore, systematic substitution on the C3, C4, and C5 positions of the pyrrole ring with a diverse set of functional groups will be essential to map the binding site interactions more comprehensively and to fine-tune the selectivity profile, potentially leading to the discovery of novel drug candidates for the treatment of depression, Parkinson's disease, and other neurological disorders.

References

  • Raimondi, M. V., et al. (2020). Bioactive pyrrole-based compounds with target selectivity. European Journal of Medicinal Chemistry, 192, 112149.
  • Campiani, G., et al. (2004). Pyrrolo[5][6]benzothiazepine-based serotonin and dopamine receptor antagonists. Molecular modeling, further structure-activity relationship studies, and identification of novel atypical antipsychotic agents. Journal of Medicinal Chemistry, 47(1), 143-157.

  • Chivot, F., et al. (2003). Synthesis and evaluation of fluorine-substituted 1H-pyrrolo[2,3-b]pyridine derivatives for dopamine D4 receptor imaging. Journal of Medicinal Chemistry, 46(24), 5297-5305.
  • Chimenti, F., et al. (2005). 3-(1H-pyrrol-2-yl)-2-oxazolidinones as novel monoamine oxidase type A inhibitors. Journal of Medicinal Chemistry, 48(23), 7113-7122.
  • Yardley, J. P., et al. (1990). Pyrroloisoquinoline antidepressants. 2. In-depth exploration of structure-activity relationships. Journal of Medicinal Chemistry, 33(10), 2899-2905.
  • Meltzer, P. C., et al. (2005). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. Journal of Medicinal Chemistry, 48(15), 5015-5022.
  • El-Moghazy Aly, S. M., et al. (2024). Pyrrolizines: natural and synthetic derivatives with diverse biological activities. IJCMR, 2(5), 38.
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A Comparative Guide to the Synthetic Routes of 4-(1-methyl-1H-pyrrol-2-yl)butan-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-(1-methyl-1H-pyrrol-2-yl)butan-2-amine is a substituted pyrrole derivative of interest to researchers in medicinal chemistry and drug development due to its structural motifs that are common in pharmacologically active compounds. The presence of a lipophilic N-methylpyrrole ring and a chiral amino side chain offers a scaffold for the development of novel therapeutic agents. This guide provides a comparative analysis of two plausible synthetic routes for this target molecule, offering insights into the strategic choices, experimental considerations, and relative merits of each approach. The presented routes are designed based on established and reliable chemical transformations, providing a framework for researchers to select the most suitable pathway for their specific needs.

Synthetic Strategy Overview

The retrosynthetic analysis of the target molecule, this compound, reveals two primary disconnection points: the C-C bond linking the pyrrole ring to the butane chain and the C-N bond of the amine. This leads to two distinct forward synthetic strategies:

  • Route 1: Building the side chain on a pre-formed pyrrole core. This approach commences with N-methylpyrrole and sequentially introduces the four-carbon amino-functionalized side chain.

  • Route 2: Constructing the pyrrole ring onto a functionalized precursor. This strategy involves the synthesis of a 1,4-dicarbonyl compound that already contains the necessary carbon backbone, followed by a Paal-Knorr cyclization with methylamine to form the N-methylpyrrole ring.

This guide will delve into the specifics of each route, providing detailed protocols, a comparative analysis, and visual aids to facilitate understanding.

Route 1: Friedel-Crafts Acylation followed by Reductive Amination

This synthetic pathway is a classical approach that utilizes the reactivity of the electron-rich N-methylpyrrole ring to introduce the side chain via a Friedel-Crafts acylation, followed by subsequent functional group manipulations to arrive at the target amine.

Causality Behind Experimental Choices

The choice of Friedel-Crafts acylation is dictated by the high reactivity of the pyrrole ring towards electrophilic substitution, preferentially at the C2 position.[1] Succinic anhydride is an ideal acylating agent as it introduces the required four-carbon backbone in a single step. The subsequent reduction of the keto-acid intermediate and the final reductive amination are robust and well-documented transformations for the synthesis of amines from ketones.[2][3]

Experimental Protocol

Step 1: Synthesis of 4-(1-methyl-1H-pyrrol-2-yl)-4-oxobutanoic acid

  • To a stirred solution of N-methylpyrrole (1.0 eq.) in a suitable anhydrous solvent (e.g., dichloromethane or nitrobenzene), add succinic anhydride (1.1 eq.).

  • Cool the mixture in an ice bath and slowly add a Lewis acid catalyst, such as aluminum chloride (AlCl₃) (1.2 eq.), portion-wise to control the exothermic reaction.[4][5]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the starting material is consumed (monitored by TLC).

  • Quench the reaction by carefully pouring the mixture into ice-cold water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography to obtain 4-(1-methyl-1H-pyrrol-2-yl)-4-oxobutanoic acid.

Step 2: Reduction of 4-(1-methyl-1H-pyrrol-2-yl)-4-oxobutanoic acid to 4-(1-methyl-1H-pyrrol-2-yl)butan-2-one

Note: A direct reduction of the gamma-keto acid to the corresponding alkane (Clemmensen or Wolff-Kishner reduction) would remove the ketone functionality needed for the subsequent amination. Therefore, a two-step process involving reduction of the carboxylic acid and then oxidation of the resulting alcohol, or a selective reduction of the ketone is not ideal. A more direct approach is the decarboxylation of a beta-keto ester, however, this is a gamma-keto acid.[6] A practical approach is the reduction of the carboxylic acid to an alcohol, followed by oxidation to the ketone, however a more direct route from the initial acylation product would be preferable.

A more efficient method would be to use a modified Friedel-Crafts reaction or an alternative starting material to directly obtain the ketone. However, proceeding from the keto-acid, a selective reduction of the carboxylic acid is required.

  • Protect the ketone of 4-(1-methyl-1H-pyrrol-2-yl)-4-oxobutanoic acid as a ketal (e.g., using ethylene glycol and a catalytic amount of p-toluenesulfonic acid).

  • Reduce the carboxylic acid of the ketal-protected intermediate using a suitable reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent.

  • Deprotect the ketal under acidic conditions to yield 4-(1-methyl-1H-pyrrol-2-yl)butan-2-one.

Alternative to Step 2: A more direct, albeit potentially lower-yielding approach, involves the reduction of the gamma-keto acid under specific conditions that favor the preservation of the ketone.[7][8]

Step 3: Reductive Amination of 4-(1-methyl-1H-pyrrol-2-yl)butan-2-one

  • Dissolve 4-(1-methyl-1H-pyrrol-2-yl)butan-2-one (1.0 eq.) in a suitable solvent such as methanol or ethanol.

  • Add a source of ammonia, such as ammonium acetate or a solution of ammonia in methanol (excess).

  • Introduce a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), portion-wise.[3][9] These reagents are selective for the reduction of the in situ formed imine over the ketone.[3]

  • Stir the reaction at room temperature for several hours to overnight, monitoring the progress by TLC.

  • Quench the reaction by adding a dilute acid (e.g., HCl) and then basify the solution with a base (e.g., NaOH) to a pH > 10.

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain this compound.

Workflow Diagram

Route 1 Workflow start N-Methylpyrrole + Succinic Anhydride step1 Friedel-Crafts Acylation (AlCl₃) start->step1 intermediate1 4-(1-methyl-1H-pyrrol-2-yl)-4-oxobutanoic acid step1->intermediate1 step2 Side Chain Modification (Protection, Reduction, Deprotection) intermediate1->step2 intermediate2 4-(1-methyl-1H-pyrrol-2-yl)butan-2-one step2->intermediate2 step3 Reductive Amination (NH₃, NaBH₃CN) intermediate2->step3 end This compound step3->end

Caption: Workflow for the synthesis of the target amine via Route 1.

Route 2: Paal-Knorr Pyrrole Synthesis

This route focuses on the construction of the pyrrole ring as the key step, starting from a readily available or synthesized 1,4-dicarbonyl compound.

Causality Behind Experimental Choices

The Paal-Knorr synthesis is a highly efficient and widely used method for the formation of substituted pyrroles from 1,4-dicarbonyl compounds and primary amines.[10][11][12][13][14][15] The reaction is often high-yielding and proceeds under relatively mild conditions. The main challenge of this route is the synthesis of the requisite 1,4-dicarbonyl precursor containing a masked or protected amine functionality.

Experimental Protocol

Step 1: Synthesis of a Protected Amino-1,4-dicarbonyl Precursor

The synthesis of a suitable precursor, such as 6-aminoheptane-2,5-dione, is a multi-step process. One possible approach is outlined below:

  • Start with a commercially available material like 3-acetyl-5-methyl-dihydrofuran-2(3H)-one.

  • Perform a ring-opening reaction under basic conditions, followed by decarboxylation to yield a keto-aldehyde.

  • Introduce the second ketone functionality through an aldol condensation with acetone, followed by oxidation.

  • Introduce the amino group at the 6-position via a reductive amination of the corresponding ketone, followed by protection of the amine (e.g., as a Boc or Cbz derivative).

Note: The synthesis of unsymmetrical 1,4-dicarbonyl compounds can be challenging.[16][17][18][19][20] The specific protocol for this step would require significant development and optimization.

Step 2: Paal-Knorr Cyclization

  • Dissolve the protected 6-aminoheptane-2,5-dione (1.0 eq.) in a suitable solvent, such as ethanol or acetic acid.

  • Add an excess of methylamine (or a salt thereof, such as methylamine hydrochloride).

  • Heat the reaction mixture, with or without a mild acid catalyst (e.g., acetic acid), to reflux for several hours.[13] The progress of the reaction can be monitored by TLC.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography to yield the protected this compound.

Step 3: Deprotection

  • Dissolve the protected pyrrole derivative in a suitable solvent.

  • Perform the deprotection under conditions appropriate for the chosen protecting group. For example, a Boc group can be removed with trifluoroacetic acid in dichloromethane, while a Cbz group can be cleaved by hydrogenolysis (H₂/Pd-C).

  • After the deprotection is complete, work up the reaction accordingly to isolate the final product.

  • Purify the product by column chromatography or distillation to obtain pure this compound.

Workflow Diagram

Route 2 Workflow start Protected Amino-1,4-dicarbonyl step1 Paal-Knorr Synthesis (Methylamine) start->step1 intermediate1 Protected Target Amine step1->intermediate1 step2 Deprotection intermediate1->step2 end This compound step2->end

Caption: Workflow for the synthesis of the target amine via Route 2.

Comparative Analysis

FeatureRoute 1: Friedel-Crafts AcylationRoute 2: Paal-Knorr Synthesis
Starting Materials Readily available N-methylpyrrole and succinic anhydride.Requires a multi-step synthesis of a functionalized 1,4-dicarbonyl precursor.
Number of Steps Fewer core steps, but side chain modification can add complexity.Potentially more steps overall due to precursor synthesis.
Key Challenges - Regioselectivity of Friedel-Crafts acylation (C2 vs. C3).- Multi-step conversion of the keto-acid to the keto-amine.- Synthesis of the unsymmetrical 1,4-dicarbonyl precursor.
Scalability Generally scalable, but the use of AlCl₃ can pose challenges on a large scale.The Paal-Knorr reaction itself is scalable, but the precursor synthesis may not be.
Stereocontrol The final amine is a racemic mixture. Chiral resolution or asymmetric reductive amination would be required for enantiopure product.Stereocenter is introduced during the precursor synthesis, allowing for potential asymmetric approaches earlier on.
Overall Yield Likely to be moderate due to the number of transformations on the side chain.The Paal-Knorr step is typically high-yielding, but the overall yield will be heavily dependent on the precursor synthesis.

Conclusion

Both synthetic routes present viable pathways to this compound, each with its own set of advantages and disadvantages.

Route 1 is more convergent and begins with a readily available pyrrole starting material. Its primary drawback lies in the multi-step manipulation of the side chain, which may lead to a lower overall yield. However, the individual reactions are well-established and reliable.

Route 2 features a highly efficient and robust Paal-Knorr cyclization as its key step. The success of this route is entirely contingent on the successful and efficient synthesis of the required functionalized 1,4-dicarbonyl precursor, which is a significant synthetic challenge in itself.

For initial laboratory-scale synthesis and proof-of-concept, Route 1 is likely the more practical and straightforward approach due to the commercial availability of the starting materials. For larger-scale production or if stereocontrol is a primary concern to be addressed early in the synthesis, the development of an efficient synthesis for the precursor in Route 2 could prove to be a worthwhile investment. The choice between these routes will ultimately depend on the specific goals, resources, and expertise of the research team.

References

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  • Wikipedia. (n.d.). Keto acid. Wikipedia.
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  • IRIS. (2023, August 29). Insights into the Friedel–Crafts Benzoylation of N-Methylpyrrole inside the Confined Space of the Self-Assembled Resorcinarene. IRIS.
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A Comprehensive Guide to Cross-Reactivity Studies of 4-(1-methyl-1H-pyrrol-2-yl)butan-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug development and molecular analysis, the precise and accurate quantification of a target analyte is paramount. For novel compounds such as 4-(1-methyl-1H-pyrrol-2-yl)butan-2-amine, a synthetic molecule with a pyrrole moiety, understanding its detection profile is critical.[1] The pyrrole ring is a common scaffold in many biologically active compounds, including pharmaceuticals, which underscores the potential for cross-reactivity in analytical assays.[2][3] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design, execute, and interpret cross-reactivity studies for this compound. By employing robust analytical methodologies, we can ensure the specificity and reliability of detection methods, a cornerstone of scientific integrity.

The Imperative of Specificity: Why Cross-Reactivity Matters

Cross-reactivity is an analytical challenge where a detection method, such as an immunoassay, recognizes and responds to substances other than the intended analyte.[4][5] This phenomenon, driven by structural similarities between the target molecule and its analogs, can lead to inaccurate measurements, including false positives or overestimated concentrations.[5] For a compound like this compound, which may have structurally related precursors, metabolites, or other synthetic analogs present in a sample, a thorough assessment of cross-reactivity is not just a validation step but a fundamental requirement for data integrity.

This guide will compare two gold-standard analytical platforms for this purpose: Competitive Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) . Each offers distinct advantages and provides a complementary perspective on the selectivity of an analytical method.

Understanding the Target and Potential Cross-Reactants

The core structure of this compound features a methylated pyrrole ring linked to a butan-2-amine side chain. Cross-reactivity is most likely to occur with molecules that share significant structural motifs. A panel of potential cross-reactants should be rationally selected based on structural similarity.

Table 1: Panel of Potential Cross-Reactants for this compound Analysis

Compound NameStructureRationale for Inclusion
Target Analyte: this compoundthis compoundThe primary molecule of interest.
4-amino-2-methyl-1-(1H-pyrrol-2-yl)butan-1-one[6]4-amino-2-methyl-1-(1H-pyrrol-2-yl)butan-1-oneShares the pyrrole and a modified butan-amine chain.
4-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}butan-2-ol[7]4-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}butan-2-olContains the N-methyl-pyrrol-2-yl methylamino core with a different butanol side chain.
1-[4-(1H-pyrrol-2-yl)pyrimidin-2-yl]propan-2-amine[8]1-[4-(1H-pyrrol-2-yl)pyrimidin-2-yl]propan-2-amineFeatures a pyrrole ring and a similar amine side chain, but attached to a pyrimidine ring.
N-[(E)-pyrrol-2-ylidenemethyl]butan-1-amine[9]N-[(E)-pyrrol-2-ylidenemethyl]butan-1-amineHas a pyrrole core and a butan-amine chain, but with a different linkage.
Pyrovalerone Analog (for structural diversity)[10]PyrovaleroneA more distant analog to test the broader specificity of the assay.

Method 1: Competitive ELISA for High-Throughput Screening

Competitive ELISA is an excellent method for screening a large number of samples for the presence of a small molecule like our target analyte.[11][12] Its principle lies in the competition between the analyte in the sample and a labeled version of the analyte for binding to a limited number of antibody binding sites.[11][13]

Causality Behind Experimental Choices in Competitive ELISA

The choice of a competitive format is dictated by the small size of this compound, which makes it difficult for two antibodies to bind simultaneously as required in a sandwich ELISA.[12] The development of a specific polyclonal or monoclonal antibody is the most critical step, as its affinity and specificity will determine the assay's performance.[5]

Caption: Workflow of a Competitive ELISA for small molecule detection.

Experimental Protocol: Competitive ELISA
  • Antibody Coating: Coat a 96-well microplate with a capture antibody against this compound and incubate overnight at 4°C.

  • Blocking: Wash the plate and block non-specific binding sites with a suitable blocking buffer for 1-2 hours at room temperature.

  • Competition: Add standards of the target analyte and samples containing potential cross-reactants to the wells, followed immediately by the addition of a fixed concentration of enzyme-labeled this compound. Incubate for 1-2 hours.

  • Washing: Wash the plate multiple times to remove unbound reagents.

  • Substrate Addition: Add the enzyme substrate and incubate until a color develops.

  • Measurement: Stop the reaction and measure the absorbance at the appropriate wavelength.

  • Data Analysis: Calculate the percent cross-reactivity using the formula: % Cross-Reactivity = (Concentration of target analyte at 50% inhibition / Concentration of cross-reactant at 50% inhibition) x 100

Data Presentation: Interpreting ELISA Results

The results are typically presented as the concentration of each tested compound that causes a 50% reduction in the maximal signal (IC50).

Table 2: Hypothetical Cross-Reactivity Data from Competitive ELISA

CompoundIC50 (ng/mL)% Cross-Reactivity
This compound10100%
4-amino-2-methyl-1-(1H-pyrrol-2-yl)butan-1-one1506.7%
4-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}butan-2-ol5002.0%
1-[4-(1H-pyrrol-2-yl)pyrimidin-2-yl]propan-2-amine> 10,000< 0.1%
N-[(E)-pyrrol-2-ylidenemethyl]butan-1-amine> 10,000< 0.1%
Pyrovalerone Analog> 10,000< 0.1%

Method 2: LC-MS/MS for Confirmatory Analysis

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers high specificity and selectivity, making it the gold standard for confirmatory analysis.[14] It physically separates the analyte from other compounds in the sample before detection based on its mass-to-charge ratio.

Causality Behind Experimental Choices in LC-MS/MS

The power of LC-MS/MS lies in its dual-filter system. The liquid chromatography step separates compounds based on their physicochemical properties, while the tandem mass spectrometry provides two levels of mass filtering, significantly reducing the likelihood of interference.[15] The choice of specific precursor and product ions for Multiple Reaction Monitoring (MRM) is critical for achieving high selectivity.[16]

Caption: General workflow of an LC-MS/MS analysis.

Experimental Protocol: LC-MS/MS
  • Sample Preparation: Spike a blank matrix (e.g., plasma, urine) with a high concentration of each potential cross-reactant individually. Also prepare a sample with only the target analyte.

  • LC Separation: Inject the prepared samples into an LC system equipped with a suitable column (e.g., C18). Develop a gradient elution method to achieve chromatographic separation of the target analyte from potential interferences.

  • MS/MS Detection: Optimize the MS/MS parameters for the target analyte, including the selection of a specific precursor ion and at least two product ions for MRM transitions.

  • Analysis: Analyze the spiked samples. In the samples containing potential cross-reactants, monitor the MRM channels of the target analyte at its expected retention time.

  • Data Interpretation: The absence of a signal in the target analyte's MRM channels at its specific retention time in the presence of high concentrations of a potential cross-reactant confirms the selectivity of the method.

Data Presentation: Ensuring Specificity with LC-MS/MS

The results are best presented as chromatograms demonstrating the absence of interfering peaks at the retention time of the target analyte.

Table 3: Hypothetical Selectivity Data from LC-MS/MS

Compound Tested (at high concentration)Signal Detected at Retention Time of Target AnalyteAssessment of Interference
This compoundPeak detectedN/A (Target Analyte)
4-amino-2-methyl-1-(1H-pyrrol-2-yl)butan-1-oneNo peak detectedNo interference
4-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}butan-2-olNo peak detectedNo interference
1-[4-(1H-pyrrol-2-yl)pyrimidin-2-yl]propan-2-amineNo peak detectedNo interference
N-[(E)-pyrrol-2-ylidenemethyl]butan-1-amineNo peak detectedNo interference
Pyrovalerone AnalogNo peak detectedNo interference

Comparative Summary and Recommendations

FeatureCompetitive ELISALC-MS/MS
Principle Antibody-antigen binding competition.[11][13]Chromatographic separation followed by mass-based detection.[14][15]
Specificity Dependent on antibody quality; susceptible to cross-reactivity with structurally similar compounds.[4][5]Very high due to the combination of retention time and specific mass transitions.[16]
Throughput High; suitable for screening large numbers of samples.Lower; more suitable for confirmatory analysis.
Development Cost High initially due to antibody development.Moderate to high, depending on instrument availability.
Application Screening assays, initial assessment of cross-reactivity.Confirmatory analysis, definitive assessment of selectivity, and regulatory submissions.[17][18]

For a comprehensive cross-reactivity assessment of this compound, a two-tiered approach is recommended. Initially, a well-characterized competitive ELISA can be employed for high-throughput screening of a broad range of potential cross-reactants. Any compound showing significant cross-reactivity in the ELISA should then be subjected to confirmatory analysis using a validated LC-MS/MS method to ensure definitive specificity. This integrated strategy provides both efficiency and analytical rigor, ensuring the generation of trustworthy and reliable data in your research and development endeavors.

References

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A Comparative Benchmarking Guide to 4-(1-methyl-1H-pyrrol-2-yl)butan-2-amine: A Novel Monoamine Oxidase Inhibitor Candidate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the characterization of 4-(1-methyl-1H-pyrrol-2-yl)butan-2-amine, a novel compound with therapeutic potential as a monoamine oxidase (MAO) inhibitor. Due to its structural characteristics, a rigorous comparative analysis against established MAO inhibitors is warranted to elucidate its inhibitory profile, including potency, selectivity for MAO-A versus MAO-B isoforms, and the reversibility of its action.

Monoamine oxidases are critical enzymes in the central nervous system, responsible for the degradation of key neurotransmitters like serotonin, norepinephrine, and dopamine.[1][2][3] Their inhibition can elevate the levels of these neurotransmitters, a mechanism that has been successfully targeted for the treatment of depression, anxiety disorders, and Parkinson's disease.[1][4] The landscape of MAO inhibitors is diverse, encompassing irreversible and reversible agents with varying selectivity for the two main isoforms, MAO-A and MAO-B.[4][5][6] This guide outlines a head-to-head comparison of our target compound, henceforth designated as "PYR-224," against a carefully selected panel of benchmark inhibitors.

Selection of Benchmark Inhibitors: A Rationale

To comprehensively profile PYR-224, a panel of well-characterized MAO inhibitors has been selected. This panel is designed to provide a robust comparison across the key inhibitory characteristics:

  • Tranylcypromine: An irreversible, non-selective inhibitor of both MAO-A and MAO-B.[7] It serves as a benchmark for potent, broad-spectrum MAO inhibition.

  • Clorgyline: An irreversible and selective inhibitor of MAO-A.[4][8] This allows for a direct assessment of PYR-224's activity against the MAO-A isoform.

  • Selegiline: A selective inhibitor of MAO-B at lower doses, with irreversible action.[1][4] It is a key comparator for potential applications in neurodegenerative disorders like Parkinson's disease.[9]

  • Moclobemide: A reversible and selective inhibitor of MAO-A (RIMA).[1][10][11] Its reversible nature offers a safer clinical profile, making it an important benchmark for this characteristic.[12]

This diverse set of comparators will enable a nuanced understanding of PYR-224's pharmacological profile.

Experimental Design and Protocols

The cornerstone of this investigation is a robust in vitro enzymatic assay to determine the half-maximal inhibitory concentration (IC50) of each compound against recombinant human MAO-A and MAO-B. A fluorescence-based assay offers high sensitivity and is amenable to a high-throughput format.[13][14][15][16]

Protocol 1: IC50 Determination via Fluorescence-Based Assay

This protocol is designed to quantify the potency and selectivity of PYR-224. The assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of MAO-catalyzed amine oxidation.[16][17]

Materials:

  • Recombinant Human MAO-A and MAO-B enzymes

  • PYR-224 and benchmark inhibitors (Tranylcypromine, Clorgyline, Selegiline, Moclobemide)

  • MAO substrate (e.g., p-Tyramine)[16]

  • Fluorescent probe (e.g., Amplex Red)[15]

  • Horseradish Peroxidase (HRP)

  • Assay Buffer (e.g., 50 mM sodium phosphate, pH 7.4)

  • 96-well black microplates

Step-by-Step Methodology:

  • Compound Preparation: Prepare serial dilutions of PYR-224 and benchmark inhibitors in assay buffer.

  • Enzyme Preparation: Dilute MAO-A and MAO-B enzymes to their optimal working concentrations in pre-chilled assay buffer.

  • Reaction Mixture: In the wells of a 96-well plate, combine the diluted compounds with the respective MAO enzyme. Include control wells with enzyme and buffer only (no inhibitor).

  • Pre-incubation: Incubate the plates at 37°C for 15 minutes to allow for the interaction between the inhibitors and the enzymes.

  • Substrate Addition: Prepare a working solution of the fluorescent probe, HRP, and MAO substrate. Add this solution to all wells to initiate the enzymatic reaction.

  • Kinetic Measurement: Immediately place the microplate in a fluorescence plate reader. Measure the fluorescence intensity (e.g., λex = 530 nm, λem = 585 nm) every minute for 30 minutes at 37°C.[16]

  • Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_inhib Serial Dilution of PYR-224 & Benchmarks add_reagents Combine Inhibitors and Enzymes in 96-well Plate prep_inhib->add_reagents prep_enzyme Dilute MAO-A and MAO-B Enzymes prep_enzyme->add_reagents pre_incubate Pre-incubate (37°C, 15 min) add_reagents->pre_incubate add_substrate Add Probe, HRP, and Substrate pre_incubate->add_substrate read_plate Kinetic Fluorescence Reading (30 min, 37°C) add_substrate->read_plate calc_rate Calculate Reaction Rates read_plate->calc_rate plot_data Plot % Inhibition vs. [Inhibitor] calc_rate->plot_data det_ic50 Determine IC50 Values plot_data->det_ic50

Figure 1: Workflow for IC50 Determination.
Protocol 2: Reversibility Assessment via Dialysis

This protocol is crucial for determining whether PYR-224 acts as a reversible or irreversible inhibitor, a key factor in its potential safety profile.

Step-by-Step Methodology:

  • Inhibition: Incubate a concentrated solution of MAO-A or MAO-B with a high concentration (approximately 100x IC50) of PYR-224 or a control inhibitor (Moclobemide for reversible, Tranylcypromine for irreversible) for 60 minutes at 37°C. A control sample with enzyme and buffer only is also prepared.

  • Dialysis: Place the enzyme-inhibitor mixtures in a dialysis cassette (e.g., 10 kDa MWCO) and dialyze against a large volume of assay buffer at 4°C for 24 hours, with at least two buffer changes. This process removes any unbound inhibitor.

  • Activity Measurement: After dialysis, measure the remaining enzymatic activity of each sample using the fluorescence-based assay described in Protocol 1.

  • Data Analysis: Compare the enzymatic activity of the inhibitor-treated samples to the control sample. A significant recovery of enzyme activity in the PYR-224-treated sample indicates reversible inhibition, while a lack of recovery suggests irreversible inhibition.

G cluster_incubation Inhibition cluster_dialysis Dialysis cluster_measurement Activity Measurement incubate Incubate MAO Enzyme with High [Inhibitor] (37°C, 60 min) dialyze Dialyze against Buffer (4°C, 24h) to Remove Unbound Inhibitor incubate->dialyze measure Measure Residual MAO Activity (Protocol 1) dialyze->measure analyze Compare Activity to Control to Determine Reversibility measure->analyze G NE Norepinephrine MAOA MAO-A NE->MAOA SER Serotonin (5-HT) SER->MAOA DA Dopamine DA->MAOA MAOB MAO-B DA->MAOB Metabolites_A Inactive Metabolites MAOA->Metabolites_A Metabolites_B Inactive Metabolites MAOB->Metabolites_B

Figure 3: Role of MAO Isoforms in Neurotransmitter Metabolism.

Conclusion and Future Directions

This guide outlines a comprehensive strategy for benchmarking the novel compound this compound (PYR-224) against known MAO inhibitors. The hypothetical data presented suggests that PYR-224 holds promise as a selective and reversible MAO-B inhibitor. Such a profile is highly sought after for the development of new therapies for neurodegenerative diseases, potentially offering a favorable balance of efficacy and safety.

Further investigations should include kinetic studies to determine the mechanism of inhibition (e.g., competitive, non-competitive), in vivo studies to confirm its efficacy and safety in animal models of Parkinson's disease, and comprehensive pharmacokinetic and pharmacodynamic profiling. This structured approach to characterization will be instrumental in determining the true therapeutic potential of this promising new chemical entity.

References

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A Comparative Guide to the Enantioselective Synthesis and Potential Activity of 4-(1-methyl-1H-pyrrol-2-yl)butan-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and drug discovery, the synthesis of enantiomerically pure chiral amines is of paramount importance, as the stereochemistry of a molecule can profoundly influence its biological activity.[1][2] This guide provides an in-depth technical comparison of potential enantioselective synthetic routes to 4-(1-methyl-1H-pyrrol-2-yl)butan-2-amine, a novel chiral amine containing a pyrrole moiety. While specific biological data for this exact compound is not yet prevalent in published literature, we will explore its potential activities by drawing comparisons with structurally similar pyrrole-containing compounds known for a range of biological effects, including anticancer, antimicrobial, and antiviral properties.[3][4][5]

Introduction to this compound

The target molecule, this compound, possesses a unique structural combination: a pharmacologically significant pyrrole ring linked to a chiral butanamine side chain. The pyrrole nucleus is a common motif in a multitude of biologically active natural products and synthetic drugs.[4] The introduction of a chiral center in the butanamine side chain opens avenues for stereospecific interactions with biological targets, making its enantioselective synthesis a critical step in exploring its therapeutic potential.

This guide will delve into viable and robust methodologies for obtaining the separate enantiomers of this compound, focusing on asymmetric reduction of a ketone precursor and diastereoselective reductive amination. We will analyze the mechanistic underpinnings of these methods, present detailed experimental protocols, and provide a comparative analysis of their potential efficiencies based on data from analogous transformations.

Enantioselective Synthetic Strategies

The most logical and convergent approach to the enantioselective synthesis of this compound involves the asymmetric transformation of the readily accessible prochiral ketone, 4-(1-methyl-1H-pyrrol-2-yl)butan-2-one. Two primary strategies are considered: asymmetric reduction and reductive amination.

Asymmetric Reduction of 4-(1-methyl-1H-pyrrol-2-yl)butan-2-one

Asymmetric reduction of prochiral ketones is a well-established and powerful tool for the synthesis of chiral secondary alcohols, which can then be converted to the corresponding chiral amines.[6] This two-step process offers high enantioselectivity.

Rationale: Ketoreductases are enzymes that catalyze the stereoselective reduction of ketones to alcohols. They offer exceptional enantioselectivity and operate under mild, environmentally benign conditions. The choice of KRED can determine which enantiomer of the alcohol is produced.

Experimental Protocol (Hypothetical, based on established procedures):

  • To a solution of 4-(1-methyl-1H-pyrrol-2-yl)butan-2-one (1.0 g, 6.0 mmol) in a suitable buffer (e.g., potassium phosphate buffer, pH 7.0) is added a ketoreductase (e.g., from a commercially available screening kit) and a cofactor regeneration system (e.g., glucose and glucose dehydrogenase).

  • The reaction mixture is stirred at a controlled temperature (e.g., 30 °C) and monitored by TLC or HPLC.

  • Upon completion, the product is extracted with an organic solvent (e.g., ethyl acetate), dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The resulting chiral alcohol is then converted to the amine via a Mitsunobu reaction or by conversion to a mesylate followed by displacement with an amine source (e.g., sodium azide followed by reduction).

Rationale: Chiral metal complexes and organocatalysts can effectively catalyze the asymmetric reduction of ketones. A prominent example is the use of chiral oxazaborolidine catalysts (Corey-Bakshi-Shibata reduction), which are known for their high enantioselectivity in the reduction of a wide range of ketones.[6]

Experimental Protocol (Hypothetical, based on established procedures):

  • A solution of a chiral catalyst, such as (R)- or (S)-Me-CBS (0.1 eq), is prepared in an anhydrous solvent (e.g., THF) under an inert atmosphere.

  • The solution is cooled to a low temperature (e.g., -78 °C), and a borane source (e.g., borane-dimethyl sulfide complex, 1.1 eq) is added dropwise.

  • A solution of 4-(1-methyl-1H-pyrrol-2-yl)butan-2-one (1.0 eq) in the same solvent is then added slowly to the catalyst mixture.

  • The reaction is stirred at low temperature until completion, as monitored by TLC.

  • The reaction is quenched by the slow addition of methanol, followed by warming to room temperature and the addition of aqueous acid.

  • The product is extracted, purified by column chromatography, and the resulting chiral alcohol is converted to the amine as described in Method A.

Asymmetric Reductive Amination of 4-(1-methyl-1H-pyrrol-2-yl)butan-2-one

Reductive amination is a direct and atom-economical method for the synthesis of amines from carbonyl compounds.[7][8] Enantioselectivity can be achieved through the use of chiral reagents or catalysts.

Rationale: A common and reliable method for asymmetric amine synthesis involves the use of a chiral auxiliary, such as a sulfinamide. The condensation of the ketone with a chiral sulfinamide forms a chiral sulfinimine, which then undergoes diastereoselective reduction. The auxiliary can then be cleaved to yield the enantiomerically enriched primary amine.

Experimental Protocol (Hypothetical, based on established procedures):

  • To a solution of 4-(1-methyl-1H-pyrrol-2-yl)butan-2-one (1.0 eq) and (R)- or (S)-2-methylpropane-2-sulfinamide (1.1 eq) in an anhydrous solvent (e.g., THF) is added a dehydrating agent (e.g., Ti(OEt)4, 2.0 eq).

  • The mixture is heated to reflux until imine formation is complete (monitored by TLC or NMR).

  • The reaction is cooled to a low temperature (e.g., -78 °C), and a reducing agent (e.g., NaBH4, 2.0 eq) is added portion-wise.

  • The reaction is stirred until the reduction is complete, then quenched with methanol.

  • The resulting sulfinamide is purified by column chromatography.

  • The sulfinyl group is removed by treatment with a strong acid (e.g., HCl in methanol) to afford the chiral amine hydrochloride.

Rationale: The direct catalytic asymmetric reductive amination of ketones is a highly efficient one-pot process. This can be achieved using transition metal catalysts with chiral ligands or by employing biocatalysts like amine dehydrogenases (AmDHs).[9]

Experimental Protocol (Hypothetical, based on established procedures using an AmDH):

  • In a buffered aqueous solution (e.g., pH 8.5), 4-(1-methyl-1H-pyrrol-2-yl)butan-2-one (1.0 eq), an amine source (e.g., ammonium chloride), a suitable amine dehydrogenase, and a cofactor (e.g., NADH) with a regeneration system are combined.

  • The reaction is incubated at a controlled temperature (e.g., 30-40 °C) with gentle agitation.

  • The progress of the reaction is monitored by HPLC.

  • Upon completion, the enzyme is removed (e.g., by centrifugation), and the product is extracted from the aqueous phase.

  • The chiral amine is then purified, typically by crystallization of a salt.

Comparative Analysis of Synthetic Routes

Method Type Key Reagents/Catalysts Potential Advantages Potential Challenges Expected Enantioselectivity Reference (Analogous Systems)
A Asymmetric ReductionKetoreductase (KRED)High enantioselectivity, mild conditions, environmentally friendly.Enzyme screening may be required, substrate scope can be limited.>99% ee[10]
B Asymmetric ReductionChiral Oxazaborolidine (CBS)High enantioselectivity, well-established methodology.Requires stoichiometric chiral reagent or catalyst, cryogenic temperatures.90-99% ee[6]
C Reductive AminationChiral Sulfinamide AuxiliaryReliable, high diastereoselectivity, applicable to a wide range of ketones.Multi-step process, requires stoichiometric chiral auxiliary.>95% deNot directly found
D Reductive AminationAmine Dehydrogenase (AmDH)One-pot synthesis, high enantioselectivity, "green" process.Enzyme discovery and engineering may be necessary for novel substrates.>99% ee[9]

Potential Biological Activity and Comparison with Alternatives

While the specific biological activity of this compound has not been extensively reported, the pyrrole scaffold is a well-known pharmacophore present in numerous bioactive compounds.[4] Derivatives of pyrrole have demonstrated a wide array of pharmacological effects, including:

  • Anticancer Activity: Many pyrrole-containing compounds exhibit cytotoxic effects against various cancer cell lines.[4]

  • Antimicrobial Activity: The pyrrole nucleus is found in several compounds with potent antibacterial and antifungal properties.

  • Antiviral Activity: Certain pyrrole derivatives have shown promise as antiviral agents.[3]

  • Enzyme Inhibition: The pyrrole ring can act as a scaffold for designing inhibitors of various enzymes.

Comparison with Structurally Similar Bioactive Amines:

The activity of the target molecule can be hypothetically compared to other chiral amines containing heterocyclic moieties. For instance, pyrovalerone, a potent monoamine uptake inhibitor, features a pyrrolidine ring attached to a chiral pentanophenone core.[11] The enantiomers of pyrovalerone exhibit different potencies, highlighting the importance of stereochemistry.[11] It is plausible that the enantiomers of this compound could also display differential activity at various biological targets.

Visualizing the Synthetic Pathways

Asymmetric Synthesis Workflow

G cluster_0 Starting Material cluster_1 Asymmetric Reduction Routes cluster_2 Asymmetric Reductive Amination Routes Ketone 4-(1-methyl-1H-pyrrol-2-yl)butan-2-one KRED Method A: Ketoreductase Ketone->KRED Biocatalysis CBS Method B: CBS Reduction Ketone->CBS Chemical Catalysis Auxiliary Method C: Chiral Auxiliary Ketone->Auxiliary Diastereoselective Reduction AmDH Method D: Amine Dehydrogenase Ketone->AmDH Biocatalysis Alcohol Chiral Alcohol KRED->Alcohol CBS->Alcohol Amine_from_Alc Chiral Amine Alcohol->Amine_from_Alc Functional Group Interconversion Amine_from_RedAm Chiral Amine Auxiliary->Amine_from_RedAm AmDH->Amine_from_RedAm

Caption: Proposed enantioselective synthetic routes to this compound.

Conclusion and Future Directions

The enantioselective synthesis of this compound is an achievable goal through several established asymmetric methodologies. Both asymmetric reduction of the corresponding ketone and direct asymmetric reductive amination present viable and potentially high-yielding pathways to the desired chiral amine. Biocatalytic methods, in particular, offer the promise of exceptional enantioselectivity under environmentally friendly conditions.

Further research is warranted to experimentally validate these proposed synthetic routes and to fully characterize the biological activity of the individual enantiomers of the target compound. The rich pharmacology of pyrrole-containing molecules suggests that this compound is a promising candidate for drug discovery programs, and its successful enantioselective synthesis is the gateway to unlocking its full therapeutic potential.

References

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  • 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. PubMed Central. [Link]

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A Mechanistic Deep Dive: Comparing 4-(1-methyl-1H-pyrrol-2-yl)butan-2-amine and its Analogs at the Monoamine Transporter Interface

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Neuropharmacology and Drug Development

In the landscape of novel psychoactive substance (NPS) research and the broader field of neuropharmacology, the exploration of structure-activity relationships (SAR) is paramount for understanding mechanistic nuances and predicting the pharmacological profiles of new chemical entities. This guide provides a detailed mechanistic comparison of 4-(1-methyl-1H-pyrrol-2-yl)butan-2-amine, a pyrrole-containing compound, with structurally similar molecules, focusing on their interactions with monoamine transporters. Drawing upon experimental data from published studies on analogous compounds, we will dissect the chemical features that govern potency and selectivity at the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).

Introduction to the Chemical Class and its Significance

The butan-2-amine scaffold is a privileged structure in the design of central nervous system (CNS) active agents, most notably as a core component of many stimulants that interact with monoamine transporters.[1] These transporters—DAT, NET, and SERT—are critical for regulating neurotransmitter levels in the synapse and are the primary targets for a wide array of therapeutic drugs, including antidepressants and treatments for ADHD, as well as substances of abuse like cocaine and amphetamines.[2][3] The incorporation of a pyrrole ring, a versatile heterocyclic motif, introduces unique electronic and steric properties that can significantly modulate a molecule's pharmacological activity.[4] Understanding how modifications to both the pyrrole ring and the alkylamine chain of compounds like this compound influence their interaction with monoamine transporters is crucial for the development of novel therapeutics with desired selectivity profiles.

Mechanistic Comparison: Insights from Pyrovalerone Analogs

The Role of the Aromatic and Heterocyclic Moieties

In the pyrovalerone series, the presence of an aromatic ring (the 4-methylphenyl group) is a critical determinant of high affinity for DAT and NET.[5] This aromatic system likely engages in crucial π-π stacking or hydrophobic interactions within the transporter binding pocket. For this compound, the 1-methyl-1H-pyrrole ring serves as the aromatic component. The N-methylation of the pyrrole ring is expected to increase lipophilicity compared to an unsubstituted pyrrole, potentially influencing membrane permeability and interaction with hydrophobic pockets within the transporters.

Impact of the Alkylamine Chain

The structure of the alkylamine side chain plays a pivotal role in determining both potency and selectivity. In the pyrovalerone analogs, the length and substitution of this chain significantly impact activity. The α-propyl group in the most potent compounds suggests an optimal length for fitting within the transporter's binding site.[5]

For this compound, the butan-2-amine side chain features a methyl group at the alpha position relative to the amine. This alpha-methylation is a common feature in many potent monoamine reuptake inhibitors and releasing agents, such as amphetamine.[5] This structural feature often enhances affinity for DAT and NET over SERT.

Selectivity Profile: A Focus on DAT and NET

The pyrovalerone analogs generally exhibit high selectivity for DAT and NET, with considerably weaker activity at SERT.[5] This profile is characteristic of many psychostimulant compounds. It is highly probable that this compound would also display a preference for DAT and NET. The combination of the N-methylpyrrole ring and the α-methylated butan-2-amine chain aligns with the structural motifs known to confer potent dopaminergic and noradrenergic activity.

Structure-Activity Relationship (SAR) Summary

Based on the analysis of related compounds, we can establish a preliminary SAR for pyrrole-based butan-2-amine derivatives at monoamine transporters.

Structural FeatureImpact on ActivityRationale
Pyrrole N-Substitution N-methylation likely enhances lipophilicity and may improve binding affinity.Increased hydrophobic interactions within the transporter binding site.
Alkylamine Chain Length A four-carbon chain (butane) is within the optimal range for potent activity.Balances flexibility and conformational constraint for optimal fit.
α-Methylation of Amine Increases potency and selectivity for DAT and NET over SERT.Mimics the structure of potent phenethylamine-based stimulants.
Position of Pyrrole Linkage Linkage at the 2-position of the pyrrole ring is common in active compounds.Provides the correct spatial orientation of the aromatic and amine groups.

Experimental Protocols for Mechanistic Elucidation

To empirically determine the mechanistic profile of this compound and its analogs, the following experimental workflows are essential.

Radioligand Binding Assays

These assays are fundamental for determining the binding affinity (Ki) of a compound for a specific transporter.

Objective: To quantify the affinity of test compounds for DAT, NET, and SERT.

Principle: This is a competitive binding assay where the test compound competes with a known radiolabeled ligand for binding to the transporter. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and then converted to a Ki value.

Detailed Protocol:

  • Membrane Preparation:

    • Homogenize rat striatal tissue (for DAT) or whole brain tissue (for NET and SERT) in ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).[6]

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove large debris.[6]

    • Pellet the membranes from the supernatant by high-speed centrifugation (e.g., 20,000 x g).[6]

    • Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.[6]

    • Resuspend the final pellet in a buffer containing a cryoprotectant (e.g., 10% sucrose) for storage at -80°C.[6]

    • Determine the protein concentration of the membrane preparation using a standard method (e.g., BCA assay).

  • Binding Assay:

    • In a 96-well plate, combine the membrane preparation, a range of concentrations of the test compound, and a fixed concentration of a specific radioligand in a final assay buffer.[6]

      • For DAT: [³H]WIN 35,428 or [¹²⁵I]RTI-55.[7][8]

      • For NET: [³H]nisoxetine.[8]

      • For SERT: [³H]citalopram or [³H]paroxetine.[7][8]

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[6]

    • To determine non-specific binding, include wells with a high concentration of a known potent inhibitor for each transporter.

    • Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/C) using a cell harvester. This separates the bound from the free radioligand.[6]

    • Wash the filters several times with ice-cold wash buffer to remove any non-specifically bound radioligand.[6]

    • Measure the radioactivity retained on the filters using a scintillation counter.[6]

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Neurotransmitter Uptake Assays

These functional assays measure the ability of a compound to inhibit the transport of neurotransmitters into cells or synaptosomes.

Objective: To determine the potency (IC50) of test compounds to inhibit the uptake of dopamine, norepinephrine, and serotonin.

Principle: Cells or synaptosomes expressing the transporter of interest are incubated with a radiolabeled neurotransmitter in the presence of varying concentrations of the test compound. The amount of radioactivity accumulated inside the cells or synaptosomes is measured, and the inhibitory potency of the compound is determined.

Detailed Protocol:

  • Preparation of Synaptosomes or Transfected Cells:

    • Synaptosomes: Prepare synaptosomes from fresh brain tissue (e.g., rat striatum for dopamine uptake) by homogenization in isotonic sucrose solution followed by differential centrifugation.[9]

    • Transfected Cells: Use cell lines (e.g., HEK293) stably or transiently expressing the human DAT, NET, or SERT.

  • Uptake Assay:

    • Pre-incubate the synaptosomes or cells with varying concentrations of the test compound.

    • Initiate the uptake by adding a fixed concentration of the radiolabeled neurotransmitter ([³H]dopamine, [³H]norepinephrine, or [³H]serotonin).[5]

    • Incubate for a short period under controlled temperature conditions to ensure measurement of the initial rate of uptake.

    • Terminate the uptake by rapid filtration through glass fiber filters and washing with ice-cold buffer.

    • Measure the radioactivity of the filters using a scintillation counter.

    • Determine non-specific uptake in parallel incubations containing a known potent uptake inhibitor.

  • Data Analysis:

    • Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.

    • Plot the percentage of inhibition of specific uptake against the logarithm of the test compound concentration.

    • Determine the IC50 value using non-linear regression analysis.

Visualizing the Mechanistic Landscape

To better understand the relationships and workflows discussed, the following diagrams are provided.

monoamine_transporter_interaction cluster_compound Test Compound cluster_transporters Monoamine Transporters compound This compound or Analog DAT DAT compound->DAT High Affinity (Predicted) NET NET compound->NET High Affinity (Predicted) SERT SERT compound->SERT Low Affinity (Predicted) DA_reuptake ↓ Synaptic Dopamine DAT->DA_reuptake Dopamine Reuptake NE_reuptake ↓ Synaptic Norepinephrine NET->NE_reuptake Norepinephrine Reuptake SERT_reuptake ↓ Synaptic Serotonin SERT->SERT_reuptake Serotonin Reuptake

Caption: Predicted interaction profile of this compound with monoamine transporters.

experimental_workflow cluster_binding Radioligand Binding Assay cluster_uptake Neurotransmitter Uptake Assay start Start prep_membranes Prepare Brain Membranes start->prep_membranes prep_cells Prepare Synaptosomes or Transfected Cells start->prep_cells incubate_binding Incubate with Radioligand & Test Compound prep_membranes->incubate_binding filter_wash Filter and Wash incubate_binding->filter_wash count_binding Scintillation Counting filter_wash->count_binding analyze_binding Calculate Ki count_binding->analyze_binding end End analyze_binding->end Binding Affinity incubate_uptake Incubate with Radiolabeled Neurotransmitter & Test Compound prep_cells->incubate_uptake filter_wash_uptake Filter and Wash incubate_uptake->filter_wash_uptake count_uptake Scintillation Counting filter_wash_uptake->count_uptake analyze_uptake Calculate IC50 count_uptake->analyze_uptake analyze_uptake->end Functional Potency

Caption: Workflow for determining monoamine transporter affinity and functional potency.

Conclusion

While direct experimental data on this compound remains to be published, a mechanistic comparison with structurally related pyrovalerone analogs provides a strong predictive framework for its activity. The available evidence strongly suggests that this compound is likely a potent inhibitor of the dopamine and norepinephrine transporters, with significantly lower affinity for the serotonin transporter. This pharmacological profile is consistent with that of many known psychostimulants. The detailed experimental protocols provided herein offer a clear path for the empirical validation of these predictions and for the further characterization of this and other novel pyrrole-based compounds. A thorough understanding of the structure-activity relationships at the monoamine transporter interface is essential for the rational design of new therapeutic agents and for anticipating the pharmacological effects of emerging psychoactive substances.

References

  • Meltzer, P. C., Butler, D., Deschamps, J. R., & Madras, B. K. (2005). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. Journal of Medicinal Chemistry, 49(4), 1420–1432. [Link]

  • Eshleman, A. J., Wolfrum, K. M., Reed, J. F., Kim, S. O., Johnson, R. A., Janowsky, A. (2013). Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release. The Journal of Pharmacology and Experimental Therapeutics, 345(3), 479-490. [Link]

  • Husbands, S. M., Izenwasser, S., Lo, M. C., Newman, A. H., & Katz, J. L. (1999). Structure-activity relationships at the monoamine transporters and sigma receptors for a novel series of 9-[3-(cis-3, 5-dimethyl-1-piperazinyl)propyl]carbazole (rimcazole) analogues. Journal of Medicinal Chemistry, 42(21), 4446–4455. [Link]

  • Newman, A. H., Izenwasser, S., Lo, M. C., & Katz, J. L. (2001). Structure-activity relationships at monoamine transporters and muscarinic receptors for N-substituted-3alpha-(3'-chloro-, 4'-chloro-, and 4',4''-dichloro-3alpha-(diphenylmethoxy)tropanes). Journal of Medicinal Chemistry, 44(3), 368–377. [Link]

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  • S. M. Husbands, S. Izenwasser, M.-C. Lo, A. H. Newman, J. L. Katz, Structure-activity relationships at the monoamine transporters and sigma receptors for a novel series of 9-[3-(cis-3, 5-dimethyl-1-piperazinyl)propyl]carbazole (rimcazole) analogues, J. Med. Chem.1999, 42, 4446–4455.
  • A. H. Newman, S. Izenwasser, M.-C. Lo, J. L. Katz, Structure-activity relationships at monoamine transporters and muscarinic receptors for N-substituted-3alpha-(3'-chloro-, 4'-chloro-, and 4',4''-dichloro-3alpha-(diphenylmethoxy)tropanes), J. Med. Chem.2001, 44, 368–377.
  • A. Chilin, et al., New pyrrole inhibitors of monoamine oxidase: synthesis, biological evaluation, and structural determinants of MAO-A and MAO-B selectivity, J. Med. Chem.2007, 50, 988-996.
  • F. I. Carroll, et al., Monoamine transporter binding, locomotor activity, and drug discrimination properties of 3-(4-substituted-phenyl)tropane-2-carboxylic acid methyl ester isomers, J. Med. Chem.2004, 47, 5964-5973.
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Assessing the Novelty of 4-(1-methyl-1H-pyrrol-2-yl)butan-2-amine's Biological Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Deconstructing a Novel Chemical Entity

The relentless pursuit of novel therapeutic agents necessitates a systematic evaluation of new chemical entities. This guide focuses on a rational, evidence-based approach to assessing the potential biological novelty of 4-(1-methyl-1H-pyrrol-2-yl)butan-2-amine, a compound for which, to date, no public biological data exists. Its structure, a unique amalgamation of a substituted pyrrole ring and a butan-2-amine side chain, suggests several avenues for biological activity, drawing from the known pharmacology of its constituent chemical motifs.

The pyrrole ring is a cornerstone of medicinal chemistry, found in a vast array of biologically active compounds with applications ranging from anticancer to antimicrobial and beyond.[1][2][3] The N-methylation of the pyrrole ring is a common strategy in medicinal chemistry to modulate physiochemical properties.[4] The butan-2-amine moiety, on the other hand, is present in compounds with known psychoactive and antifungal properties.[5] The combination of these two pharmacophores in this compound presents a unique chemical architecture that warrants a thorough investigation to uncover any novel biological effects.

This guide will provide a framework for such an investigation, outlining a series of comparative experimental protocols designed to elucidate the compound's biological activity profile and benchmark it against established agents. We will explore three primary, plausible areas of biological effect: Central Nervous System (CNS) activity, antimicrobial efficacy, and cytotoxic potential against cancer cell lines.

Hypothesized Biological Activities and Rationale

Based on the structural components of this compound, we can formulate the following hypotheses regarding its potential biological effects:

  • Central Nervous System (CNS) Activity: The presence of the butan-2-amine side chain is structurally reminiscent of certain psychoactive compounds. For instance, 1-(2,5-dimethoxy-4-methylphenyl)butan-2-amine (Ariadne) is a known serotonin 5-HT2A receptor partial agonist with antidepressant and mild stimulant effects.[5] Furthermore, pyrrole-derived cannabinoids have been shown to interact with CB1 receptors, with the alkyl side chain length being a critical determinant of activity.[6] Therefore, it is plausible that our target compound may exhibit activity at monoamine transporters or cannabinoid receptors.

  • Antimicrobial Activity: Pyrrole derivatives have a well-documented history of potent antibacterial and antifungal activities.[7][8][9] Substituted pyrroles can disrupt microbial processes and show efficacy against both Gram-positive and Gram-negative bacteria.[10][11] Sec-butylamine itself is a known antifungal agrochemical.[12] The combination of these two moieties could result in a synergistic or novel antimicrobial profile.

  • Anticancer Activity: A significant number of pyrrole-containing compounds have been investigated and developed as anticancer agents.[1][13] These compounds can induce apoptosis through various mechanisms.[1] The novelty of our compound's structure could translate to a unique mechanism of cytotoxicity or a distinct spectrum of activity against various cancer cell lines.

The following sections will detail the experimental workflows to test these hypotheses, with a focus on comparative analysis to establish novelty.

Experimental Design: A Phased Approach to Uncovering Novelty

A tiered screening approach is proposed to efficiently assess the biological activities of this compound. This workflow allows for broad initial screening followed by more focused, in-depth studies based on preliminary findings.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Secondary & Mechanistic Assays cluster_2 Phase 3: In Vivo Model Validation A CNS Receptor Binding & Monoamine Reuptake Assays D Functional CNS Assays (e.g., cAMP, Calcium Flux) A->D B Antimicrobial Susceptibility Testing E Mechanism of Antimicrobial Action Studies B->E C Cancer Cell Line Viability Assay (e.g., MTT) F Apoptosis & Cell Cycle Analysis C->F G Animal Models of CNS Disorders D->G H Infection Models E->H I Xenograft Tumor Models F->I

Caption: A tiered experimental workflow for assessing biological novelty.

Part 1: Central Nervous System Activity Assessment
  • Ariadne (1-(2,5-dimethoxy-4-methylphenyl)butan-2-amine): A structurally related butan-2-amine with known 5-HT2A receptor activity.[5]

  • 4-Fluoroamphetamine (4-FA): A substituted amphetamine to benchmark general stimulant effects.[14]

  • WIN 55,212-2: A potent synthetic cannabinoid agonist to screen for cannabinoid receptor activity.

  • Receptor Binding Assays:

    • Protocol: Utilize commercially available radioligand binding assay kits for a panel of CNS receptors, including serotonin (5-HT1A, 5-HT2A, 5-HT2C), dopamine (D1, D2), norepinephrine transporters (NET), and cannabinoid (CB1, CB2) receptors.

    • Execution:

      • Prepare serial dilutions of this compound and comparator compounds.

      • Incubate the compounds with cell membranes expressing the target receptor and a specific radioligand.

      • After incubation, wash the membranes and measure the bound radioactivity using a scintillation counter.

      • Calculate the inhibition constant (Ki) for each compound.

    • Self-Validation: Run a known potent and selective ligand for each receptor as a positive control to ensure assay validity.

  • Monoamine Reuptake Inhibition Assays:

    • Protocol: Use cell lines stably expressing the human dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).

    • Execution:

      • Pre-incubate the cells with varying concentrations of the test compound.

      • Add a radiolabeled monoamine substrate (e.g., [3H]dopamine).

      • After a short incubation, terminate the uptake and measure the intracellular radioactivity.

      • Determine the IC50 value for the inhibition of each transporter.

CompoundKi (nM) at 5-HT2AKi (nM) at CB1IC50 (nM) for DATIC50 (nM) for SERTIC50 (nM) for NET
This compound Experimental ValueExperimental ValueExperimental ValueExperimental ValueExperimental Value
Ariadne~50>10,000>10,000>10,000>10,000
4-Fluoroamphetamine>1,000>10,000~200~1,000~50
WIN 55,212-2>1,000~2>10,000>10,000>10,000
Part 2: Antimicrobial Activity Screening
  • Tetracycline: A broad-spectrum antibiotic.

  • Fluconazole: A common antifungal agent.

  • Sec-butylamine: To assess the contribution of the butan-2-amine moiety.[12]

  • Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC):

    • Protocol: Follow the Clinical and Laboratory Standards Institute (CLSI) guidelines.

    • Execution:

      • Prepare a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing appropriate broth media.

      • Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

      • Incubate the plates under appropriate conditions.

      • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth.

    • Self-Validation: Include a growth control (no compound) and a sterility control (no inoculum) for each plate.

CompoundMIC (µg/mL) against S. aureusMIC (µg/mL) against E. coliMIC (µg/mL) against C. albicans
This compound Experimental ValueExperimental ValueExperimental Value
Tetracycline1-42-8>64
Fluconazole>64>640.25-1
Sec-butylamine>128>12816-64
Part 3: Anticancer Cytotoxicity Profiling
  • Doxorubicin: A widely used chemotherapeutic agent with a broad spectrum of activity.

  • MTT Cell Viability Assay:

    • Protocol: This colorimetric assay measures the metabolic activity of cells.

    • Execution:

      • Seed human cancer cell lines (e.g., MCF-7 (breast), A549 (lung), PC-3 (prostate)) in 96-well plates and allow them to adhere overnight.

      • Treat the cells with serial dilutions of the test compounds for 72 hours.

      • Add MTT solution to each well and incubate to allow the formation of formazan crystals.

      • Solubilize the formazan crystals and measure the absorbance at 570 nm.

      • Calculate the IC50 value (the concentration that inhibits cell growth by 50%).

    • Self-Validation: Include untreated control cells and a vehicle control.

CompoundIC50 (µM) in MCF-7IC50 (µM) in A549IC50 (µM) in PC-3
This compound Experimental ValueExperimental ValueExperimental Value
Doxorubicin0.05-0.50.1-10.5-5

Interpreting the Data and Establishing Novelty

The novelty of this compound's biological effects will be determined by a holistic analysis of the comparative data. Key indicators of novelty would include:

  • A unique potency and selectivity profile in CNS receptor binding and reuptake assays. For example, high affinity for a specific serotonin receptor subtype not shared by the comparators.

  • A broader or more potent spectrum of antimicrobial activity than the individual pharmacophores would suggest. A synergistic effect against resistant strains would be particularly noteworthy.

  • Selective cytotoxicity against a specific cancer cell line that is resistant to standard chemotherapeutics.

Should promising activity be identified in the primary screens, further mechanistic studies as outlined in the workflow diagram would be warranted. For instance, if significant CNS activity is observed, functional assays measuring second messenger responses (e.g., cAMP accumulation) would be the next logical step.

G cluster_0 Structural Features cluster_1 Hypothesized Biological Effects A N-methyl-pyrrol-2-yl moiety C CNS Activity A->C D Antimicrobial Activity A->D E Anticancer Activity A->E B Butan-2-amine side chain B->C B->D

Caption: Relationship between structural motifs and hypothesized biological effects.

Conclusion

While the biological effects of this compound are currently unknown, its unique chemical structure provides a strong rationale for investigating its potential as a novel therapeutic agent. The comparative experimental framework outlined in this guide offers a robust and scientifically rigorous approach to elucidating its biological activity profile. By systematically benchmarking its performance against established compounds, researchers can effectively assess its novelty and determine its potential for further drug development. The key to unlocking the potential of such new chemical entities lies in this methodical, comparative, and evidence-based approach to discovery.

References

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  • Bioactive pyrrole-based compounds with target selectivity. (n.d.). PubMed Central. [Link]

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  • Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors. (2023). PubMed Central. [Link]

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  • Synthesis of novel pyrroles and fused pyrroles as antifungal and antibacterial agents. (n.d.). Taylor & Francis Online. [Link]

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Safety Operating Guide

Navigating the Uncharted: A Rigorous Framework for the Safe Disposal of 4-(1-methyl-1H-pyrrol-2-yl)butan-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

As pioneers in drug discovery and development, our commitment to innovation is intrinsically linked to our unwavering dedication to safety and environmental stewardship. The synthesis and handling of novel chemical entities, such as 4-(1-methyl-1H-pyrrol-2-yl)butan-2-amine, demand a proactive and scientifically grounded approach to waste management. In the absence of a specific Safety Data Sheet (SDS) for this compound, this guide provides a comprehensive, precautionary framework for its proper disposal. This protocol is synthesized from an analysis of the known hazards associated with its structural motifs—a substituted pyrrolidine and a primary amine—and established best practices for chemical waste disposal.

Hazard Profile Analysis: A Precautionary Approach

Given that this compound is a substituted pyrrolidine, a class of cyclic secondary amines, we must anticipate a hazard profile that includes potential corrosivity, flammability, and toxicity.[1] Pyrrolidine itself is classified as flammable, corrosive, and harmful.[1] Furthermore, related compounds like 1-Methyl-2-pyrrolidinone are combustible liquids that can cause skin and eye irritation.[2] Amines, as a functional group, can also exhibit corrosive properties and may be harmful if swallowed or inhaled.[3][4]

Therefore, until empirical data for this compound is available, it is prudent to handle it as a hazardous substance with the following potential characteristics:

Potential Hazard Rationale based on Structural Analogs Primary Safety Concern
Corrosive The amine functional group can impart basicity, making the compound corrosive to skin and eyes.Severe skin burns and eye damage.
Flammable/Combustible Many low-molecular-weight amines and pyrrolidine derivatives are flammable or combustible liquids.[2]Fire or explosion hazard, especially when heated or near ignition sources.
Toxic Harmful if swallowed, inhaled, or absorbed through the skin. Pyrrolidine derivatives can have biological activity and potential toxicity.[5][6]Acute or chronic health effects.
Environmental Hazard Potential for toxicity to aquatic life.Contamination of water sources and harm to ecosystems.

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of this compound is a critical step in the laboratory workflow to ensure the safety of personnel and minimize environmental impact. The following protocol is a mandatory procedure for all researchers and laboratory staff.

Personal Protective Equipment (PPE) - The First Line of Defense

Before handling the waste, ensure the following PPE is worn:

  • Eye Protection: Chemical safety goggles and a face shield.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile, neoprene).

  • Body Protection: A flame-resistant lab coat and closed-toe shoes.

  • Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood.[2]

Waste Segregation and Containerization
  • Initial Classification: Treat all waste containing this compound as hazardous chemical waste.[7][8]

  • Waste Streams: Segregate waste into the following streams:

    • Liquid Waste: Unused solutions, reaction mixtures, and solvent rinses containing the compound.

    • Solid Waste: Contaminated consumables such as gloves, paper towels, and chromatography media.

  • Container Selection:

    • Use only approved, leak-proof, and chemically compatible hazardous waste containers.[8][9] High-density polyethylene (HDPE) or glass containers are generally suitable.

    • Ensure the container has a secure, tight-fitting lid.

  • Labeling:

    • Immediately label the waste container with a "Hazardous Waste" tag.[10]

    • The label must include:

      • The full chemical name: "this compound". Avoid abbreviations.[10]

      • An accurate estimation of the concentration and volume.

      • The date of accumulation.

      • The name of the principal investigator and the laboratory location.[10]

      • Appropriate hazard pictograms (e.g., corrosive, flammable, toxic).[10]

Disposal Procedure
  • Collection:

    • Collect all waste directly into the appropriately labeled hazardous waste container.

    • Do not mix incompatible chemicals.[11] While specific incompatibility data for this compound is unavailable, as a general rule, do not mix with strong oxidizing agents or acids.[3]

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and secondary containment area away from heat, sparks, and open flames.[3][9]

  • Disposal Request:

    • Once the container is full or the project is complete, arrange for disposal through your institution's Environmental Health and Safety (EHS) office.[10] Do not attempt to dispose of this chemical down the drain or in regular trash.[7][10]

Spill and Emergency Procedures

In the event of a spill, immediate and correct action is crucial to mitigate risks.

  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Isolate: Secure the area and prevent entry.

  • Protect: If it is safe to do so, wear appropriate PPE.

  • Contain: For small spills, use a chemical spill kit with an absorbent material suitable for amines. Do not use combustible materials like paper towels to absorb a flammable liquid.

  • Clean-up: Carefully collect the absorbed material and place it in a labeled hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate decontaminating solution.

  • Report: Report the incident to your EHS office.

Visualizing the Disposal Workflow

The following diagram outlines the decision-making process for the safe disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_waste_handling Waste Handling & Segregation cluster_disposal Storage & Disposal start Start: Generation of Waste ppe Don Appropriate PPE start->ppe classify Classify as Hazardous Waste ppe->classify liquid_waste Liquid Waste Stream classify->liquid_waste Liquid solid_waste Solid Waste Stream classify->solid_waste Solid container_select Select Compatible Container liquid_waste->container_select solid_waste->container_select labeling Label Container Correctly container_select->labeling storage Store in Designated Area labeling->storage ehs_pickup Arrange for EHS Pickup storage->ehs_pickup end End: Proper Disposal ehs_pickup->end

Caption: Decision workflow for the safe disposal of this compound.

Conclusion: A Culture of Safety

The responsible disposal of novel chemical compounds is a cornerstone of laboratory safety and environmental protection. By adhering to this precautionary protocol, researchers can ensure that the pursuit of scientific advancement does not come at the cost of safety or environmental integrity. This guide should be considered a living document, to be updated as more specific data on this compound becomes available.

References

  • HCI Environmental. (2021, January 14). Top 7 Expert Guidelines to Follow for Proper Chemical Waste Disposal. [Link]

  • American Chemical Society. Hazardous Waste and Disposal. [Link]

  • Environmental Health and Safety, University of Tennessee, Knoxville. How to Dispose of Chemical Waste. [Link]

  • Oreate AI Blog. (2026, January 21). Navigating the Safe Disposal of Chemicals: A Guide for Everyone. [Link]

  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. [Link]

  • Wikipedia. Pyrrolidine. [Link]

  • Wisdomlib. (2025, July 31). Chemical incompatibility: Significance and symbolism. [Link]

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A Comprehensive Guide to Personal Protective Equipment for Handling 4-(1-methyl-1H-pyrrol-2-yl)butan-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: No specific Safety Data Sheet (SDS) is currently available for 4-(1-methyl-1H-pyrrol-2-yl)butan-2-amine. The following guidance is based on a thorough analysis of structurally similar compounds and general principles of laboratory safety. It is imperative to treat this compound with a high degree of caution, assuming it may possess significant hazards.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The procedural guidance herein is designed to establish a self-validating system of safety, ensuring that all handling, operational, and disposal plans are executed with the utmost care.

Inferred Hazard Profile

Based on the hazard profiles of analogous substituted pyrroles and butanamines, this compound should be handled as a substance that is potentially:

  • Harmful if swallowed [1][2].

  • A skin and eye irritant, with the potential to cause serious eye damage or burns [1][3][4][5].

  • A respiratory tract irritant [1][3].

  • Combustible , with vapors that may form explosive mixtures with air[2][3][6].

  • Toxic to aquatic life [2].

  • Potentially capable of causing reproductive harm [3].

Given these potential hazards, a stringent personal protective equipment (PPE) regimen is not merely a recommendation but a critical component of the experimental workflow.

Core Directive: Personal Protective Equipment (PPE)

The selection of PPE is the primary barrier between the researcher and potential chemical exposure. The following table summarizes the recommended PPE for handling this compound.

Body Part Required PPE Rationale and Specifications
Eyes/Face Chemical Splash Goggles and a Face ShieldStandard safety glasses are insufficient. Chemical splash goggles provide a seal around the eyes to protect against splashes and vapors. A face shield offers an additional layer of protection for the entire face from splashes[7][8].
Hands Chemical-Resistant Gloves (Nitrile or Neoprene)Nitrile gloves offer resistance to a range of chemicals. For prolonged contact or handling of larger quantities, more robust gloves like neoprene should be considered. Always double-glove and change gloves immediately upon contamination[7].
Body Chemical-Resistant Laboratory Coat or ApronA lab coat made of a chemical-resistant material such as a cotton/poly blend is the minimum requirement. For tasks with a higher risk of splashes, a chemical-resistant apron or coveralls should be worn over the lab coat[7][8][9].
Respiratory Respirator (as needed)Work should be conducted in a certified chemical fume hood. If there is a risk of inhaling vapors or aerosols, or if working outside of a fume hood, a respirator with appropriate cartridges is necessary[7].
Feet Closed-Toed, Chemical-Resistant ShoesShoes must fully cover the feet to protect against spills. Leather and canvas shoes are not recommended as they can absorb chemicals[9].

Operational Plan: A Step-by-Step Guide to Safe Handling

Pre-Experiment Preparation
  • Information and Training: All personnel must be trained on the potential hazards and safe handling procedures for this compound.

  • Emergency Preparedness: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.

  • Engineering Controls: All work with this compound must be conducted in a properly functioning chemical fume hood[3].

Donning PPE: A Deliberate Sequence

The following diagram illustrates the correct sequence for putting on PPE to ensure maximum protection.

PPE_Donning cluster_donning PPE Donning Sequence node_start Start: Clean Hands node_gown 1. Lab Coat / Apron node_start->node_gown Cover torso node_gloves1 2. First Pair of Gloves node_gown->node_gloves1 Protect hands node_respirator 3. Respirator (if needed) node_gloves1->node_respirator Ensure seal node_goggles 4. Goggles node_respirator->node_goggles Secure fit node_shield 5. Face Shield node_goggles->node_shield Full face coverage node_gloves2 6. Second Pair of Gloves (over cuffs) node_shield->node_gloves2 Final barrier node_end Ready for Work node_gloves2->node_end

Figure 1. Recommended sequence for donning Personal Protective Equipment.
Handling and Experimental Work
  • Quantities: Use the smallest feasible quantity of the chemical for the experiment.

  • Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the chemical, even if gloves were worn[1][10].

  • Spills: In the event of a spill, evacuate the area and follow your institution's spill response procedures. Do not attempt to clean up a large spill without proper training and equipment.

Post-Experiment Procedures
  • Decontamination: Decontaminate all surfaces and equipment that may have come into contact with the chemical.

  • PPE Removal: Remove PPE in the reverse order of donning to prevent cross-contamination. The outer pair of gloves should be removed first.

Disposal Plan: Responsible Waste Management

  • Chemical Waste: Dispose of this compound and any solutions containing it as hazardous chemical waste, following all local, state, and federal regulations.

  • Contaminated Materials: All disposable PPE (gloves, etc.) and any other materials that have come into contact with the chemical must be disposed of as hazardous waste. Do not place these items in the regular trash.

Emergency Procedures

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention[2][3].

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[3][10].

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention[3][4].

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention[2][4][10].

By adhering to these rigorous safety protocols, researchers can mitigate the potential risks associated with handling this compound and ensure a safe and productive laboratory environment.

References

  • SAFETY DATA SHEET - Sigma-Aldrich. (2025).
  • Safety Data Sheet - CymitQuimica. (2024).
  • SAFETY DATA SHEET - Fisher Scientific. (2013). Outlines hazards for 3-Butenylamine, including corrosivity and flammability.
  • SAFETY DATA SHEET - Fisher Scientific. (2012).
  • 4-amino-2-methyl-1-(1H-pyrrol-2-yl)butan-1-one - PubChem.
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025). Hazard information for a compound that is harmful if swallowed and causes severe skin burns.
  • 2 - SAFETY DATA SHEET. (2010). Discusses flammability and explosive vapor mixture potential.
  • Essential Chemical PPE - Trimaco. (2023).
  • 1 - SAFETY DATA SHEET.
  • SAFETY DATA SHEET - Spectrum Chemical. (2022). Emphasizes hygiene practices and emergency procedures for chemical handling.
  • Personal protective equipment when handling plant protection products - BVL.
  • 10 - SAFETY DATA SHEET.
  • Personal Protective Equipment: Selecting the Right PPE for Pesticide Use - Oregon OSHA. Guidance on selecting chemical-resistant clothing and footwear.
  • 5 Types of PPE for Hazardous Chemicals | Hazmat School. (2022).
  • 2-methyl-4-(1H-pyrrol-3-yl)butan-2-amine | AA Blocks.
  • Choosing The Correct PPE | Environmental Health & Safety - UC Merced.
  • This compound - BIOFOUNT. Product information and brief, general safety precautions.

Sources

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